2'-O-MOE-U
Description
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Propriétés
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOKLUONKGURQI-UAQIPLLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N4O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-methoxyethyl-uridine (2'-O-MOE-U), a cornerstone modification in the development of oligonucleotide therapeutics. We will delve into its chemical structure, unique properties, and the experimental methodologies used to evaluate its performance, offering valuable insights for researchers and professionals in the field of drug development.
Core Concepts: Chemical Structure and Properties
2'-O-methoxyethyl (2'-O-MOE) is a second-generation chemical modification applied to the ribose sugar of nucleotides, significantly enhancing the therapeutic potential of antisense oligonucleotides (ASOs).[1][2] The 2'-O-MOE modification replaces the hydroxyl group at the 2' position of the ribose with a methoxyethyl group.[1] This seemingly subtle alteration imparts a range of highly desirable properties, making it one of the most successful modifications in clinically approved ASOs.[2]
The chemical structure of 2'-O-methoxyethyl-uridine is formally known as 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione. Its molecular formula is C12H18N2O7.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of 2'-O-Methoxyethyl-Uridine (this compound).
The key properties imparted by the 2'-O-MOE modification are summarized below:
-
Increased Nuclease Resistance: The methoxyethyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[1][2][3] This enhanced stability is crucial for the in vivo efficacy of oligonucleotide therapeutics.[2]
-
High Binding Affinity: 2'-O-MOE modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA.[1] This pre-organization of the sugar moiety leads to a higher binding affinity (lower free energy of duplex formation) to complementary RNA targets.[1]
-
Favorable Pharmacokinetic Profile: Oligonucleotides incorporating 2'-O-MOE modifications, particularly when combined with a phosphorothioate backbone, exhibit favorable pharmacokinetic properties, including good tissue distribution and a long half-life.[4][5][6]
-
Reduced Immunostimulatory Effects: Compared to unmodified or first-generation phosphorothioate oligonucleotides, 2'-O-MOE modifications can lead to a reduction in certain off-target effects, including immunostimulation.
Quantitative Data on this compound Properties
The following tables summarize key quantitative data related to the properties of 2'-O-MOE modified oligonucleotides.
Table 1: Biophysical Properties
| Property | Value | Conditions |
| Melting Temperature (Tm) Increase per Modification | +0.9 to +1.6 °C | Compared to unmodified DNA/RNA duplexes.[2] |
| Sugar Pucker Conformation | C3'-endo (RNA-like) | --- |
Table 2: Nuclease Resistance
| Assay | Oligonucleotide Type | Half-life (t1/2) |
| In vivo presystemic stability (rat) | Partially 2'-O-MOE modified | ~50% intact after 8 hours |
| In vivo presystemic stability (rat) | Fully 2'-O-MOE modified | Completely stable after 8 hours |
Table 3: Pharmacokinetic Properties (in Rats)
| Parameter | 2'-O-MOE with Phosphorothioate (PS) Backbone | 2'-O-MOE with Phosphodiester (PO) Backbone | First-Generation PS ODN |
| Plasma Clearance | Dominated by tissue distribution | ~10-fold more rapid than PS-modified | Dominated by tissue distribution |
| Urinary/Fecal Excretion (24h) | < 10% of administered dose[4] | ~50% of dose excreted in urine as intact oligonucleotide[4] | < 10% of administered dose[4] |
| Plasma Protein Binding | High | Lower than PS-modified | High[4] |
| Tissue Distribution | Broad, with significant uptake in kidney and liver | Primarily kidney[4] | Broad, with significant uptake in kidney and liver |
| Absolute Bioavailability (intraduodenal, rat) | 0.3% (fully modified) to 5.5% (partially modified) | 2.1% (fully modified) | 1.2% |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of 2'-O-MOE modified oligonucleotides. Below are outlines of key experimental protocols.
Synthesis of 2'-O-(2-Methoxyethyl)-L-uridine
A common synthetic route to 2'-O-(2-methoxyethyl)-uridine involves the ring-opening of a 2,2'-anhydrouridine precursor.
Materials:
-
O-2,2'-anhydro-5-methyluridine
-
Aluminum powder
-
2-methoxyethanol
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
A suspension of aluminum powder in 2-methoxyethanol is refluxed for 2 hours.
-
After cooling to room temperature, the O-2,2'-anhydro-5-methyluridine is added.
-
The mixture is refluxed for an extended period (e.g., 48 hours).[7]
-
After cooling, the reaction mixture is concentrated and co-evaporated with methanol.
-
The crude product is purified by silica gel column chromatography using a methanol/dichloromethane gradient to yield 2'-O-(2-methoxyethyl)-uridine.[7]
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
The incorporation of this compound into an oligonucleotide chain is achieved via standard phosphoramidite solid-phase synthesis on an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Other required phosphoramidites (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Standard synthesis reagents: activator (e.g., ethylthiotetrazole), capping reagents, oxidizing agent, deblocking agent (trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solutions (e.g., concentrated ammonium hydroxide, methylamine)
Workflow:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed.
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphate backbone are removed.
-
Purification: The final product is purified, typically by HPLC.
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Melting Temperature (Tm) Analysis
Principle: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a double-stranded state and 50% is single-stranded. It is a measure of the thermal stability of the duplex. Tm is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Protocol Outline:
-
Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA strand in a suitable buffer (e.g., phosphate buffer with NaCl).
-
Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Slowly increase the temperature at a constant rate (e.g., 1 °C/min) while continuously monitoring the absorbance at 260 nm.
-
The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
The Tm is the temperature at the midpoint of the transition in the melting curve.[8]
Nuclease Resistance Assay (Serum Stability)
Principle: This assay evaluates the stability of the 2'-O-MOE modified oligonucleotide in the presence of nucleases found in serum.
Protocol Outline:
-
Incubate the 2'-O-MOE oligonucleotide in fetal bovine serum (FBS) or human serum at 37°C.
-
At various time points, take aliquots of the reaction and quench the nuclease activity (e.g., by adding a strong denaturant or chelating agent).
-
Analyze the integrity of the oligonucleotide at each time point using a suitable method, such as polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
The amount of full-length, intact oligonucleotide remaining at each time point is quantified to determine the rate of degradation and the half-life.
Mechanism of Action: The "Gapmer" Strategy
2'-O-MOE modifications are frequently used in a "gapmer" antisense oligonucleotide design. In this configuration, a central "gap" of deoxynucleotides is flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for the RNase H-mediated degradation of the target mRNA.
The process is as follows:
-
The 2'-O-MOE ASO enters the cell and binds to its target mRNA sequence in the nucleus or cytoplasm.
-
The 2'-O-MOE "wings" provide high binding affinity and nuclease resistance.
-
The central DNA "gap" forms a DNA:RNA heteroduplex with the target mRNA.
-
This DNA:RNA hybrid is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of the duplex.
-
The cleavage of the mRNA leads to its degradation and a subsequent reduction in the synthesis of the encoded protein.
-
The ASO is then free to bind to another target mRNA molecule, leading to multiple rounds of cleavage.
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer.
Conclusion
The 2'-O-methoxyethyl modification represents a significant advancement in the field of oligonucleotide therapeutics. Its ability to confer enhanced nuclease resistance, high binding affinity, and a favorable pharmacokinetic profile has been instrumental in the development of several approved antisense drugs. A thorough understanding of its chemical properties, coupled with robust experimental methodologies for its synthesis and evaluation, is paramount for the continued success and innovation in the design of next-generation nucleic acid-based therapies. This guide provides a foundational resource for researchers and drug developers working to harness the full potential of 2'-O-MOE technology.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]
The Core Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular processes, and pharmacokinetic properties that define this important class of therapeutic agents. The guide includes structured data tables for easy comparison of quantitative parameters, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.
Introduction to 2'-O-MOE Modified Oligonucleotides
2'-O-Methoxyethyl (2'-O-MOE) modification represents a significant advancement in antisense oligonucleotide (ASO) technology. This second-generation chemical modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar moiety. This structural alteration confers several advantageous properties to ASOs, including enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and an improved safety profile compared to first-generation phosphorothioate (PS) oligonucleotides. These characteristics have led to the successful development and approval of several 2'-O-MOE ASO-based therapeutics.
The primary function of 2'-O-MOE ASOs is to modulate the expression of specific genes by binding to a target messenger RNA (mRNA) through Watson-Crick base pairing. This interaction can lead to two distinct downstream effects, depending on the design of the oligonucleotide.
Dual Mechanisms of Action
2'-O-MOE modified oligonucleotides primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation. The choice of mechanism is dictated by the specific chemical design of the ASO.
RNase H-Mediated Degradation
This is the most common mechanism for 2'-O-MOE ASOs designed to reduce the levels of a target protein. These ASOs are constructed as "gapmers," which consist of a central block of deoxynucleotides (the "gap") flanked by 2'-O-MOE modified nucleotides (the "wings").
When a 2'-O-MOE gapmer ASO binds to its complementary mRNA sequence, the resulting heteroduplex has a DNA:RNA hybrid region at the gap. This hybrid is a substrate for Ribonuclease H (RNase H), an endogenous enzyme that selectively cleaves the RNA strand of a DNA:RNA duplex. The cleavage of the mRNA by RNase H leads to its degradation by cellular exonucleases, thereby preventing its translation into protein. The intact ASO can then bind to another target mRNA molecule, initiating another round of cleavage in a catalytic manner.
Steric Hindrance
For applications where the goal is to modulate RNA splicing or inhibit translation without degrading the mRNA, fully modified 2'-O-MOE ASOs are utilized. In this design, all or most of the nucleotides are 2'-O-MOE modified.
Because a duplex formed between a fully modified 2'-O-MOE ASO and an RNA target is not a substrate for RNase H, the mRNA remains intact. Instead, the ASO acts as a steric block, physically obstructing the binding of cellular machinery involved in RNA processing. This can be used to:
-
Modulate Splicing: By binding to splice sites or splicing regulatory sequences on a pre-mRNA, a 2'-O-MOE ASO can prevent the inclusion or promote the skipping of specific exons, thereby altering the final protein product.
-
Inhibit Translation: By binding to the 5' untranslated region (UTR) or the start codon region of an mRNA, the ASO can prevent the assembly of the ribosomal machinery and block the initiation of protein synthesis.
dot
Caption: Dual mechanisms of 2'-O-MOE ASOs.
Key Physicochemical and Pharmacokinetic Properties
The 2'-O-MOE modification significantly enhances the drug-like properties of ASOs.
-
Increased Binding Affinity: The 2'-O-MOE modification locks the sugar moiety in an RNA-like C3'-endo conformation, which is optimal for binding to an RNA target. This results in a higher binding affinity (lower Kd) and increased thermal stability of the ASO-RNA duplex.
-
Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance against degradation by endo- and exonucleases, leading to a longer half-life in biological fluids and tissues.
-
Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit excellent distribution to various tissues, particularly the liver and kidneys. They have a long tissue half-life, allowing for infrequent dosing regimens.[1] Plasma clearance is generally rapid due to tissue distribution, and the oligonucleotides are metabolized slowly by nucleases.[1]
-
Reduced Non-specific Protein Binding and Toxicity: Compared to first-generation PS-ASOs, the 2'-O-MOE modification can reduce non-specific binding to proteins, which is often associated with off-target effects and toxicity.
dot
References
The Genesis of a Pillar in Antisense Technology: A Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oligonucleotide therapeutics, the quest for modifications that enhance stability, affinity, and in vivo performance has been a driving force of innovation. Among the most significant advancements, the development of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides stands as a cornerstone of second-generation antisense technology. This modification successfully addressed key limitations of first-generation phosphorothioate (PS) antisense oligonucleotides (ASOs), paving the way for a new class of potent and well-tolerated therapeutics. This in-depth technical guide explores the discovery, history, and core experimental methodologies associated with 2'-O-MOE modifications, providing a comprehensive resource for researchers in the field.
A Serendipitous Discovery and the Dawn of a New Generation
The story of 2'-O-MOE begins in the mid-1990s, a pivotal time in the development of antisense technology. The first generation of ASOs, characterized by a phosphorothioate backbone, demonstrated improved nuclease resistance compared to unmodified oligodeoxynucleotides. However, they also exhibited some drawbacks, including non-specific protein binding and occasional toxicity at higher doses[1].
The breakthrough came from a collaborative effort between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals). In a landmark 1995 paper, Pierre Martin described the synthesis and properties of oligonucleotides incorporating 2'-O-alkoxyalkyl modifications[2][3][4]. The primary goal was to identify modifications that would further enhance nuclease resistance without compromising, and ideally improving, the binding affinity to target RNA.
The research explored various 2'-O-alkyl substitutions. While increasing the length of a simple alkoxy chain at the 2'-position improved nuclease resistance, it surprisingly led to a decrease in hybridization affinity. The innovation lay in the introduction of an ether linkage in the alkyl chain. Among the tested modifications, the 2'-O-methoxyethyl group emerged as a clear frontrunner, exhibiting a remarkable combination of high nuclease resistance and a significant increase in binding affinity to complementary RNA[2][3]. This discovery marked the birth of the second generation of antisense drugs.
Key Properties of 2'-O-MOE Modifications
The superior pharmacological properties of 2'-O-MOE modifications are central to their success. These properties, summarized in the table below, provide a clear advantage over earlier antisense chemistries.
| Property | 2'-O-MOE Modification | First-Generation (Phosphorothioate) | Unmodified Oligonucleotide |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.6 °C[3] | Lowered by 0.5 to 1.5 °C per linkage[5] | Baseline |
| Nuclease Resistance | High[1][3] | Moderate[1] | Low |
| Toxicity | Reduced compared to PS ASOs[1] | Potential for non-specific protein binding and toxicity[1] | N/A (rapidly degraded) |
| In Vivo Half-life | Longer tissue half-lives[3] | Improved over unmodified | Very short |
The enhanced binding affinity of 2'-O-MOE modified oligonucleotides is attributed to the conformational preference of the ribose sugar. The 2'-O-MOE group favors a C3'-endo pucker, which pre-organizes the oligonucleotide backbone into an A-form helix, the geometry adopted by RNA-DNA and RNA-RNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex.
The "Gapmer" Design: Harnessing RNase H Activity
A critical aspect of many antisense applications is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex. However, oligonucleotides fully modified with 2'-O-MOE are not substrates for RNase H. To overcome this, the "gapmer" design was developed[6][7].
A gapmer is a chimeric oligonucleotide consisting of a central "gap" of deoxynucleotides (typically 7-10 bases with a phosphorothioate backbone) flanked by 2'-O-MOE modified nucleotides on both the 5' and 3' ends (the "wings"). This design ingeniously combines the key features of both generations:
-
2'-O-MOE Wings: Provide high binding affinity to the target RNA and protect the oligonucleotide from exonuclease degradation.
-
Deoxy Gap: Forms an RNase H-competent duplex with the target RNA, leading to its cleavage and subsequent gene silencing.
Diagram of a gapmer ASO hybridizing to target mRNA and recruiting RNase H for cleavage.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize 2'-O-MOE oligonucleotides is essential for researchers. Below are detailed protocols for key experiments.
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a crucial first step. While detailed synthetic organic chemistry is beyond the scope of this guide, the general strategy involves the alkylation of the 2'-hydroxyl group of a protected ribonucleoside.
General Workflow:
General workflow for the synthesis of 2'-O-MOE phosphoramidites.
A common method involves the use of 2-methoxyethyl bromide or a similar alkylating agent in the presence of a base to selectively alkylate the 2'-hydroxyl group. Subsequent protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the final phosphoramidite building block ready for automated solid-phase oligonucleotide synthesis[8].
Melting Temperature (Tm) Determination
Objective: To determine the thermal stability of the duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the 2'-O-MOE oligonucleotide and its complementary RNA target in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)[9].
-
The final concentration of each oligonucleotide is typically in the low micromolar range (e.g., 1-5 µM).
-
-
Annealing:
-
Mix equal volumes of the oligonucleotide and its complement.
-
Heat the mixture to 90-95°C for 5-10 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the mixture to room temperature to allow for proper annealing of the duplex.
-
-
UV Absorbance Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C)[10].
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is determined by finding the temperature at the maximum of the first derivative of the melting curve.
-
Nuclease Stability Assay
Objective: To assess the resistance of 2'-O-MOE modified oligonucleotides to degradation by nucleases.
Protocol:
-
Oligonucleotide Labeling:
-
Label the 5' or 3' end of the oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag to enable visualization.
-
-
Incubation with Nuclease:
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding a quenching solution (e.g., EDTA and formamide loading buffer).
-
Denature the samples by heating.
-
-
Gel Electrophoresis:
-
Separate the intact oligonucleotide and its degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Visualization and Quantification:
-
Visualize the bands using autoradiography (for ³²P) or fluorescence imaging.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the half-life (t₁/₂) of the oligonucleotide under the assay conditions.
-
RNase H Cleavage Assay
Objective: To determine the ability of a 2'-O-MOE gapmer to induce RNase H-mediated cleavage of a target RNA.
Protocol:
-
Substrate Preparation:
-
Synthesize a target RNA molecule, typically labeled at the 5' end with a fluorescent dye (e.g., FAM).
-
Synthesize the 2'-O-MOE gapmer oligonucleotide.
-
-
Hybridization:
-
Anneal the gapmer to the fluorescently labeled target RNA in an appropriate buffer (e.g., containing KCl and EDTA) by heating and slow cooling[10].
-
-
RNase H Digestion:
-
Initiate the cleavage reaction by adding recombinant RNase H1 to the reaction mixture[10].
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points.
-
-
Analysis of Cleavage Products:
-
Stop the reaction by adding EDTA.
-
Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Visualize the bands using a fluorescence scanner. The appearance of shorter RNA fragments indicates cleavage.
-
-
Quantification:
-
Quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of cleavage over time.
-
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. A New Access to 2′‐O‐Alkylated Ribonucleosides and Properties of 2′‐O‐ Alkylated Oligoribonucleotides. | Semantic Scholar [semanticscholar.org]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. Gapmer Design [biosyn.com]
- 7. Gapmer Antisense Oligonucleotides Suppress the Mutant Allele of COL6A3 and Restore Functional Protein in Ullrich Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) in Modern Antisense Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense technology has revolutionized the landscape of drug discovery and molecular medicine, offering a targeted approach to modulate gene expression. At the heart of the second generation of antisense oligonucleotides (ASOs) lies a critical chemical modification: 2'-O-methoxyethyl (2'-O-MOE). This in-depth technical guide explores the multifaceted role of 2'-O-MOE-Uridine (2'-O-MOE-U) and its impact on the efficacy, safety, and pharmacokinetic properties of antisense therapeutics.
The Chemical Advancement of 2'-O-MOE Modification
First-generation antisense oligonucleotides, primarily phosphorothioates (PS), demonstrated therapeutic potential but were hampered by limitations such as lower binding affinity to target RNA and non-specific protein binding that could lead to toxicity.[1][2][3] The introduction of 2'-O-MOE at the ribose sugar moiety marked a significant leap forward, addressing many of these challenges.[1][3]
The 2'-O-MOE modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[1][4] This chemical alteration confers a unique set of properties that enhance the overall therapeutic profile of ASOs.
Core Properties and Advantages of 2'-O-MOE-Modified Oligonucleotides
The incorporation of 2'-O-MOE modifications into ASOs imparts several key advantages that are crucial for their therapeutic success.
Enhanced Binding Affinity
ASOs containing 2'-O-MOE modifications exhibit a higher binding affinity for their complementary target RNA sequences.[1][4][5] This is attributed to the 2'-O-MOE group pre-organizing the sugar pucker into a C3'-endo conformation, which is favorable for forming stable A-form duplexes with RNA.[4][6] The increased thermodynamic stability of the ASO-RNA duplex translates to enhanced potency. The change in melting temperature (ΔTm) per modification is a key metric for this increased affinity.
Superior Nuclease Resistance
A critical hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases.[7][8] The 2'-O-MOE modification provides steric hindrance, effectively protecting the phosphodiester backbone from nuclease cleavage.[1][4][8] This enhanced stability significantly increases the half-life of the ASO in tissues, allowing for less frequent dosing.[2][5]
Favorable Pharmacokinetic and Toxicological Profile
Compared to earlier modifications, 2'-O-MOE ASOs generally exhibit an improved safety and tolerability profile.[9][10] They have been shown to have reduced pro-inflammatory effects and lower non-specific protein binding compared to first-generation phosphorothioate ASOs.[1][4] The pharmacokinetic properties are also favorable, with broad tissue distribution and a long tissue half-life.[9][11]
Quantitative Comparison of Key Oligonucleotide Modifications
The selection of chemical modifications is a critical aspect of ASO design. The following table summarizes key quantitative data comparing 2'-O-MOE with other common modifications.
| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance | Key Advantages | Potential Considerations |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6[1][4] | High | Excellent balance of affinity, stability, and safety; well-characterized pharmacokinetic profile. | Does not support RNase H activity on its own. |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE[1] | Moderate to High | Natural modification; reduces toxicity.[12][13] | Lower nuclease resistance compared to 2'-O-MOE. |
| Locked Nucleic Acid (LNA) | High | Very High | Extremely high binding affinity. | Can be associated with increased toxicity. |
| Phosphorothioate (PS) | Decreases | High | Nuclease resistance; supports RNase H activity.[2] | Lower binding affinity; potential for non-specific protein binding and toxicity.[2][12] |
Mechanism of Action: The "Gapmer" Design
While the 2'-O-MOE modification enhances many properties of an ASO, it does not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[1][5] To harness the potent gene-silencing ability of RNase H-mediated degradation, 2'-O-MOE modified nucleotides are typically incorporated into a "gapmer" design.[1][5]
A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, which is a substrate for RNase H.[9] This gap is flanked by "wings" of 2'-O-MOE modified nucleotides, which provide high binding affinity and nuclease resistance.[9]
Figure 1: Mechanism of action of a 2'-O-MOE gapmer ASO via RNase H-mediated degradation.
Signaling Pathways Targeted by 2'-O-MOE ASOs: Case Studies
The versatility of 2'-O-MOE ASO technology has been demonstrated in the development of therapies for a range of diseases by targeting key signaling pathways.
Targeting Bcl-2 in Cancer
B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy.[11][14] Antisense oligonucleotides targeting Bcl-2 mRNA aim to reduce its expression, thereby promoting apoptosis in cancer cells.
Figure 2: Targeting the Bcl-2 pathway with a 2'-O-MOE ASO to induce apoptosis.
Targeting Apolipoprotein B (ApoB-100) in Hypercholesterolemia
Apolipoprotein B-100 (ApoB-100) is a crucial protein for the assembly and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol in the liver.[15][16] Elevated levels of LDL cholesterol are a major risk factor for cardiovascular disease. ASOs targeting ApoB-100 mRNA reduce the production of ApoB-100, leading to lower levels of LDL cholesterol.[15]
Figure 3: Inhibition of ApoB-100 synthesis and LDL cholesterol production by a 2'-O-MOE ASO.
Detailed Experimental Protocols
The successful development and evaluation of 2'-O-MOE ASOs rely on a series of well-defined experimental protocols.
Synthesis and Purification of 2'-O-MOE Gapmer ASOs
Objective: To synthesize and purify high-quality 2'-O-MOE gapmer ASOs for in vitro and in vivo studies.
Methodology:
-
Solid-Phase Synthesis: ASOs are synthesized on a solid support using an automated DNA/RNA synthesizer employing standard phosphoramidite chemistry.
-
Coupling: this compound and other modified phosphoramidites, along with standard deoxynucleotide phosphoramidites for the gap region, are sequentially coupled to the growing oligonucleotide chain. A longer coupling time of around 6-15 minutes is often required for the modified amidites.
-
Thiolation: To introduce the nuclease-resistant phosphorothioate backbone, a sulfurizing agent is used in place of the standard oxidation step.
-
Cleavage and Deprotection: The synthesized ASO is cleaved from the solid support and the protecting groups are removed using a concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperatures.
-
Purification: The crude ASO product is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC) to remove failure sequences and other impurities.
-
Desalting and Quantification: The purified ASO is desalted using size-exclusion chromatography and quantified by UV spectrophotometry at 260 nm.
In Vitro ASO Transfection and Activity Assay
Objective: To assess the ability of a 2'-O-MOE ASO to reduce the expression of its target mRNA in cultured cells.
Methodology:
-
Cell Culture: Plate the target cells (e.g., cancer cell lines for Bcl-2 ASOs, or hepatocyte-derived cells for ApoB ASOs) in appropriate multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Transfection: Prepare a transfection mix containing the ASO and a transfection reagent (e.g., a cationic lipid formulation) in serum-free media. Alternatively, for "gymnotic" or "free" uptake, the ASO can be added directly to the cell culture medium without a transfection reagent, although higher concentrations and longer incubation times are typically required.[17]
-
Incubation: Add the transfection mix to the cells and incubate for a specified period (e.g., 4-24 hours). For gymnotic uptake, the incubation time may be longer (e.g., 24-72 hours).
-
RNA Extraction: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total RNA using a commercially available kit.
-
Gene Expression Analysis: Quantify the level of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Normalize the target mRNA levels to a housekeeping gene to control for variations in RNA input.
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to cells treated with a control ASO (e.g., a scrambled sequence).
Nuclease Resistance Assay
Objective: To evaluate the stability of 2'-O-MOE ASOs in the presence of nucleases.
Methodology:
-
Oligonucleotide Labeling: Label the 5' end of the ASO with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Nuclease Digestion: Incubate the labeled ASO in a solution containing a nuclease source, such as fetal bovine serum or a purified exonuclease (e.g., snake venom phosphodiesterase).
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: Quantify the amount of full-length, intact ASO remaining at each time point to determine the degradation rate and half-life.
RNase H Cleavage Assay
Objective: To confirm that the gapmer ASO can direct RNase H-mediated cleavage of the target RNA.
Methodology:
-
Substrate Preparation: Synthesize a short RNA transcript corresponding to the target sequence. This RNA can be radiolabeled or fluorescently labeled for detection.
-
Hybridization: Anneal the 2'-O-MOE gapmer ASO to the target RNA to form a duplex.
-
RNase H Treatment: Add purified recombinant RNase H to the duplex and incubate at 37°C.
-
Analysis: Analyze the reaction products by PAGE. The cleavage of the RNA by RNase H will result in smaller fragments.
-
Visualization: Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging.
In Vivo Efficacy and Toxicity Evaluation in Animal Models
Objective: To assess the therapeutic efficacy and safety of a 2'-O-MOE ASO in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model that recapitulates the human disease (e.g., a mouse model with a human cancer xenograft for a Bcl-2 ASO, or a transgenic mouse expressing human ApoB-100 for an ApoB ASO).
-
ASO Administration: Administer the ASO to the animals via a clinically relevant route, such as subcutaneous or intravenous injection. Include control groups receiving a saline vehicle or a scrambled control ASO.
-
Efficacy Assessment: At the end of the study, collect tissues of interest (e.g., tumors, liver) and measure the levels of the target mRNA and protein to determine the extent of target knockdown. For cancer models, monitor tumor growth. For hypercholesterolemia models, measure plasma lipid levels.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or clinical signs. Collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).[18][19] Conduct a full histopathological examination of major organs to identify any tissue damage.
Future Directions and Conclusion
The 2'-O-MOE modification has been instrumental in the success of second-generation antisense technology, leading to the development of several FDA-approved drugs.[6] Ongoing research continues to explore novel chemical modifications and delivery strategies to further enhance the therapeutic potential of ASOs. However, the robust and well-characterized properties of 2'-O-MOE ensure its continued prominence in the field of antisense therapeutics. Its ability to confer a desirable balance of high binding affinity, exceptional nuclease resistance, and a favorable safety profile makes it a cornerstone of modern oligonucleotide drug development. This technical guide provides a comprehensive overview of the critical role of this compound in antisense technology, offering valuable insights for researchers and drug developers working to advance this powerful therapeutic modality.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. microsynth.com [microsynth.com]
- 6. Modulation of the activity of Bcl-2 in Waldenstrom's macroglobulinemia using antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. mdpi.com [mdpi.com]
- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Do ApoB Antisense Oligonucleotides Work? Uses, Side Effects, Drug Names [rxlist.com]
- 16. Antisense oligonucleotide-induced alternative splicing of the APOB mRNA generates a novel isoform of APOB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncardia.com [ncardia.com]
- 18. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of 2'-O-MOE Uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predominant synthetic pathway for 2'-O-(2-Methoxyethyl)uridine (2'-O-MOE uridine), a critical modification in therapeutic oligonucleotides. The 2'-O-MOE modification enhances the stability, nuclease resistance, and binding affinity of oligonucleotides, making it a cornerstone of antisense technology.[1] This document details the core synthetic route, experimental protocols, and the subsequent conversion to the phosphoramidite building block necessary for solid-phase oligonucleotide synthesis.
Core Synthesis Pathway Overview
The most prevalent and scalable synthesis of 2'-O-MOE uridine commences with uridine and proceeds through a key intermediate, 2,2'-anhydrouridine. This intermediate is then subjected to a ring-opening reaction with 2-methoxyethanol, catalyzed by a Lewis acid, to introduce the 2'-O-methoxyethyl group. The final nucleoside is then converted to its 5'-O-dimethoxytrityl (DMT) protected phosphoramidite derivative for incorporation into oligonucleotide chains.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of 2'-O-MOE uridine and its corresponding phosphoramidite.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Anhydrouridine Formation | Uridine | 2,2'-Anhydrouridine | ~76-85% |
| 2. Ring-Opening with 2-Methoxyethanol | 2,2'-Anhydrouridine | 2'-O-(2-Methoxyethyl)uridine | ~55% |
| 3. 5'-O-DMT Protection | 2'-O-(2-Methoxyethyl)uridine | 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine | ~80-95% |
| 4. 3'-O-Phosphitylation | 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine | 2'-O-MOE Uridine Phosphoramidite | ~65-67% |
Experimental Protocols
Step 1: Synthesis of 2,2'-Anhydrouridine
This procedure describes the formation of the anhydro intermediate from uridine.
Methodology:
-
To a solution of uridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), add diphenyl carbonate ((PhO)2CO) and a mild base like sodium bicarbonate (NaHCO3).[2][3]
-
Heat the reaction mixture to approximately 100-110°C.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting residue is triturated with a mixture of ethanol and another organic solvent like acetone or acetonitrile to precipitate the product.[3]
-
The solid is collected by filtration, washed with a cold solvent (e.g., methanol), and dried to yield 2,2'-anhydrouridine as a solid.[4]
Step 2: Synthesis of 2'-O-(2-Methoxyethyl)uridine
This protocol details the crucial ring-opening reaction to introduce the 2'-O-MOE group.
Methodology:
-
A suspension of aluminum powder in 2-methoxyethanol is refluxed for approximately 2 hours to form the aluminum alkoxide catalyst in situ.[5] Alternatively, tris-(2-methoxyethyl)borate can be used.[6][7]
-
After cooling, 2,2'-anhydrouridine is added to the reaction mixture.
-
The mixture is then refluxed for an extended period, typically 48 hours.[5]
-
After cooling to room temperature, the reaction mixture is worked up. This may involve co-evaporation with methanol.[5]
-
The crude product is purified by column chromatography on silica gel, typically using a mobile phase of methanol in dichloromethane (e.g., 5% MeOH/CH2Cl2), to afford pure 2'-O-(2-Methoxyethyl)uridine.[5][8]
Step 3: Synthesis of 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine
This step involves the protection of the 5'-hydroxyl group, a prerequisite for phosphoramidite synthesis.
Methodology:
-
2'-O-(2-Methoxyethyl)uridine is dissolved in a suitable solvent such as 1,4-dioxane or pyridine.[5]
-
Dimethoxytrityl chloride (DMT-Cl) is added to the solution in the presence of a base like triethylamine or 2,6-lutidine.[5][6]
-
The reaction is stirred at room temperature for approximately 2 hours.[5]
-
The reaction is quenched and the product is extracted.
-
Purification is typically achieved by column chromatography to yield the 5'-O-DMT protected nucleoside.
Step 4: Synthesis of 2'-O-MOE Uridine Phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite monomer for oligonucleotide synthesis.
Methodology:
-
The 5'-O-DMT-2'-O-(2-Methoxyethyl)uridine is dissolved in an anhydrous solvent like dichloromethane.
-
A phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The reaction is stirred at room temperature for about 1 hour.[8]
-
The reaction mixture is then washed, and the organic layer is dried and concentrated.
-
The crude phosphoramidite is purified, often by precipitation or column chromatography, to yield the final product.
Mandatory Visualizations
Caption: Overall synthesis pathway of 2'-O-MOE uridine phosphoramidite from uridine.
Caption: Experimental workflow for the synthesis of 2'-O-MOE uridine.
References
- 1. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]
- 4. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
- 5. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Biophysical Virtuoso: A Technical Guide to 2'-O-Methoxyethyl RNA
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic and diagnostic applications. Among the most successful and widely adopted modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar of RNA. This in-depth technical guide provides a comprehensive overview of the core biophysical properties of 2'-O-MOE RNA, offering a valuable resource for researchers and professionals in the field of drug development.
Structural Conformation: A-Form Helix Predisposition
The 2'-O-MOE modification plays a pivotal role in dictating the conformational preference of the sugar pucker. The bulky methoxyethyl group at the 2' position sterically favors a C3'-endo sugar conformation, which is characteristic of an A-form helical geometry, similar to that of natural RNA.[1][2] This pre-organization of the sugar into an A-form-like structure is a key determinant of many of the advantageous biophysical properties of 2'-O-MOE RNA.
Enhanced Thermal Stability
A critical parameter for the efficacy of oligonucleotide-based therapeutics is their binding affinity to the target nucleic acid sequence. The 2'-O-MOE modification significantly enhances the thermal stability of duplexes formed with complementary RNA. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The increase in Tm is a direct consequence of the A-form helical geometry favored by the 2'-O-MOE modification, which leads to more stable base stacking and duplex formation.[2]
| Modification Comparison | ΔTm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
A study on fully modified 14-mer oligonucleotides provided the following absolute Tm values, clearly demonstrating the stabilizing effect of the 2'-O-MOE modification.
| Duplex | Tm (°C) | Reference |
| UOH14/AOH14 (Unmodified RNA) | 24 | [3] |
| UOMe14/AOH14 (2'-O-Methyl) | 36 | [3] |
| UOMOE14/AOH14 (2'-O-MOE) | 40 | [3] |
Superior Nuclease Resistance
Protein Binding Characteristics
The interaction of oligonucleotides with cellular proteins can influence their efficacy, distribution, and potential off-target effects. The 2'-O-MOE modification has been shown to reduce non-specific protein binding compared to first-generation phosphorothioate (PS) modified oligonucleotides.[4] This is a crucial advantage as it can lead to an improved safety profile and better target specificity. While specific quantitative binding affinity data (e.g., Kd values) for a wide range of proteins are not extensively documented in the public domain, the qualitative understanding is that the neutral 2'-O-MOE modification mitigates the non-specific electrostatic interactions often observed with the negatively charged phosphorothioate backbone.
Applications in Antisense Technology
The unique biophysical properties of 2'-O-MOE RNA have made it a cornerstone of modern antisense oligonucleotide (ASO) design.
RNase H-Dependent ASOs (Gapmers)
2'-O-MOE modifications are instrumental in the design of "gapmer" ASOs. These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides that is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4] The 2'-O-MOE wings provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. Upon binding to the target mRNA, the DNA-RNA heteroduplex formed at the gap region is a substrate for RNase H, an enzyme that cleaves the RNA strand, leading to target mRNA degradation and subsequent protein downregulation.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
2'-O-Methoxyethyl Modified Oligonucleotides: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oligonucleotide-based therapeutics has been significantly shaped by chemical modifications that enhance their drug-like properties. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification represents a cornerstone of second-generation antisense technology.[1][2] This modification, where a methoxyethyl group replaces the 2'-hydroxyl group of the ribose sugar, confers a range of advantageous properties to oligonucleotides, particularly antisense oligonucleotides (ASOs).[1][2] These enhancements include superior nuclease resistance, increased binding affinity to target RNA, and a favorable pharmacokinetic and toxicity profile compared to first-generation phosphorothioate (PS) oligonucleotides.[2][3][4]
2'-O-MOE modifications are most commonly incorporated into "gapmer" ASO designs. These chimeric structures feature a central "gap" of deoxy- or phosphorothioate DNA nucleotides, which is capable of recruiting RNase H, flanked by 2'-O-MOE modified "wings".[3][5] The wings provide nuclease stability and high binding affinity, while the central gap facilitates RNase H-mediated cleavage of the target mRNA, leading to gene silencing.[5][6] This mechanism of action has proven to be a robust platform for the development of novel therapeutics, with several 2'-O-MOE-containing ASO drugs approved by the FDA and many more advancing through clinical trials.[1][7] This technical guide provides an in-depth review of 2'-O-MOE modifications, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support researchers and drug developers in this field.
Data Presentation
The following tables summarize the quantitative effects of 2'-O-MOE modifications on key oligonucleotide properties.
Table 1: Effect of 2'-O-MOE Modification on Duplex Thermal Stability (Tm)
| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference |
| ASO/RNA duplex | 2'-O-MOE | +0.9 to +1.6 | [8] |
| ASO/RNA duplex | 2'-O-MOE | ~+2.0 (compared to PS-DNA) | [9] |
Table 2: In Vivo Potency of 2'-O-MOE Modified Antisense Oligonucleotides
| Target Gene | ASO Design | Animal Model | Potency (ED50) | Reference |
| PTEN | 5-10-5 MOE gapmer | Mouse | 9.5 mg/kg | [10][11] |
| PTEN | Shorter BNA/MOE gapmers | Mouse | 2-5 mg/kg | [10][11] |
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Type | Modification | Half-life in 10% Fetal Bovine Serum | Reference |
| Phosphodiester ODN | Unmodified | < 24 hours | [12] |
| Phosphorothioate ODN | S-ODN | > 72 hours | [12] |
| 2'-O-MOE Gapmer S-ODN | 2'-O-MOE wings | Significantly increased compared to unmodified | [4] |
Experimental Protocols
Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides (Phosphoramidite Method)
This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing 2'-O-MOE modifications using phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
2'-O-MOE phosphoramidites (A, C, G, T/U)
-
Standard DNA or RNA phosphoramidites
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Capping solution A (e.g., acetic anhydride in THF/lutidine)
-
Capping solution B (e.g., N-methylimidazole in THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Anhydrous acetonitrile
Procedure:
-
Synthesis Setup: The synthesis is performed on an automated synthesizer, which controls the delivery of reagents to the synthesis column containing the solid support. The desired oligonucleotide sequence, including the positions of 2'-O-MOE modifications, is programmed into the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[1]
-
Step 2: Coupling: The next phosphoramidite monomer (either a standard or a 2'-O-MOE modified amidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 shortmers).[9]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[1]
-
-
Final Detritylation: After the final synthesis cycle, the terminal 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") to aid in purification.[1]
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.[13]
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.
UV Melting Temperature (Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).
-
Quartz cuvettes
-
Purified oligonucleotides (the 2'-O-MOE modified strand and its complementary RNA or DNA target)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation: Prepare a solution containing equimolar concentrations of the 2'-O-MOE modified oligonucleotide and its complementary strand in the melting buffer. The final concentration of each strand is typically in the low micromolar range.
-
Annealing: To ensure proper duplex formation, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Spectrophotometer Setup: Place the cuvette containing the annealed sample into the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm.
-
Melting Curve Acquisition: Program the spectrophotometer to gradually increase the temperature of the sample at a controlled rate (e.g., 0.5-1.0°C per minute). Record the absorbance at 260 nm at regular temperature intervals.
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.[14]
In Vivo Potency Assessment in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of a 2'-O-MOE modified ASO in a mouse model.
Materials:
-
2'-O-MOE modified ASO, sterile and formulated in a suitable vehicle (e.g., phosphate-buffered saline, PBS).
-
Control ASO (e.g., a scrambled sequence with the same chemistry).
-
Laboratory mice (strain and sex appropriate for the disease model).
-
Administration equipment (e.g., syringes, needles).
-
Anesthesia and surgical equipment for tissue collection.
-
RNA extraction reagents and kits.
-
qRT-PCR reagents and instrument.
Procedure:
-
Animal Acclimation and Dosing: Acclimate the mice to the housing conditions. Administer the 2'-O-MOE ASO and control ASO to different groups of mice. The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) and dosing regimen will depend on the specific ASO and therapeutic target.[3][15]
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the mice and collect the target tissues.[16] Tissues should be immediately processed for RNA extraction or snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA Extraction and Quantification: Extract total RNA from the collected tissues using a suitable method. Quantify the RNA concentration and assess its quality.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene in the tissue samples. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the percent reduction in target mRNA levels in the ASO-treated groups compared to the control group. Determine the ED50, which is the dose of the ASO that produces a 50% reduction in the target mRNA.
RNase H Cleavage Assay
This protocol describes an in vitro assay to confirm that a 2'-O-MOE gapmer ASO can mediate RNase H cleavage of its target RNA.
Materials:
-
2'-O-MOE gapmer ASO.
-
Target RNA transcript (can be a short synthetic RNA or a longer in vitro transcribed RNA). Often, one of the strands is labeled (e.g., with a fluorescent dye or radioisotope) for detection.
-
Recombinant RNase H1 enzyme.
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT).
-
Nuclease-free water.
-
EDTA solution to stop the reaction.
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis, PAGE) and imaging system.
Procedure:
-
Duplex Formation: Anneal the 2'-O-MOE gapmer ASO with the target RNA by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.[17]
-
Reaction Setup: In a reaction tube, combine the annealed ASO-RNA duplex, RNase H reaction buffer, and nuclease-free water.[18][19]
-
Initiation of Reaction: Add RNase H1 enzyme to the reaction mixture and incubate at 37°C.[18][19]
-
Time Course and Termination: Take aliquots of the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding EDTA.
-
Analysis of Cleavage Products: Analyze the reaction products by gel electrophoresis. The cleavage of the labeled RNA strand will result in the appearance of smaller fragments.[20]
-
Quantification: Quantify the amount of intact and cleaved RNA at each time point to determine the rate of cleavage.
Mandatory Visualization
Signaling Pathway: RNase H-Mediated Cleavage of Target mRNA
Caption: RNase H-mediated gene silencing pathway for 2'-O-MOE gapmer ASOs.
Experimental Workflow: Preclinical Evaluation of a 2'-O-MOE ASO
Caption: General workflow for the preclinical development of 2'-O-MOE ASOs.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. aumbiotech.com [aumbiotech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. icpms.labrulez.com [icpms.labrulez.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. immuneed.com [immuneed.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. researchgate.net [researchgate.net]
2'-O-Methoxyethyl (2'-O-MOE) Modification in Therapeutic Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of 2'-O-methoxyethyl (2'-O-MOE) modification has been a pivotal advancement in the field of therapeutic oligonucleotides, particularly for antisense oligonucleotides (ASOs). This second-generation modification confers a range of advantageous properties that enhance the therapeutic potential of oligonucleotides, addressing many of the limitations of earlier chemistries. This technical guide provides an in-depth overview of the core advantages of 2'-O-MOE modification, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Advantages of 2'-O-MOE Modification
The incorporation of a 2'-O-methoxyethyl group onto the ribose sugar of a nucleotide significantly improves the drug-like properties of an oligonucleotide. These enhancements are primarily centered around four key areas: binding affinity, nuclease resistance, pharmacokinetic profile, and a favorable toxicity profile.
Enhanced Binding Affinity
The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation. This conformational preference increases the thermodynamic stability of the duplex formed between the ASO and its target RNA, resulting in a higher binding affinity. This enhanced affinity translates to increased potency of the therapeutic oligonucleotide. The increase in melting temperature (Tm), a measure of duplex stability, is a key quantitative indicator of this improved binding.
Superior Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in biological fluids and tissues. The bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester or phosphorothioate backbone from nuclease attack. This increased stability extends the half-life of the oligonucleotide, allowing for less frequent dosing and sustained target engagement.
Favorable Pharmacokinetics and Biodistribution
When combined with a phosphorothioate (PS) backbone, 2'-O-MOE modified oligonucleotides exhibit excellent pharmacokinetic properties. They are well-absorbed after subcutaneous administration and distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys. The high degree of plasma protein binding reduces renal clearance of the parent drug, contributing to a prolonged tissue half-life.
Improved Toxicity Profile
Compared to first-generation phosphorothioate oligonucleotides, which can exhibit off-target effects and immune stimulation, 2'-O-MOE modifications generally lead to a better-tolerated therapeutic. The improved binding specificity and reduced non-specific protein interactions contribute to a more favorable safety profile.
Quantitative Data on the Performance of 2'-O-MOE Oligonucleotides
The advantages of 2'-O-MOE modification are substantiated by a wealth of quantitative data from numerous preclinical and clinical studies. The following tables summarize key performance metrics.
Table 1: Enhancement of Binding Affinity (Melting Temperature)
| Modification Type | Change in Tm per Modification (°C) | Reference |
| 2'-O-MOE | +1.5 to +2.0 | [1] |
| Phosphorothioate (PS) | -0.5 | [1] |
Table 2: In Vitro Potency of 2'-O-MOE Antisense Oligonucleotides
| Target Gene | Cell Line | ASO Chemistry | IC50 (nM) | Reference |
| PTEN | HeLa | 2'-O-MOE Gapmer | ~50 | [2] |
| PTEN | HeLa | Phosphorothioate DNA | >200 | [2] |
| TRADD | b.END | 2'-O-MOE Gapmer | ~8 | [1] |
| TRADD | b.END | LNA Gapmer | ~32 | [1] |
| CTNNB1 | A549 | 2'-O-MOE Gapmer | Consistently < 2'-OMe | [3] |
Table 3: Pharmacokinetic Parameters of 2'-O-MOE Oligonucleotides in Animal Models
| Species | ASO (ISIS 301012) Dose | Plasma Half-life (t1/2) | Tissue Half-life (Liver) | Reference |
| Mouse | 25 mg/kg s.c. | ~2 hours (alpha), days (beta) | ~14 days | [4] |
| Rat | 5 mg/kg i.v. | ~1.5 hours (alpha), days (beta) | Not specified | [5] |
| Monkey | 10 mg/kg i.v. | ~2 hours (alpha), days (beta) | ~10-12 days | [6][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2'-O-MOE modified oligonucleotides.
Nuclease Stability Assay (Serum)
This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified, phosphorothioate).
-
Human or animal serum (e.g., fetal bovine serum, FBS).
-
Nuclease-free water.
-
Phosphate-buffered saline (PBS).
-
Gel loading buffer (containing a denaturant like formamide).
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Gel staining solution (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Prepare a stock solution of the test oligonucleotide at a concentration of 20 µM in nuclease-free water.
-
In a microcentrifuge tube, mix 10 µL of the oligonucleotide stock solution with 90 µL of serum (final oligonucleotide concentration: 2 µM in 90% serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 10 µL aliquot of the reaction mixture.
-
Immediately quench the nuclease activity by adding 10 µL of formamide-containing gel loading buffer and placing the sample on ice or freezing at -20°C.
-
After collecting all time points, heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load 10-15 µL of each sample onto a 15-20% denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with SYBR Gold for 30 minutes, protected from light.
-
Visualize the gel using a gel imaging system and quantify the intensity of the full-length oligonucleotide band at each time point.
-
The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour time point.
In Vitro ASO Activity Assay (Transfection)
This protocol determines the potency (IC50) of an ASO in reducing the expression of a target mRNA in cultured cells.
Materials:
-
Adherent cell line expressing the target gene (e.g., HeLa, A549).
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).
-
2'-O-MOE modified ASO and control ASOs (e.g., scrambled sequence).
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium.
-
96-well cell culture plates.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR).
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C and 5% CO2.
-
On the day of transfection, prepare serial dilutions of the ASO in Opti-MEM to achieve final concentrations ranging from, for example, 1 nM to 100 nM.
-
In separate tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Remove the culture medium from the cells and add the ASO-lipid complexes to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation, add fresh complete culture medium to each well.
-
Incubate the cells for an additional 24-48 hours to allow for mRNA knockdown.
-
Lyse the cells directly in the wells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative mRNA expression for each ASO concentration compared to a mock-transfected control.
-
Plot the percentage of target mRNA reduction against the ASO concentration and determine the IC50 value using a suitable curve-fitting software.[8]
In Vivo Animal Study for Pharmacokinetics and Biodistribution
This protocol outlines a typical study in mice to assess the pharmacokinetic profile and tissue distribution of a 2'-O-MOE modified oligonucleotide.
Materials:
-
Male BALB/c mice (or other appropriate strain).
-
2'-O-MOE modified oligonucleotide formulated in sterile saline.
-
Syringes and needles for subcutaneous or intravenous injection.
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (e.g., containing EDTA).
-
Surgical tools for tissue dissection.
-
Liquid nitrogen or dry ice for snap-freezing tissues.
-
Homogenizer for tissue processing.
-
Analytical method for quantifying the oligonucleotide in plasma and tissue homogenates (e.g., ELISA-based assay, LC-MS).
Procedure:
-
Acclimate the animals for at least one week before the study.
-
Administer a single dose of the 2'-O-MOE oligonucleotide to the mice via subcutaneous or intravenous injection (e.g., 10 mg/kg).
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours), collect blood samples from a cohort of animals via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Immediately process the blood to obtain plasma by centrifugation and store the plasma at -80°C until analysis.
-
At the final time point, or at selected interim time points, euthanize the animals and perform a complete necropsy.
-
Collect various tissues of interest (e.g., liver, kidney, spleen, heart, lung, muscle) and weigh them.
-
Rinse the tissues with cold saline to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
-
For analysis, thaw the plasma samples and tissue samples. Homogenize the tissues in a suitable buffer.
-
Quantify the concentration of the full-length oligonucleotide in plasma and tissue homogenates using a validated analytical method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Use the tissue concentration data to determine the biodistribution profile of the oligonucleotide.[9][10][11]
Visualizations of Mechanisms and Workflows
RNase H-Mediated Cleavage of Target mRNA
The primary mechanism of action for many 2'-O-MOE ASOs is the recruitment of RNase H1, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are often designed as "gapmers," with a central region of deoxynucleotides that is flanked by 2'-O-MOE modified nucleotides.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Cross-Species Pharmacokinetic Comparison from Mouse to Man of a Second-Generation Antisense Oligonucleotide, ISIS 301012, Targeting Human Apolipoprotein B-100 | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue disposition of 2'-O-(2-methoxy) ethyl modified antisense oligonucleotides in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, biodistribution, and stability of capped oligodeoxynucleotide phosphorothioates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Shield of Stability: A Technical Guide to the Nuclease Resistance of 2'-O-Methoxyethyl Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms underlying the enhanced nuclease resistance of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). ASOs have emerged as a powerful therapeutic modality, and the 2'-O-MOE modification has been pivotal in transforming these molecules into viable drug candidates by overcoming the challenge of rapid degradation by endogenous nucleases. This guide will delve into the structural and mechanistic basis of this stability, present quantitative data on their enhanced resistance, provide detailed experimental protocols for assessing nuclease stability, and visualize the key cellular pathways involved in ASO activity.
The Core Mechanism: Steric Hindrance and Conformational Rigidity
The primary mechanism by which the 2'-O-MOE modification confers nuclease resistance is through steric hindrance. Unmodified DNA and RNA are susceptible to degradation by nucleases, which are enzymes that hydrolyze the phosphodiester backbone. The 2'-hydroxyl group in RNA, in particular, makes it prone to cleavage. The 2'-O-MOE modification replaces this reactive hydroxyl group with a bulkier methoxyethyl group. This chemical alteration sterically obstructs the active site of nucleases, preventing them from binding to and cleaving the phosphodiester linkage.[1]
Furthermore, the 2'-O-MOE modification influences the sugar pucker conformation of the ribose ring, favoring a C3'-endo (RNA-like) conformation. This pre-organizes the ASO into an A-form helical geometry, which is thermodynamically more stable and has a higher binding affinity for its target RNA compared to the B-form geometry of DNA. This conformational rigidity further contributes to the resistance against nuclease attack.
A crucial aspect of modern ASO design is the synergistic use of the 2'-O-MOE modification with a phosphorothioate (PS) backbone. The PS modification, where a non-bridging oxygen in the phosphate group is replaced by a sulfur atom, also imparts nuclease resistance.[2] The combination of 2'-O-MOE wings and a PS backbone provides a robust shield against a wide range of endo- and exonucleases, significantly extending the half-life of the ASO in biological fluids and tissues.[2]
Quantitative Assessment of Nuclease Resistance
The enhanced stability of 2'-O-MOE ASOs has been quantified in numerous in vitro and in vivo studies. The following tables summarize the substantial improvement in stability compared to unmodified oligonucleotides and first-generation (phosphorothioate only) ASOs.
| Oligonucleotide Type | Matrix | Half-life | Reference |
| Unmodified Oligonucleotide | Biological Fluids | Minutes | [3][4] |
| Phosphorothioate (PS) ASO | Human Plasma | Several Hours to Days | [3] |
| 2'-O-MOE PS ASO | Human Plasma | Weeks (2-4 weeks) | [3][5] |
Table 1: Comparative Plasma Half-lives of Different ASO Chemistries. This table illustrates the dramatic increase in plasma stability with the incorporation of chemical modifications, particularly the combination of a phosphorothioate backbone and 2'-O-MOE wings.
| ASO Design | Potency Increase (in cell culture vs. 1st Gen PS-ASO) | Reference |
| 2'-O-MOE Gapmer ASO | >20-fold | [6] |
Table 2: Improvement in Potency of 2'-O-MOE Gapmer ASOs. The enhanced stability of 2'-O-MOE ASOs directly translates to a significant increase in their biological activity.
Experimental Protocols for Assessing Nuclease Resistance
The evaluation of ASO stability is a critical step in their preclinical development. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Nuclease Stability Assay in Serum
Objective: To determine the rate of degradation of an ASO in the presence of serum nucleases.
Materials:
-
ASO of interest (e.g., 2'-O-MOE modified)
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
RNA loading dye
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare a stock solution of the ASO and the unmodified control in nuclease-free water. For each time point, prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of a denaturing loading dye and placing the sample on ice or at -20°C.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom of the gel.
-
Visualization and Analysis: Stain the gel with a suitable nucleic acid stain and visualize it using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point. The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics and half-life.
In Vitro Metabolic Stability in Tissue Homogenates
Objective: To assess the stability of an ASO in a specific tissue environment.
Materials:
-
ASO of interest
-
Tissue of interest (e.g., liver, kidney) from a relevant species (e.g., rat, mouse)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Homogenate Preparation: Perfuse the tissue with cold saline to remove blood. Homogenize the tissue in homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (S9 fraction).
-
Incubation: Add the ASO to the tissue homogenate at a final concentration of 1-10 µM. Incubate the mixture at 37°C with gentle shaking.
-
Sample Collection: At various time points, collect aliquots of the incubation mixture.
-
Sample Extraction: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins and collect the supernatant containing the ASO and its metabolites.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS. The LC separates the full-length ASO from its shorter metabolites, and the MS detects and quantifies each species. The disappearance of the parent ASO over time is used to calculate the metabolic stability.
Visualization of Cellular Pathways
The efficacy of an ASO is not solely dependent on its nuclease resistance but also on its ability to enter the cell, reach its target RNA, and engage the desired mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways for a 2'-O-MOE gapmer ASO designed to elicit RNase H-mediated degradation of a target mRNA.
References
- 1. synoligo.com [synoligo.com]
- 2. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2'-O-(2-Methoxyethyl)uridine (2'-O-MOE-U) Phosphoramidite: A Detailed Protocol for Therapeutic Oligonucleotide Precursors
For Immediate Release
[City, State] – [Date] – Advanced Synthesis Applications is pleased to release detailed application notes and protocols for the synthesis of 2'-O-(2-Methoxyethyl)uridine (2'-O-MOE-U) phosphoramidite, a critical building block for the manufacturing of second-generation antisense oligonucleotides (ASOs). This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the multi-step synthesis, including detailed experimental procedures, quantitative data, and visual workflows.
The 2'-O-MOE modification of nucleosides has been shown to enhance the properties of oligonucleotides for therapeutic use, including increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles. The following protocols outline a robust and scalable method for the preparation of this compound phosphoramidite, a key monomer used in the solid-phase synthesis of these modified oligonucleotides.
Synthetic Strategy Overview
The synthesis of this compound phosphoramidite is a four-step process commencing from the readily available starting material, uridine. The overall synthetic pathway is as follows:
-
Formation of 2,2'-Anhydrouridine: Uridine is first converted to its 2,2'-anhydro derivative. This intramolecular cyclization activates the 2'-position for subsequent nucleophilic attack.
-
Ring-Opening with 2-Methoxyethanol: The crucial 2'-O-(2-methoxyethyl) group is introduced by the ring-opening of the anhydro intermediate with the aluminum alkoxide of 2-methoxyethanol.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the resulting 2'-O-MOE-uridine is protected with a dimethoxytrityl (DMT) group, which is essential for its use in automated solid-phase oligonucleotide synthesis.
-
Phosphitylation of the 3'-Hydroxyl: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, yielding the desired this compound phosphoramidite.
Experimental Protocols
Step 1: Synthesis of 2,2'-Anhydrouridine (2)
This procedure details the formation of the anhydro intermediate from uridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Uridine (1) | 244.20 | 24.4 g | 0.10 |
| Diphenyl Carbonate | 214.22 | 25.7 g | 0.12 |
| Sodium Bicarbonate | 84.01 | 0.84 g | 0.01 |
| Dimethylformamide (DMF) | - | 250 mL | - |
Procedure:
-
A suspension of uridine (24.4 g, 0.10 mol), diphenyl carbonate (25.7 g, 0.12 mol), and sodium bicarbonate (0.84 g, 0.01 mol) in dimethylformamide (DMF, 250 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 150 °C with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to remove phenol and unreacted diphenyl carbonate.
-
The crude product is purified by recrystallization from ethanol to afford 2,2'-anhydrouridine (2) as a white solid.
Typical Yield: 85-95%
Step 2: Synthesis of 2'-O-(2-Methoxyethyl)uridine (3)
This protocol describes the nucleophilic ring-opening of the anhydro-uridine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2'-Anhydrouridine (2) | 226.19 | 22.6 g | 0.10 |
| 2-Methoxyethanol | 76.09 | 300 mL | - |
| Aluminum pellets | 26.98 | 2.7 g | 0.10 |
| Mercuric (II) chloride | 271.52 | 0.1 g | - |
Procedure:
-
A solution of the aluminum alkoxide of 2-methoxyethanol is prepared by heating aluminum pellets (2.7 g, 0.10 mol) and a catalytic amount of mercuric (II) chloride in 2-methoxyethanol (300 mL) at reflux until the aluminum is dissolved.
-
2,2'-Anhydrouridine (22.6 g, 0.10 mol) is added to the refluxing solution.
-
The reaction mixture is maintained at reflux and monitored by TLC.
-
Upon completion, the mixture is cooled, and the excess aluminum alkoxide is neutralized by the addition of aqueous sodium bicarbonate solution.
-
The resulting precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 2'-O-(2-methoxyethyl)uridine (3).
Typical Yield: 55-70%[1]
Step 3: Synthesis of 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)uridine (4)
This step involves the protection of the 5'-hydroxyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2'-O-(2-Methoxyethyl)uridine (3) | 302.29 | 30.2 g | 0.10 |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 37.3 g | 0.11 |
| Anhydrous Pyridine | - | 200 mL | - |
Procedure:
-
2'-O-(2-Methoxyethyl)uridine (30.2 g, 0.10 mol) is dissolved in anhydrous pyridine (200 mL).
-
4,4'-Dimethoxytrityl chloride (37.3 g, 0.11 mol) is added portion-wise to the solution at 0 °C with stirring.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel chromatography to give 5'-O-DMT-2'-O-(2-methoxyethyl)uridine (4) as a foam.
Typical Yield: 80-95%[1]
Step 4: Synthesis of 5'-O-DMT-2'-O-(2-methoxyethyl)uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (5)
This final step introduces the phosphoramidite moiety.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5'-O-DMT-2'-O-(2-methoxyethyl)uridine (4) | 604.65 | 60.5 g | 0.10 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.69 | 28.4 g | 0.12 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 38.8 g (52 mL) | 0.30 |
| Anhydrous Dichloromethane | - | 500 mL | - |
Procedure:
-
5'-O-DMT-2'-O-(2-methoxyethyl)uridine (60.5 g, 0.10 mol) is dissolved in anhydrous dichloromethane (500 mL) under an inert atmosphere (argon or nitrogen).
-
N,N-Diisopropylethylamine (52 mL, 0.30 mol) is added, and the solution is cooled to 0 °C.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (28.4 g, 0.12 mol) is added dropwise with stirring.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC and ³¹P NMR.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel chromatography (eluting with a solvent system containing triethylamine to prevent hydrolysis) to afford the final product 5 as a white foam.
Typical Yield: 65-85%[1]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) |
| 1 | 2,2'-Anhydrouridine (2) | Uridine (1) | 85-95 |
| 2 | 2'-O-(2-Methoxyethyl)uridine (3) | 2,2'-Anhydrouridine (2) | 55-70 |
| 3 | 5'-O-DMT-2'-O-(2-methoxyethyl)uridine (4) | 2'-O-(2-Methoxyethyl)uridine (3) | 80-95 |
| 4 | This compound Phosphoramidite (5) | 5'-O-DMT-2'-O-(2-methoxyethyl)uridine (4) | 65-85 |
Characterization Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
-
¹H NMR, ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
³¹P NMR: Specifically for the final phosphoramidite product, a signal in the range of 148-152 ppm is characteristic of the desired P(III) species.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Visualization of the Synthetic Workflow
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
References
Application Notes and Protocols for Incorporating 2'-O-Methoxyethyl-Uridine (2'-O-MOE-U) into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile, while minimizing toxicity. Among the most successful second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar.[1][2][3] This modification has been instrumental in the development of several FDA-approved ASO drugs.[2][4]
The incorporation of 2'-O-MOE-Uridine (2'-O-MOE-U), along with other 2'-O-MOE modified nucleosides, into ASOs confers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[1][2][5][6]
-
Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the ASO-RNA duplex.[5][7] This leads to higher binding affinity and potency. An increase in Tm of approximately 0.9 to 1.6 °C per 2'-O-MOE modification has been reported.[5]
-
Reduced Toxicity: Compared to some other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-O-MOE modifications have generally been associated with a more favorable toxicity profile, particularly concerning hepatotoxicity.[8][9]
-
Favorable Pharmacokinetics: The combination of a phosphorothioate (PS) backbone and 2'-O-MOE modifications enhances binding to plasma proteins, which prevents rapid renal clearance and facilitates broad distribution to tissues.[10]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into ASOs, their synthesis, purification, and characterization, as well as methods for evaluating their biological activity.
Data Presentation
The following tables summarize quantitative data comparing ASOs with different chemical modifications, highlighting the benefits of 2'-O-MOE incorporation.
Table 1: Comparison of Biophysical and In Vitro Properties of Modified ASOs
| Modification | ΔTm per modification (°C) vs. DNA/RNA | Nuclease Resistance | In Vitro Potency (IC50) | Reference(s) |
| Phosphorothioate DNA (PS) | -0.5 | Moderate | Target Dependent | [11] |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | High | Target Dependent | [5] |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 | Very High | Generally higher than 2'-OMe | [3][5] |
| Locked Nucleic Acid (LNA) | +2 to +8 | Very High | Very High | [9] |
Table 2: Comparison of In Vivo Properties of Modified ASOs
| Modification | In Vivo Potency (ED50) | Hepatotoxicity Potential | Reference(s) |
| 2'-O-Methyl (2'-OMe) | Good | Low | [12] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Excellent | Low to Moderate | [9][12] |
| Locked Nucleic Acid (LNA) | Very High | High | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides
This protocol outlines the standard phosphoramidite chemistry for the automated solid-phase synthesis of ASOs containing this compound and other modified nucleosides.[13][14][15][16] A common ASO design is the "gapmer," which consists of a central block of deoxynucleotides (the "gap") flanked by 2'-O-MOE modified nucleotides (the "wings").[3][17][18] This design supports RNase H-mediated cleavage of the target RNA.[17]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
This compound phosphoramidite and other required phosphoramidites (DNA, 2'-O-MOE-A, C, G) dissolved in anhydrous acetonitrile (0.1 M)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide or a mixture of Ammonium hydroxide and Methylamine)
Procedure:
-
Synthesis Setup:
-
Load the appropriate CPG column onto the synthesizer.
-
Install the phosphoramidite, activator, and ancillary reagent bottles.
-
Enter the desired oligonucleotide sequence and synthesis scale into the synthesizer software.
-
-
Automated Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation, which is orange, is measured to determine the coupling efficiency of the previous cycle.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or phosphorothioate triester if a sulfurizing agent is used) by the oxidizing solution.
-
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection:
-
After the final cycle, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and the base protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for a specified time (typically overnight).
-
-
Post-Synthesis Workup:
-
The solution containing the cleaved and deprotected oligonucleotide is cooled and the solid support is removed by filtration.
-
The solution is then dried down, typically using a vacuum concentrator. The resulting pellet contains the crude oligonucleotide.
-
Caption: Workflow for solid-phase synthesis of 2'-O-MOE ASOs.
Protocol 2: Purification of 2'-O-MOE ASOs by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to remove truncated sequences and other impurities.[1][19][20][21][22]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.5
-
Buffer B: Acetonitrile
-
Crude, deprotected oligonucleotide dissolved in water
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in an appropriate volume of water or Buffer A. Filter the sample to remove any particulate matter.
-
HPLC Setup:
-
Equilibrate the HPLC column with a low percentage of Buffer B (e.g., 5-10%).
-
Set the UV detector to a wavelength appropriate for nucleic acids (typically 260 nm).
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes. The full-length product, being more hydrophobic due to its length and modifications, will elute later than the shorter, truncated sequences.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length ASO.
-
Desalting and Quantification:
-
Pool the collected fractions and remove the acetonitrile and volatile salts (TEAA) by vacuum centrifugation.
-
The purified ASO can be desalted further using a size-exclusion column.
-
Quantify the purified ASO by measuring its absorbance at 260 nm.
-
Protocol 3: Nuclease Resistance Assay
This assay evaluates the stability of 2'-O-MOE modified ASOs in the presence of nucleases compared to unmodified or other modified oligonucleotides.[6]
Materials:
-
Purified ASOs (2'-O-MOE modified, control ASOs)
-
Nuclease solution (e.g., snake venom phosphodiesterase or fetal bovine serum)
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
Quenching solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system for analysis
Procedure:
-
Reaction Setup:
-
In separate tubes, mix a defined amount of each ASO with the reaction buffer.
-
Initiate the degradation by adding the nuclease solution.
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube and stop the reaction by adding the quenching solution.
-
Store the quenched samples on ice or at -20°C until analysis.
-
-
Analysis of Degradation:
-
Analyze the samples by denaturing PAGE or HPLC.
-
Visualize the intact ASO band (PAGE) or peak (HPLC).
-
Quantify the percentage of intact ASO remaining at each time point relative to the 0-hour time point.
-
-
Data Interpretation: Compare the degradation profiles of the 2'-O-MOE ASO with the control ASOs. A slower degradation rate indicates higher nuclease resistance.
Caption: Workflow for the nuclease resistance assay.
Protocol 4: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of ASOs to their target RNA.[6][23][24][25]
Materials:
-
SPR instrument
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated target RNA
-
Purified ASOs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Immobilize the biotinylated target RNA onto the streptavidin-coated sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of the ASO over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to measure the association and dissociation of the ASO to the target RNA.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates higher binding affinity.
-
Protocol 5: In Vitro ASO Activity Assessment by RT-qPCR
This protocol is used to determine the ability of a gapmer ASO to reduce the expression of its target mRNA in cultured cells.[26][27][28][29][30]
Materials:
-
Cultured cells expressing the target gene (e.g., HeLa, A549)
-
Transfection reagent (e.g., Lipofectamine)
-
Purified ASOs (2'-O-MOE gapmer, control ASOs)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Transfection:
-
Seed cells in a multi-well plate and allow them to attach.
-
Transfect the cells with different concentrations of the ASO using a suitable transfection reagent. Include a negative control ASO.
-
-
RNA Extraction and Reverse Transcription:
-
After a specified incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA.
-
Reverse transcribe the RNA to cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of ASO that causes a 50% reduction in target mRNA levels.
Caption: Workflow for in vitro ASO activity assessment.
Protocol 6: In Vivo ASO Efficacy Testing in Mice
This protocol describes a general procedure for evaluating the efficacy of 2'-O-MOE modified ASOs in reducing target gene expression in a mouse model.[31][32][33][34]
Materials:
-
Mice (e.g., C57BL/6 or a relevant disease model)
-
Purified and sterile ASO solution in saline
-
Administration equipment (e.g., syringes for subcutaneous or intravenous injection)
-
Tissue collection and processing reagents
Procedure:
-
ASO Administration:
-
Administer the ASO to mice at different dose levels via a suitable route (e.g., subcutaneous injection). Include a saline-treated control group.
-
Administer the ASO according to a defined dosing schedule (e.g., once weekly).
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, kidney).
-
Process the tissues for RNA or protein analysis.
-
-
Target Gene Expression Analysis:
-
Extract RNA from the tissues and perform RT-qPCR to quantify the level of the target mRNA.
-
Alternatively, extract protein and perform Western blotting to quantify the target protein levels.
-
-
Data Analysis:
-
Compare the target mRNA or protein levels in the ASO-treated groups to the saline-treated group to determine the percentage of target reduction.
-
Evaluate the dose-response relationship to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Conclusion
The incorporation of this compound and other 2'-O-MOE modified nucleosides is a well-established and highly effective strategy for enhancing the therapeutic potential of antisense oligonucleotides. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this important class of molecules. By following these methodologies, scientists can effectively synthesize, purify, and evaluate the biological activity of 2'-O-MOE modified ASOs, contributing to the advancement of antisense therapeutics.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. mdpi.com [mdpi.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Activity and Distribution of a 2'-O-Methoxyethyl-Modified Antisense Oligonucleotide in Models of Acute and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
- 15. atdbio.com [atdbio.com]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. microsynth.com [microsynth.com]
- 19. researchgate.net [researchgate.net]
- 20. labcluster.com [labcluster.com]
- 21. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. Surface Plasmon Resonance Assay of Binding Properties of Antisense Oligonucleotides to Serum Albumins and Lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00072A [pubs.rsc.org]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 27. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 28. criver.com [criver.com]
- 29. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ncardia.com [ncardia.com]
- 31. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. merckmillipore.com [merckmillipore.com]
- 33. smanewstoday.com [smanewstoday.com]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-O-MOE ASO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides
2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) represent a significant advancement in gene silencing technology.[1][2] These second-generation ASOs are short, synthetic, single-stranded nucleic acids designed to bind to a specific mRNA sequence, leading to the downregulation of the target protein.[3][4] The 2'-O-MOE modification on the ribose sugar enhances several key properties, including increased nuclease resistance, higher binding affinity to target RNA, and reduced non-specific protein binding, which contributes to a better toxicity profile compared to first-generation phosphorothioate (PS) ASOs.[2][5][6][7]
2'-O-MOE ASOs primarily function through two mechanisms: RNase H-mediated degradation of the target mRNA or steric hindrance of translation or splicing.[1][4] "Gapmer" designs, which feature a central DNA-like region flanked by 2'-O-MOE modified wings, are commonly used to engage RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA duplex.[2][8][9][10]
This document provides detailed protocols for the experimental design and application of 2'-O-MOE ASOs in a cell culture setting, covering transfection, target knockdown analysis, and assessment of cellular toxicity.
Key Experimental Protocols
Protocol 1: Cell Culture and ASO Transfection
This protocol outlines the delivery of 2'-O-MOE ASOs into mammalian cells using cationic lipid transfection reagents.[9]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)[9]
-
Complete cell culture medium
-
2'-O-MOE ASO (target-specific and negative control), reconstituted in nuclease-free water to a stock concentration of 100 µM[9]
-
Cationic lipid transfection reagent (e.g., RNAiMax)[11]
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate to ensure they reach 70-80% confluency at the time of transfection.[10] For HeLa cells, a density of approximately 0.5 x 10^5 cells per well is recommended.[12]
-
ASO Dilution: On the day of transfection, prepare working dilutions of the 2'-O-MOE ASO. It is recommended to perform a dose-response experiment, starting with a range from 1 nM to 30 nM.[9] Dilute the ASO stock in Opti-MEM.
-
Transfection Complex Formation:
-
In a separate tube, dilute the cationic lipid transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and the diluted transfection reagent.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
-
Transfection:
-
Remove the old media from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the ASO-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the target and cell line.[12]
Experimental Controls:
-
Negative Control ASO: A scrambled sequence ASO with similar length and chemical modifications to the active ASO.[9][13] This control is crucial to assess potential non-specific effects of the ASO chemistry and delivery.
-
Mismatch Control ASO: An ASO with a few nucleotide mismatches to the target sequence. This helps to demonstrate the sequence specificity of the observed effect.[13]
-
Untreated Control: Cells that do not receive any ASO or transfection reagent.
-
Mock Transfection Control: Cells treated with the transfection reagent only (no ASO).[9]
Protocol 2: Analysis of Target Gene Knockdown by RT-qPCR
This protocol measures the reduction in target mRNA levels following ASO treatment.[11]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, HPRT)[9]
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
Perform the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control ASO-treated cells.[9]
-
Protocol 3: Analysis of Target Protein Knockdown by Western Blot
This protocol assesses the reduction in target protein levels, which is the ultimate goal of ASO-mediated gene silencing.[13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer at 48-72 hours post-transfection.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Protocol 4: Assessment of Cell Viability and Cytotoxicity (MTT Assay)
This protocol evaluates the potential cytotoxic effects of the 2'-O-MOE ASO treatment.[14][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]
-
Solubilization solution (e.g., DMSO or a specialized buffer)[16]
-
96-well plate reader
Procedure:
-
Cell Treatment: Treat cells with the 2'-O-MOE ASO as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[17] Live cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a plate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated or mock-transfected cells.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison between different ASO treatments and concentrations.
Table 1: RT-qPCR Analysis of Target mRNA Knockdown
| ASO Treatment | Concentration (nM) | Relative Target mRNA Expression (Normalized to Negative Control) | Standard Deviation |
| Negative Control | 30 | 1.00 | 0.08 |
| Target ASO 1 | 1 | 0.65 | 0.05 |
| 10 | 0.22 | 0.03 | |
| 30 | 0.08 | 0.01 | |
| Target ASO 2 | 1 | 0.71 | 0.06 |
| 10 | 0.28 | 0.04 | |
| 30 | 0.11 | 0.02 | |
| Mismatch Control | 30 | 0.95 | 0.07 |
Table 2: Western Blot Analysis of Target Protein Knockdown
| ASO Treatment | Concentration (nM) | Relative Target Protein Level (Normalized to Loading Control) | Standard Deviation |
| Negative Control | 30 | 1.00 | 0.12 |
| Target ASO 1 | 10 | 0.35 | 0.06 |
| 30 | 0.15 | 0.03 | |
| Mismatch Control | 30 | 0.92 | 0.10 |
Table 3: MTT Assay for Cell Viability
| ASO Treatment | Concentration (nM) | Cell Viability (% of Mock Control) | Standard Deviation |
| Mock Control | - | 100 | 5.2 |
| Negative Control | 30 | 98.5 | 4.8 |
| Target ASO 1 | 10 | 97.2 | 5.1 |
| 30 | 95.8 | 4.5 | |
| Positive Control (Toxin) | - | 25.3 | 3.1 |
Visualizations
Mechanism of Action: RNase H-Mediated mRNA Degradation
Caption: RNase H-mediated degradation pathway of target mRNA by a 2'-O-MOE gapmer ASO.
Experimental Workflow for ASO Screening
Caption: A streamlined workflow for in vitro screening of 2'-O-MOE ASOs.
Logical Relationships in Experimental Design
Caption: Logical relationships between experimental controls and readouts in ASO validation.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular delivery of therapeutic antisense oligonucleotides targeting mRNA coding mitochondrial proteins by cell-penetrating peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB01106A [pubs.rsc.org]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. aumbiotech.com [aumbiotech.com]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 2'-O-Methoxyethyl (MOE) Gapmer Antisense Oligonucleotide (ASO) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. Among the various chemical modifications developed to enhance the therapeutic potential of ASOs, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be highly effective.[1] 2'-O-MOE modifications, when incorporated into a "gapmer" design, offer a fine-tuned balance of increased nuclease resistance, high binding affinity to the target RNA, and reduced toxicity.[1][2][3][4]
This document provides a detailed protocol for the synthesis, purification, and characterization of 2'-O-MOE gapmer ASOs, intended for researchers, scientists, and professionals in the field of drug development.
The 2'-O-MOE Gapmer ASO Structure and Mechanism of Action
A 2'-O-MOE gapmer ASO typically consists of a central "gap" of 8-16 deoxynucleotides flanked by "wings" of 2-5 2'-O-MOE modified ribonucleotides at both the 5' and 3' ends.[2][4] The entire backbone is often modified with phosphorothioate (PS) linkages to further enhance nuclease resistance.[2]
The mechanism of action for these gapmers relies on the recruitment of RNase H, an endogenous enzyme that recognizes DNA:RNA heteroduplexes.[2] The 2'-O-MOE wings provide high binding affinity and stability, while the central DNA gap, upon hybridization to the target mRNA, forms a substrate for RNase H.[2][4] Cleavage of the target mRNA by RNase H leads to a reduction in the corresponding protein expression.[2]
Experimental Protocols
The synthesis of 2'-O-MOE gapmer ASOs is performed using automated solid-phase phosphoramidite chemistry. The process involves a series of sequential chemical reactions to build the oligonucleotide chain on a solid support.[5]
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the desired 3'-terminal nucleoside.
-
Phosphoramidites:
-
5'-O-DMT-2'-deoxyribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (dA, dC, dG, T)
-
5'-O-DMT-2'-O-methoxyethyl-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, U)
-
-
Synthesis Reagents:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.24 M 5-Benzylthio-1H-tetrazole in acetonitrile.[6]
-
Capping Solution A: Acetic anhydride in THF/Pyridine.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Thiolation Reagent: 0.1 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile.[6]
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
-
Post-Synthesis Reagents:
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
HPLC Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
-
-
Equipment:
-
Automated DNA/RNA synthesizer.
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C8 or C18).
-
Lyophilizer.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Solid-Phase Synthesis Cycle
The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-O-MOE phosphoramidites.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion-mutant oligonucleotides.
-
Thiolation/Oxidation: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate (PS) linkage using the thiolation reagent or to a phosphodiester (PO) linkage using the oxidation solution. For gapmer ASOs, thiolation is typically performed at each step.
Post-Synthesis Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide or an AMA solution at 55°C for 16 hours.[6] This cleaves the ASO from the support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
The resulting solution containing the crude ASO is collected, and the solvent is evaporated.
Purification by HPLC
-
The crude ASO is redissolved in HPLC Buffer A.
-
Purification is performed using a reverse-phase HPLC system with a C8 or C18 column.
-
A gradient of Buffer B (acetonitrile in TEAA) is used to elute the ASO. The DMT-on full-length product, being more hydrophobic, will have a longer retention time than the failure sequences (DMT-off).
-
Fractions containing the full-length product are collected.
Detritylation and Desalting
-
If the ASO was purified with the DMT group on (DMT-on purification), it is treated with 80% acetic acid to remove the DMT group.
-
The purified ASO is then desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation, to remove the HPLC buffer salts.
-
The final product is lyophilized to a dry powder.
Data Presentation
Table 1: Typical Coupling Efficiencies for 2'-O-MOE Phosphoramidites
| Phosphoramidite | Recommended Coupling Time | Typical Stepwise Coupling Efficiency |
| 2'-O-MOE-A(Bz) | 6 minutes | >98% |
| 2'-O-MOE-C(Ac) | 6 minutes | >98% |
| 2'-O-MOE-G(iBu) | 6 minutes | >98% |
| 2'-O-MOE-U | 6 minutes | >98% |
| Data is representative and may vary depending on the synthesizer and reagents used. |
Table 2: Purity Analysis of a Representative 20-mer 2'-O-MOE Gapmer ASO by Anion-Exchange HPLC
| Peak | Identity | Purity (%) |
| Main Peak | Full-length Product (n) | > 90% |
| Minor Peak 1 | n-1 Deletion Mutant | < 5% |
| Minor Peak 2 | Other Impurities | < 5% |
| Expected purity after a single HPLC purification step. |
Table 3: Mass Spectrometry Analysis of a Representative 20-mer 2'-O-MOE Gapmer ASO
| Parameter | Value |
| Sequence | 5'-mCmCmUmUmUdCdAdTdGdAdCdAdTdGdAmCmCmUmU*mU-3' (m = 2'-O-MOE, d = deoxy, * = phosphorothioate) |
| Calculated Mass (M) | ~6500 Da (example) |
| Observed Mass (M-H) | ~6499 Da |
| Instrumentation | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| The exact mass will depend on the specific sequence and modifications. |
Conclusion
The protocol described in this application note provides a comprehensive guide for the synthesis, purification, and characterization of high-quality 2'-O-MOE gapmer ASOs. The use of automated solid-phase synthesis combined with robust purification and analytical techniques ensures the production of ASOs suitable for research and preclinical development. The unique properties of 2'-O-MOE gapmer ASOs, including their enhanced stability and potent mechanism of action, make them a valuable tool in the field of antisense therapeutics.
References
- 1. idtdna.com [idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for In Vivo Delivery of 2'-O-Methoxyethyl (2'-O-MOE) Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications have become a cornerstone of RNA-targeted therapeutics. This chemical modification enhances nuclease resistance, increases binding affinity to target RNA, and improves the pharmacokinetic and toxicological profile compared to first-generation ASOs.[1][2] Effective in vivo delivery is paramount to the therapeutic success of 2'-O-MOE ASOs. These large, hydrophilic molecules do not readily cross cell membranes and require sophisticated strategies to reach their intracellular targets.[3]
This document provides detailed application notes and experimental protocols for the in vivo delivery of 2'-O-MOE modified ASOs, covering systemic and local administration routes, as well as targeted and untargeted approaches.
Delivery Strategies for 2'-O-MOE ASOs
The choice of delivery strategy depends on the target organ, the desired biodistribution, and the therapeutic application. The primary methods for in vivo delivery of 2'-O-MOE ASOs can be broadly categorized as unconjugated (gymnotic) delivery, targeted delivery via conjugation, and formulation-based delivery.
Unconjugated ("Gymnotic") Delivery
Unconjugated 2'-O-MOE ASOs, typically with a phosphorothioate (PS) backbone, can be administered systemically (e.g., subcutaneously or intravenously). Their cellular uptake is mediated by interactions with cell surface proteins.[4][5] While less efficient than targeted approaches, gymnotic delivery is a straightforward method for targets in organs with high blood flow and fenestrated endothelia, such as the liver and kidneys.[6]
Mechanism of Uptake: The phosphorothioate backbone enhances binding to plasma and cell-surface proteins, facilitating cellular internalization through endocytic pathways.[7] In the liver, uptake into non-parenchymal cells, like liver sinusoidal endothelial cells (LSECs), is mediated by stabilin receptors.[4][7]
Targeted Delivery via Conjugation
Covalently attaching a targeting ligand to a 2'-O-MOE ASO can dramatically enhance its delivery to specific cell types, thereby increasing potency and reducing off-target effects.
The most clinically advanced conjugation strategy involves attaching a triantennary N-acetylgalactosamine (GalNAc) ligand to the ASO.[3][8] GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGR), which is highly and selectively expressed on the surface of hepatocytes.[3][9] This receptor-mediated uptake significantly increases the concentration of the ASO in the liver, leading to a profound enhancement of potency for liver-expressed targets.[8][9][10]
Key Advantages:
-
Increased Potency: GalNAc conjugation can improve the potency of 2'-O-MOE ASOs by 10- to 30-fold compared to their unconjugated counterparts.[6][8][11]
-
Dose Reduction: The enhanced potency allows for lower and less frequent dosing, improving the safety and convenience of the therapeutic regimen.[11][12]
-
Hepatocyte Specificity: This method preferentially delivers the ASO to hepatocytes, the primary functional cells of the liver.[8]
Formulation-Based Delivery
Encapsulating 2'-O-MOE ASOs in nanocarriers can protect them from degradation, improve their pharmacokinetic profile, and enhance their cellular uptake and endosomal escape.
LNPs are composed of a mixture of lipids, typically including an ionizable cationic lipid, a helper phospholipid (like DOPE), cholesterol, and a PEGylated lipid to improve stability and circulation time.[13][14] The positively charged ionizable lipid complexes with the negatively charged ASO backbone, encapsulating it within the nanoparticle core.[13]
Considerations:
-
LNP formulations can be optimized to target specific tissues.
-
While effective for siRNA and mRNA delivery, the utility of LNPs for ASO delivery to certain tissues like the brain after intracerebroventricular injection has been questioned, with some studies showing limited efficacy compared to unconjugated ASOs.[14]
Localized Delivery
For diseases affecting specific organs such as the central nervous system (CNS), lungs, or eyes, local administration can maximize drug concentration at the target site while minimizing systemic exposure and potential side effects.
To bypass the blood-brain barrier, 2'-O-MOE ASOs can be delivered directly into the cerebrospinal fluid (CSF) via intrathecal (IT) or intracerebroventricular (ICV) injections.[15][16] This approach has proven successful for treating neurological disorders. The 2'-O-MOE modification provides the necessary stability for the ASO to persist in the CSF and distribute throughout the CNS.[17]
For pulmonary diseases, aerosolized 2'-O-MOE ASOs can be delivered directly to the lungs via inhalation.[13][18] This method achieves high local concentrations in the lung tissue with minimal systemic bioavailability.[13][19]
Quantitative Data on Delivery Methods
The following tables summarize key quantitative data for different delivery methods of 2'-O-MOE ASOs.
Table 1: Potency of Unconjugated vs. GalNAc-Conjugated 2'-O-MOE ASOs
| ASO Target | Delivery Method | Species | ED50 | Potency Improvement (vs. Unconjugated) | Reference(s) |
| Apolipoprotein (a) | Subcutaneous | Human LPA Transgenic Mice | Unconjugated: 6.38 mg/kg/week (liver mRNA) | >20-fold | [12] |
| GalNAc-Conjugated: 0.32 mg/kg/week (liver mRNA) | |||||
| MyD88 | Subcutaneous | Mouse (HCC model) | Unconjugated: ~15 mg/kg | ~6-fold | [10] |
| GalNAc-Conjugated: ~2.5 mg/kg | |||||
| Various Liver Targets | Systemic | Humans | GalNAc-Conjugated: 4-10 mg/week | Up to 30-fold | [3][8] |
Table 2: Biodistribution of Systemically Administered 2'-O-MOE ASOs in Mice
| Delivery Method | Tissue | ASO Concentration (% of Injected Dose) | Time Point | Reference(s) |
| Subcutaneous (Unconjugated) | Liver | High | 48 hours | [6] |
| Kidney | High | 48 hours | [6] | |
| Heart | Low | 48 hours | [6] | |
| Lung | Low | 48 hours | [6] | |
| Subcutaneous (GalNAc-Conjugated) | Liver | Very High (Targeted) | 48 hours | [12][17] |
| Kidney | Moderate | 48 hours | [12] |
Table 3: Dosing and Efficacy of Locally Administered 2'-O-MOE ASOs
| Route of Administration | Target/Model | Species | Dose | Observed Effect | Reference(s) |
| Intracerebroventricular | Spinal Muscular Atrophy | Mouse | 8 µg (single injection) | Increased SMN protein, improved motor function and survival | [15] |
| Intrathecal | Neuropathic Pain | Mouse | 300 µg | Reduction in mechanical and cold allodynia | [20] |
| Inhalation | IL-4 Receptor-α | Mouse | Up to 50 mg/kg | Localized effects in lung and lymph nodes, minimal systemic bioavailability | [13][19] |
| Inhalation | IL-4 Receptor-α | Monkey | Up to 15 mg/kg | Localized effects in lung and lymph nodes, minimal systemic bioavailability | [13][19] |
Experimental Protocols
Protocol 1: Systemic Delivery of Unconjugated or GalNAc-Conjugated 2'-O-MOE ASOs in Mice via Subcutaneous Injection
Materials:
-
2'-O-MOE ASO (unconjugated or GalNAc-conjugated) dissolved in sterile phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6 or specific disease model)
-
Sterile 0.5 mL insulin syringes with 28-gauge or smaller needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Dose Calculation: Weigh each mouse to determine the correct injection volume. The maximum recommended subcutaneous injection volume is 10 µL/g of body weight.[18]
-
ASO Preparation: Thaw the ASO solution and dilute to the final desired concentration with sterile PBS. Keep on ice until use.
-
Injection Procedure: a. Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.[21] b. Create a "tent" of skin over the shoulders.[21] c. Insert the needle, bevel up, into the base of the tented skin, parallel to the body to avoid underlying structures.[18][21] d. Gently aspirate to ensure the needle has not entered a blood vessel. You should feel negative pressure.[18][21] e. Slowly inject the ASO solution. A small bleb should form under the skin.[7] f. Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[7]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions. For multi-dose studies, injections can be administered daily, twice weekly, or weekly, depending on the ASO's half-life and the experimental design.[6][17]
Protocol 2: Local Delivery to the CNS via Intrathecal Injection in Rats
Materials:
-
2'-O-MOE ASO dissolved in sterile, preservative-free saline
-
Adult rats (e.g., Sprague-Dawley)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, scissors, forceps)
-
Intrathecal catheter
-
Hamilton syringe
-
Buprenorphine for analgesia
Procedure (adapted from JoVE): [3][8]
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane. Administer a subcutaneous injection of buprenorphine for pre-operative analgesia.
-
Surgical Site Preparation: Shave the lumbar region and sterilize the skin with povidone-iodine and alcohol scrubs.
-
Incision: Make a small midline incision over the L5-L6 intervertebral space.
-
Catheter Implantation: a. Carefully dissect the muscle to expose the vertebral column. b. Insert a guide cannula into the intervertebral space between L5 and L6. c. Insert the intrathecal catheter through the guide cannula into the subarachnoid space. Advance it rostrally.
-
ASO Injection: a. Connect a Hamilton syringe filled with the ASO solution to the catheter. b. Inject the desired volume (e.g., 30 µL) slowly over 30 seconds.[8]
-
Closure and Recovery: a. Remove the catheter and suture the muscle and skin layers. b. Monitor the animal during recovery from anesthesia. Provide post-operative care as per institutional guidelines.
Protocol 3: Formulation of 2'-O-MOE ASOs in Lipid Nanoparticles (LNPs)
Materials:
-
2'-O-MOE ASO
-
Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol[9]
-
Aqueous buffer (e.g., sodium acetate, pH 5.2)[13]
-
Microfluidic mixing device (e.g., NanoAssemblr) or T-junction mixer[9]
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Sterile PBS, pH 7.4
Procedure:
-
Solution Preparation: a. Dissolve the lipid mixture (ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol at a specific molar ratio.[9] b. Dissolve the 2'-O-MOE ASO in the aqueous buffer.
-
LNP Formation: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Pump the ethanol-lipid solution and the aqueous ASO solution through the device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[13] The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the ASO.
-
Purification and Buffer Exchange: a. Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated ASO.[13]
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 4: Quantification of 2'-O-MOE ASOs in Plasma and Tissues by ELISA
Materials:
-
Plasma or tissue homogenate samples
-
Capture probe (biotinylated oligonucleotide complementary to the ASO)
-
Detection probe (digoxigenin-labeled oligonucleotide complementary to a different region of the ASO)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
Plate reader
Procedure:
-
Sample Preparation: a. For tissue samples, homogenize in a suitable lysis buffer. b. Centrifuge the homogenate to pellet debris and collect the supernatant. c. Dilute plasma or tissue lysate in hybridization buffer.
-
Hybridization: a. In a separate plate or tube, mix the diluted sample with the capture and detection probes. b. Heat to 95°C for 5 minutes to denature proteins and secondary structures, then cool to allow hybridization of the probes to the ASO target.
-
ELISA: a. Coat a streptavidin plate with the hybridization mixture and incubate to allow the biotinylated capture probe to bind. b. Wash the plate to remove unbound components. c. Add the enzyme-conjugated anti-digoxigenin antibody and incubate. d. Wash the plate thoroughly. e. Add the enzyme substrate and incubate until color develops. f. Stop the reaction and read the absorbance on a plate reader.
-
Quantification: Generate a standard curve using known concentrations of the ASO and determine the concentration in the samples by interpolation.[22]
Protocol 5: Immunohistochemical Detection of 2'-O-MOE ASOs in Tissues
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Primary antibody specific for 2'-O-MOE or phosphorothioate modifications
-
Enzyme-conjugated secondary antibody
-
Chromogenic substrate (e.g., DAB)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal serum in TBST)
-
Wash buffer (TBST)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
Procedure for Paraffin-Embedded Tissues: [2][20]
-
Deparaffinization and Rehydration: a. Dewax slides in xylene. b. Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) to distilled water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0) for 15-20 minutes. b. Allow slides to cool to room temperature.
-
Immunostaining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Rinse with wash buffer. c. Block non-specific antibody binding with blocking solution for 1-2 hours. d. Incubate with the primary antibody overnight at 4°C. e. Wash slides. f. Incubate with the enzyme-conjugated secondary antibody for 1-2 hours at room temperature. g. Wash slides.
-
Detection and Visualization: a. Develop the signal with a chromogenic substrate (e.g., DAB) until the desired stain intensity is reached. b. Rinse with distilled water. c. Counterstain with hematoxylin. d. Dehydrate the slides through a graded ethanol series and clear in xylene. e. Mount with a permanent mounting medium.
Visualizations
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.
Caption: Receptor-mediated uptake of a GalNAc-conjugated ASO by hepatocytes.
Caption: General experimental workflow for in vivo systemic ASO delivery in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 3. Video: Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
- 4. Intrathecal injection [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. research.vt.edu [research.vt.edu]
- 8. Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. US10307490B2 - Lipid nanoparticle compositions for antisense oligonucleotides delivery - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ltk.uzh.ch [ltk.uzh.ch]
- 19. usbio.net [usbio.net]
- 20. biossusa.com [biossusa.com]
- 21. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 22. fn-test.com [fn-test.com]
Application Notes and Protocols for the Quantification of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotide (ASO) Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are synthetic nucleic acid molecules designed to modulate gene expression by binding to specific RNA sequences.[1][2] Second-generation ASOs, which incorporate 2'-O-methoxyethyl (2'-O-MOE) modifications, exhibit enhanced nuclease resistance, increased binding affinity to target RNA, and improved pharmacokinetic profiles.[3][4][5] The therapeutic efficacy of these ASOs is critically dependent on their ability to enter target cells, escape from endosomal compartments, and reach their site of action in the cytoplasm or nucleus.[6][7] Therefore, accurate quantification of cellular uptake is essential for preclinical screening, mechanism-of-action studies, and overall drug development.
This document provides detailed application notes and protocols for the primary methods used to quantify 2'-O-MOE ASO uptake in cultured cells, including fluorescence-based techniques, quantitative PCR (qPCR), and enzyme-linked immunosorbent assays (ELISA).
Cellular Uptake and Trafficking Pathway of 2'-O-MOE ASOs
The cellular uptake of ASOs without transfection reagents, a process termed "free uptake" or "gymnosis," is mediated by endocytosis.[8][9] The process begins with the ASO binding to various cell-surface proteins, which facilitates internalization.[10] Once inside the cell, the ASO is trafficked through the endosomal pathway, moving from early to late endosomes and lysosomes.[8][9] A small, but critical, fraction of the internalized ASO must escape these membrane-bound organelles to engage with its target mRNA in the cytoplasm or nucleus.[6][7]
Quantification Methodologies
Several robust methods are available for quantifying ASO uptake. The choice of method depends on factors such as required sensitivity, throughput, cost, and the specific experimental question being addressed.
Fluorescence-Based Methods
These methods rely on labeling the ASO with a fluorescent dye (e.g., Cy3, Cy5, or FITC) to visualize and quantify its presence in cells.
Fluorescence microscopy provides qualitative and semi-quantitative data on ASO uptake, including subcellular localization. Co-localization studies with markers for specific organelles (e.g., endosomes, lysosomes) can elucidate trafficking pathways.[1][11]
Experimental Workflow: Fluorescence Microscopy
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. A fluorescent splice-switching mouse model enables high-throughput, sensitive quantification of antisense oligonucleotide delivery and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-Methoxyethyl (2'-O-MOE) Splice-Switching Oligonucleotide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) are synthetic antisense oligonucleotides (ASOs) that modulate pre-mRNA splicing to correct genetic defects or alter gene expression. By binding to specific sequences on a pre-mRNA transcript, SSOs can block the access of splicing factors, leading to the exclusion (skipping) or inclusion of targeted exons. The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemistry widely used in therapeutic SSOs. It offers a superior profile of nuclease resistance, high binding affinity to target RNA, and a well-characterized safety profile, making it an ideal chemistry for splice-switching applications.[1][2][3][4] The FDA-approved drug Nusinersen (Spinraza), used to treat spinal muscular atrophy (SMA), is a prominent example of a successful 2'-O-MOE SSO.[1][3][5]
These notes provide a comprehensive guide to the design, in vitro evaluation, and analysis of 2'-O-MOE SSOs.
Part 1: Application Notes - Design Principles for 2'-O-MOE SSOs
The design of an effective SSO is a multi-step process that begins with the careful selection of the target sequence and ends with empirical optimization.
1.1. Target Selection and In Silico Design
The primary mechanism of a 2'-O-MOE SSO is steric hindrance. The goal is to design an oligonucleotide that binds to a critical splicing regulatory element on the pre-mRNA, thereby preventing the binding of essential splicing proteins.
-
Identify Target Regions : Key targets include Exonic Splicing Enhancers (ESEs), Intronic Splicing Silencers (ISSs), and the 5' or 3' splice sites. Blocking an ESE or a 5'/3' splice site typically promotes exon skipping, while blocking an ISS can promote exon inclusion.[3][6]
-
Utilize Bioinformatics Tools : Web-based tools can predict the location of splicing regulatory motifs.[5][7]
-
Human Splicing Finder (HSF) : Predicts the effects of mutations on splicing and identifies splicing motifs.
-
SpliceAid 2 : Provides a database of experimentally confirmed splicing factor binding sites.
-
-
Oligonucleotide Characteristics :
-
Length : SSOs are typically 18-25 nucleotides long.[5][7] This length provides sufficient specificity without being overly difficult to synthesize or deliver.
-
Chemistry : For splice-switching, a full 2'-O-MOE modification across all sugar residues is standard. This is combined with a phosphorothioate (PS) backbone, where a non-bridging oxygen is replaced with sulfur. The PS backbone enhances nuclease resistance and facilitates cellular uptake.[8]
-
Sequence : Avoid CpG motifs to minimize potential inflammatory responses.[9] A GC content of 40-60% is generally recommended.
-
1.2. Mechanism of Action: Splice Modulation
2'-O-MOE SSOs do not induce cleavage of the target RNA by RNase H. Instead, they physically obstruct the spliceosome machinery. Upon hybridization to the target pre-mRNA within the nucleus, the SSO-RNA duplex prevents splicing factors (e.g., SR proteins, hnRNPs) from recognizing their binding sites, altering the splicing pattern.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Frontiers | Splice-switching antisense oligonucleotides for pediatric neurological disorders [frontiersin.org]
- 7. Systematic Approach to Developing Splice Modulating Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides represent a significant class of therapeutic agents, prized for their enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties.[1][2] The robust characterization of these molecules is paramount to ensure their safety, efficacy, and quality. This document provides a detailed overview of the key analytical techniques and comprehensive protocols for the characterization of 2'-O-MOE oligonucleotides, including purity assessment, impurity profiling, and structural elucidation.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of 2'-O-MOE oligonucleotides. The primary techniques employed include:
-
Chromatography: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange Chromatography (AEX), and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful methods for purity analysis and impurity separation.[3][4][5][6]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for mass verification of the full-length product (FLP) and identification of impurities.[2][7]
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation based on size, making it an excellent tool for assessing the purity and heterogeneity of oligonucleotide samples.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the detailed structural characterization of oligonucleotides, including the confirmation of modifications and the quantification of diastereomers arising from phosphorothioate (PS) linkages.[3][10][11][12]
Data Presentation: Quantitative Analysis of Impurities
The synthesis of oligonucleotides can result in various impurities that require careful monitoring and quantification. The tables below summarize typical impurity levels observed during the analysis of 2'-O-MOE oligonucleotides.
Table 1: Representative Impurity Profile of a 2'-O-MOE Oligonucleotide Batch
| Impurity Type | Description | Typical Abundance (%) | Analytical Technique(s) |
| Shortmers (n-1, n-2, etc.) | Sequences missing one or more nucleotides. | 0.5 - 5.0 | IP-RP-HPLC, AEX, CGE, LC-MS |
| Longmers (n+1, etc.) | Sequences with one or more additional nucleotides. | < 1.0 | IP-RP-HPLC, AEX, CGE, LC-MS |
| Phosphodiester (PO) Linkages | Failure of sulfurization in phosphorothioate oligonucleotides. | 0.1 - 2.0 | AEX, LC-MS, ³¹P NMR |
| Other Modifications | e.g., depurination, base modifications. | < 0.5 | LC-MS |
| Diastereomers (for PS oligos) | Stereoisomers at the phosphorus center. | Varies (e.g., 20-30% per isomer for a two PS linkage oligo) | IP-RP-HPLC, ³¹P NMR |
Data compiled from representative literature values.[13][14]
Table 2: Comparison of Purity Before and After HPLC Purification
| Analyte | Desalted Sample (% Area) | HPLC-Purified Sample (% Area) |
| Full-Length Product (FLP) | 97.45 | 98.82 |
| n-x Impurities (Total) | 2.55 | 1.18 |
This table illustrates the effectiveness of HPLC in removing synthesis-related impurities.[7]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity and Impurity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is widely used for the separation of oligonucleotides and their impurities based on hydrophobicity.
1. Materials and Reagents:
-
2'-O-MOE Oligonucleotide Sample
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 (v/v) Acetonitrile/Water
-
HPLC grade water, acetonitrile, HFIP, and TEA
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm)
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 20.0 60 21.0 100 25.0 100 26.0 30 | 30.0 | 30 |
4. Sample Preparation:
-
Dissolve the oligonucleotide sample in water to a final concentration of 10 µM.
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the full-length product as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify impurities based on their retention times relative to the main peak.
Protocol 2: Analysis by Anion-Exchange Chromatography (AEX)
AEX separates oligonucleotides based on the number of negative charges in their phosphate backbone, making it effective for separating species of different lengths.
1. Materials and Reagents:
-
2'-O-MOE Oligonucleotide Sample
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
HPLC grade water, Tris-HCl, and NaCl
2. Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSKgel DNA-NPR)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 26.0 0 | 30.0 | 0 |
4. Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of 1 mg/mL.
5. Data Analysis:
-
Analyze the chromatogram to resolve the full-length product from shorter (n-x) and longer (n+x) impurities.
Protocol 3: Characterization by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative to IP-RP-HPLC, particularly for its compatibility with mass spectrometry.
1. Materials and Reagents:
-
2'-O-MOE Oligonucleotide Sample
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 (v/v) Acetonitrile/Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile/Water
-
HPLC grade water, acetonitrile, and ammonium acetate
2. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
HILIC column (e.g., Waters ACQUITY Premier BEH Amide, 1.7 µm, 2.1 x 100 mm)
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 15.0 100 20.0 100 21.0 0 | 25.0 | 0 |
-
MS Mode: Negative Ion Electrospray Ionization (ESI-)
-
Mass Range: m/z 500-4000
4. Sample Preparation:
-
Dissolve the oligonucleotide in a solution mimicking the initial mobile phase (e.g., 90% acetonitrile) to a concentration of 10 µM.
5. Data Analysis:
-
Deconvolute the mass spectra to determine the intact mass of the oligonucleotide and its impurities.
-
Compare the observed masses with theoretical masses to confirm the identity and identify modifications.
Protocol 4: Purity Assessment by Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution separation of oligonucleotides based on their size.
1. Materials and Reagents:
-
2'-O-MOE Oligonucleotide Sample
-
Separation Gel (e.g., replaceable linear polyacrylamide)
-
Running Buffer (e.g., Tris-Borate-EDTA with 7M Urea)
2. Instrumentation:
-
Capillary electrophoresis system with a UV detector
3. Electrophoresis Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 20 cm
-
Voltage: 15 kV
-
Temperature: 30 °C
-
Injection: Electrokinetic injection at 5 kV for 5 seconds
-
Detection: 260 nm
4. Sample Preparation:
-
Dissolve the desalted oligonucleotide sample in water to a concentration of 0.1 mg/mL.
5. Data Analysis:
-
Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the electropherogram.
Protocol 5: Structural Elucidation by NMR Spectroscopy
NMR is used for detailed structural confirmation and characterization of diastereomers.
1. Materials and Reagents:
-
2'-O-MOE Oligonucleotide Sample (lyophilized)
-
D₂O (99.9%)
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in D₂O)
2. Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
3. NMR Experiments:
-
1D ¹H: For general characterization and to observe the aromatic and sugar protons.
-
1D ³¹P: To analyze the phosphorothioate and phosphodiester linkages and quantify diastereomers.
-
2D TOCSY: To assign proton resonances within each sugar spin system.
-
2D NOESY: To establish through-space connectivities for sequential assignment and 3D structure determination.
-
2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
2D ¹H-³¹P HETCOR: To correlate protons with neighboring phosphorus atoms.
4. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM.
5. Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, Sparky).
-
Assign the resonances and use the data to confirm the sequence, modifications, and overall structure.
-
Integrate the signals in the ³¹P spectrum to determine the ratio of Rp and Sp diastereomers.
Visualizations
Mechanism of Action: RNase H-Mediated Degradation
2'-O-MOE modified antisense oligonucleotides (ASOs) typically function through an RNase H-dependent mechanism. The ASO, containing a central "gap" of DNA-like residues flanked by 2'-O-MOE modified "wings," binds to the target mRNA. The DNA/RNA hybrid in the gap region is recognized by the enzyme RNase H, which then cleaves the mRNA strand, leading to gene silencing.[11][15][16]
Caption: RNase H-mediated gene silencing pathway.
Experimental Workflow for 2'-O-MOE Oligonucleotide Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a 2'-O-MOE oligonucleotide drug substance.
Caption: Analytical workflow for oligo characterization.
References
- 1. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
- 6. shodex.com [shodex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Therapeutic Oligonucleotides by NMR | Bruker [bruker.com]
- 13. Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for LC/MS Analysis of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid chromatography-mass spectrometry (LC/MS) analysis of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides. These second-generation antisense oligonucleotides (ASOs) offer enhanced stability and binding affinity, making them a cornerstone of modern therapeutic development.[1][2] Accurate and robust analytical methods are therefore critical for their characterization, quantification in biological matrices, and impurity profiling.
Introduction to 2'-O-MOE Oligonucleotides
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group on the ribose sugar with an O-methoxyethyl group.[1] This chemical alteration provides several key advantages for therapeutic oligonucleotides, including:
-
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular enzymes, prolonging its therapeutic effect.[1]
-
Enhanced Binding Affinity: 2'-O-MOE modification increases the affinity of the oligonucleotide for its target RNA sequence.[1][2]
-
Reduced Non-Specific Protein Binding: This leads to improved safety and pharmacokinetic profiles.[3]
The unique chemical nature of 2'-O-MOE oligonucleotides, however, presents specific challenges for their analysis by LC/MS.
Challenges in LC/MS Analysis
The successful LC/MS analysis of 2'-O-MOE modified oligonucleotides requires overcoming several inherent challenges:
-
Non-Specific Binding and Matrix Effects: Oligonucleotides, especially those with phosphorothioate (PS) modifications, are prone to binding with plasma proteins and other biological components, which can interfere with quantification.[4]
-
Instability and Degradation: Despite their enhanced stability in vivo, these molecules can still be susceptible to enzymatic degradation during sample collection, storage, and processing.[4]
-
Distinguishing Parent Compound from Metabolites: Metabolites of oligonucleotides often have very similar structures and molecular weights to the parent drug, making their differentiation and quantification difficult.[4] High-resolution mass spectrometry (LC-HRMS) is often required for confident identification.[4]
-
Chromatographic Retention and Ionization: The polyanionic nature of the oligonucleotide backbone makes it challenging to achieve good retention on traditional reversed-phase columns and efficient ionization for mass spectrometry.[5]
Analytical Strategies
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) coupled with mass spectrometry is the most common and effective technique for the analysis of modified oligonucleotides.[5][6]
-
Ion-Pairing Reagents: Volatile ion-pairing reagents, such as a combination of a weak base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA)) and a weak acid (e.g., hexafluoroisopropanol (HFIP)), are added to the mobile phase.[5][7] These reagents neutralize the negative charges on the phosphate backbone, increasing hydrophobicity and enabling retention on reversed-phase columns. The use of TEA-HFIP buffers has been shown to result in little to no ion suppression compared to traditional reagents like triethylammonium acetate (TEAA).[6]
-
Alternative Chromatographic Approaches: While IP-RP is dominant, other techniques like hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography are also employed.[5][8] HILIC can be advantageous as it may not require ion-pairing reagents, thus avoiding potential ion suppression and system contamination.[9][10]
Experimental Workflow
The general workflow for the LC/MS analysis of 2'-O-MOE modified oligonucleotides from biological matrices is depicted below.
Caption: General workflow for the LC/MS analysis of 2'-O-MOE oligonucleotides.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for the extraction of 2'-O-MOE oligonucleotides from plasma using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode SPE cartridges (e.g., anion-exchange and reversed-phase)
-
Equilibration Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Wash Buffer 1 (e.g., Equilibration Buffer)
-
Wash Buffer 2 (e.g., 10 mM Phosphate buffer, pH 5.5/ 50% acetonitrile)[11]
-
Elution Buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0/ 40% acetonitrile/10% tetrahydrofuran)[11]
-
Plasma sample containing the 2'-O-MOE oligonucleotide
-
Centrifuge
-
Evaporation system (e.g., lyophilizer or vacuum concentrator)
Procedure:
-
Condition the SPE Cartridge: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by the equilibration buffer.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash:
-
Elute: Elute the oligonucleotide from the cartridge using the elution buffer.[11]
-
Concentrate: Evaporate the eluted sample to dryness using a lyophilizer or vacuum concentrator.[11]
-
Reconstitute: Reconstitute the dried sample in an appropriate volume of the initial LC mobile phase for analysis.
Protocol 2: Ion-Pair Reversed-Phase LC/MS Analysis
This protocol provides a starting point for the LC/MS analysis of 2'-O-MOE oligonucleotides. Optimization of the gradient and ion-pairing reagent concentrations may be necessary depending on the specific oligonucleotide and system.
Instrumentation and Columns:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).[12][13]
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY PREMIER Oligonucleotide C18, 2.1 × 150 mm, 1.7 µm).[7]
Mobile Phases:
-
Mobile Phase A: Water containing 15 mM N,N-diisopropylethylamine (DIEA) and 35 mM hexafluoro-isopropanol (HFIP).[7]
-
Alternative Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM HFIP, pH 8.3.[6]
-
LC Method:
| Parameter | Value |
|---|---|
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 70°C[7] |
| Injection Volume | 10 µL[7] |
| Gradient | 5-50% B in 9 min, then a 2 min wash at 95% B[7] |
MS Method:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray (ESI-)[3] |
| Capillary Voltage | 0.8 kV[3] |
| Cone Voltage | 40 V[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 400°C[3] |
| Mass Range | 400–5000 m/z[3] |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of oligonucleotides using LC-MS/MS.
Table 1: Lower Limits of Quantification (LLOQ) for Oligonucleotides in Biological Matrices
| Oligonucleotide | LLOQ (ng/mL) | Analytical Method | Reference |
| Golodirsen | 10-20 | LC-MS | [14] |
| Givosiran | 10-20 | LC-MS | [14] |
| Vutrisiran | 10-20 | LC-MS | [14] |
| Mipomersen | 1.52 | ELISA | [14] |
| Nusinersen | 1 | ELISA | [14] |
Table 2: Accuracy and Recovery for a Synthetic Oligonucleotide
| Concentration (µg/mL) | Replicates (n) | Accuracy (%) | Recovery (%) | Reference |
| 7 | 3 | 98.5 - 101.2 | 97.8 - 102.1 | [15] |
| 25 | 3 | 99.1 - 100.8 | 98.5 - 101.5 | [15] |
Note: The data in Table 2 is from a proof-of-principle study and may not be directly representative of all 2'-O-MOE oligonucleotides but demonstrates the expected performance of a validated method.
Logical Relationships in Method Development
The process of developing a robust LC/MS method for 2'-O-MOE oligonucleotides involves a series of logical considerations and optimizations.
Caption: Logical flow for LC/MS method development for 2'-O-MOE oligonucleotides.
Conclusion
The LC/MS analysis of 2'-O-MOE modified oligonucleotides is a complex but manageable task with the appropriate analytical strategies. Ion-pair reversed-phase chromatography remains the gold standard, providing excellent resolution and sensitivity when coupled with mass spectrometry. Careful sample preparation to mitigate matrix effects and optimization of both chromatographic and mass spectrometric parameters are key to developing robust and reliable methods for the quantification and characterization of these important therapeutic molecules.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 3. waters.com [waters.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Challenges in Antisense Oligonucleotide Quantification | KCAS Bio [kcasbio.com]
- 6. mz-at.de [mz-at.de]
- 7. sciex.com [sciex.com]
- 8. anacura.com [anacura.com]
- 9. shodex.com [shodex.com]
- 10. shodex.com [shodex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. The Challenges and Technological Opportunities in Oligonucleotide Therapeutics [iptonline.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2'-O-MOE-U phosphoramidite synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2'-O-methoxyethyl-uridine (2'-O-MOE-U) phosphoramidite.
Troubleshooting Guide: Low Yield in this compound Phosphoramidite Synthesis
Low yields in phosphoramidite synthesis can arise from various factors, from reagent quality to reaction conditions. This guide addresses common issues specifically related to the phosphitylation of 5'-O-DMT-2'-O-MOE-uridine.
Question: My phosphitylation reaction of 5'-O-DMT-2'-O-MOE-uridine is resulting in a low yield of the desired phosphoramidite. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in the phosphitylation step is a common challenge, often exacerbated by the steric hindrance of the 2'-O-MOE group. Here are the primary areas to investigate:
1. Reagent Quality and Handling:
-
Moisture Contamination: Phosphitylating agents and solvents must be strictly anhydrous. Moisture will rapidly hydrolyze the phosphitylating reagent and the product phosphoramidite, leading to the formation of H-phosphonate impurities and significantly reducing yield.[1][2][3]
-
Solution: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, acetonitrile). Purchase high-quality, anhydrous grade reagents and store them under an inert atmosphere (argon or nitrogen). Handle reagents using oven-dried glassware and proper syringe techniques.
-
-
Phosphitylating Reagent Degradation: The phosphitylating agent, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, is sensitive to moisture and thermal degradation.[2]
-
Base Quality: The non-nucleophilic base used, typically N,N-diisopropylethylamine (DIPEA) or triethylamine, must be anhydrous and pure.
-
Solution: Use a freshly opened bottle or distill the base over a suitable drying agent (e.g., calcium hydride).
-
2. Reaction Conditions:
-
Sub-optimal Temperature: The reaction is typically carried out at room temperature. Deviations can affect the reaction rate and stability of the product.
-
Solution: Maintain a consistent room temperature throughout the reaction.
-
-
Incorrect Stoichiometry: An incorrect ratio of the nucleoside, phosphitylating agent, and base can lead to incomplete reaction or the formation of side products.
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. A slight excess of the phosphitylating agent and base is often used to drive the reaction to completion.
-
-
Insufficient Reaction Time: Due to the steric hindrance of the 2'-O-MOE group, a longer reaction time may be necessary compared to less hindered nucleosides.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR. If the reaction is sluggish, consider extending the reaction time.
-
3. Work-up and Purification:
-
Product Degradation During Work-up: The phosphoramidite product is sensitive to acidic conditions and prolonged exposure to moisture during the aqueous work-up.
-
Solution: Perform the aqueous wash steps quickly and efficiently. Use a saturated sodium bicarbonate solution to neutralize any residual acid.
-
-
Loss During Chromatographic Purification: The phosphoramidite can degrade on silica gel if not properly handled.
-
Solution: Deactivate the silica gel by pre-treating it with the eluent containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine). Perform the chromatography as quickly as possible.[6]
-
Question: I am observing significant H-phosphonate impurity in my final product. What is the cause and how can I prevent it?
Answer:
The presence of H-phosphonate is a clear indication of hydrolysis of the phosphoramidite.
-
Cause: Exposure to water during the reaction, work-up, or storage.
-
Prevention:
-
Strict Anhydrous Technique: As detailed above, ensure all reagents, solvents, and glassware are scrupulously dry.
-
Inert Atmosphere: Conduct the entire synthesis and work-up under an inert atmosphere of argon or nitrogen.
-
Proper Storage: Store the final product under an inert atmosphere at low temperature (-20°C is recommended for long-term storage).
-
Question: My ³¹P NMR spectrum shows multiple peaks in the P(III) region other than the product diastereomers. What could these be?
Answer:
While the two diastereomers of the this compound phosphoramidite are expected, other P(III) species indicate side reactions.
-
Possible Side Products:
-
Unreacted Phosphitylating Reagent: This will have a distinct chemical shift.
-
Side reactions with the Uracil Base: Although less common, the phosphitylating reagent could potentially react with the uracil moiety.
-
-
Troubleshooting:
-
Optimize Stoichiometry: Ensure the correct molar ratios are used to minimize unreacted starting materials.
-
Purification: Efficient chromatographic purification should remove these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the phosphitylation of 5'-O-DMT-2'-O-MOE-uridine?
A1: Reported yields for the phosphitylation of 2'-O-alkylated nucleosides, including 2'-O-MOE derivatives, can vary but are generally in the range of 65-85% after purification.[7] Factors such as scale, purity of starting materials, and reaction conditions will influence the final yield.
Q2: How does the steric hindrance of the 2'-O-MOE group affect the synthesis?
A2: The bulky 2'-O-MOE group can slow down the rate of the phosphitylation reaction at the 3'-hydroxyl position. This may necessitate longer reaction times or the use of more reactive phosphitylating agents or activators in subsequent oligonucleotide synthesis.
Q3: What is the best way to monitor the progress of the phosphitylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting nucleoside. For a more detailed analysis, ³¹P NMR spectroscopy can be used to observe the formation of the product phosphoramidite and any phosphorus-containing side products.[4][8][9]
Q4: Are there alternative phosphitylating reagents I can use?
A4: While 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is widely used, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is another common and often more stable alternative.[10][11] The choice of reagent may depend on the specific reaction conditions and the reactivity of the nucleoside.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound phosphoramidite.
Table 1: Phosphitylation Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 5'-O-DMT-2'-O-MOE-uridine | Ensure high purity and dryness. |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.2 - 1.5 equivalents |
| Base | N,N-diisopropylethylamine (DIPEA) | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Ensure solvent is freshly distilled and dry. |
| Temperature | Room Temperature (20-25 °C) | Maintain consistent temperature. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
Table 2: Expected Yields and Purity
| Stage | Typical Yield | Purity Assessment Method | Specification |
| Crude Product | >90% (by NMR) | ³¹P NMR, ¹H NMR | - |
| Purified Product | 65 - 85% | ³¹P NMR | Purity ≥ 98% |
| HPLC | Purity ≥ 99.0% |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-MOE-uridine
This protocol describes the synthesis of the precursor nucleoside required for phosphitylation.
-
To a solution of uridine in an appropriate solvent, add a suitable protecting group for the 3' and 5' hydroxyl groups (e.g., 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride).
-
After protection, perform the alkylation of the 2'-hydroxyl group using 2-methoxyethyl bromide or a similar alkylating agent in the presence of a base (e.g., sodium hydride).
-
Remove the 3',5'-O-TIPDS protecting group using a fluoride source (e.g., triethylamine trihydrofluoride).
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base like pyridine.
-
Purify the resulting 5'-O-DMT-2'-O-MOE-uridine by silica gel chromatography.
Protocol 2: Phosphitylation of 5'-O-DMT-2'-O-MOE-uridine
-
Dry the starting material, 5'-O-DMT-2'-O-MOE-uridine, under high vacuum for several hours.
-
Under an inert atmosphere (argon or nitrogen), dissolve the dried nucleoside (1 equivalent) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.3 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane with 1% triethylamine).
-
Upon completion (typically 2-3 hours), quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, eluting with a gradient of ethyl acetate in hexane containing 1% triethylamine.
-
Combine the product-containing fractions and concentrate to obtain the this compound phosphoramidite as a white foam.
-
Confirm the identity and purity of the product by ¹H, ³¹P NMR, and mass spectrometry.
Visualizations
Caption: Synthetic pathway for this compound phosphoramidite.
Caption: Troubleshooting logic for low phosphoramidite yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. entegris.com [entegris.com]
- 3. nbinno.com [nbinno.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. rsc.org [rsc.org]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Coupling Efficiency of 2'-O-MOE Phosphoramidites
Welcome to the technical support center for 2'-O-methoxyethyl (2'-O-MOE) phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of 2'-O-MOE phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-MOE phosphoramidites and why are they used?
A1: 2'-O-methoxyethyl (2'-O-MOE) phosphoramidites are modified ribonucleoside monomers used in the synthesis of oligonucleotides. The 2'-O-MOE modification offers several advantages, including enhanced binding affinity to target RNA, increased nuclease resistance, and reduced toxicity, making them highly valuable for therapeutic applications like antisense oligonucleotides.[1][2][3][4][5]
Q2: What is the typical coupling efficiency I should expect for 2'-O-MOE phosphoramidites?
A2: With optimized protocols, the coupling efficiency for 2'-O-MOE phosphoramidites should be greater than 98%.[6] Even a small decrease in coupling efficiency per step can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences.[7]
Q3: How does the coupling time for 2'-O-MOE phosphoramidites differ from standard DNA or RNA phosphoramidites?
A3: Due to the steric bulk of the 2'-O-MOE group, a longer coupling time is generally required compared to standard phosphoramidites. A coupling time of 6 minutes is often recommended for 2'-O-MOE phosphoramidites.[1][3] Some modified phosphoramidites may even require coupling times of 15-20 minutes.[8]
Q4: What are the most critical factors influencing the coupling efficiency of 2'-O-MOE phosphoramidites?
A4: The most critical factors include the absence of moisture in all reagents and solvents, the choice and concentration of the activator, the quality and purity of the phosphoramidite, and the coupling time.[7][][10]
Q5: Can I use the same deprotection methods for oligonucleotides containing 2'-O-MOE modifications?
A5: Yes, standard deprotection methods recommended by the synthesizer manufacturer are generally compatible with 2'-O-MOE modified oligonucleotides.[1] However, it is important to avoid using methylamine for deprotection if the sequence contains 2'-O-MOE-Bz-5-Me-C to prevent methylation of the N4 position.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2'-O-MOE modified oligonucleotides and provides systematic solutions.
Problem 1: Low Overall Yield of the Full-Length Oligonucleotide
This is often indicated by a low trityl yield in the final synthesis report.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Water in the acetonitrile (ACN), activator, or phosphoramidite solutions is a primary cause of low coupling efficiency.[10] Use anhydrous ACN with a water content of 10-15 ppm or lower.[10] Ensure all reagents are fresh and properly stored. Treat reagents with 3 Å molecular sieves for at least 48 hours to remove residual moisture.[11] |
| Suboptimal Coupling Time | The standard coupling time for DNA phosphoramidites is insufficient for the bulkier 2'-O-MOE amidites. |
| Action: Increase the coupling time. A 6-minute coupling time is a good starting point for 2'-O-MOE phosphoramidites.[1][3] | |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. |
| Action: Use fresh, high-quality phosphoramidites. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the amidite in anhydrous acetonitrile immediately before use. | |
| Inefficient Activator | The choice and concentration of the activator are crucial for efficient coupling. |
| Action: Use a suitable activator such as 1H-Tetrazole or Dicyanoimidazole (DCI). Optimize the activator concentration as recommended by the manufacturer. |
Problem 2: Sequence Truncations Observed in HPLC or Mass Spectrometry Analysis
This indicates failed coupling at specific positions in the sequence.
| Possible Cause | Recommended Solution |
| Sequence-Dependent Steric Hindrance | The local sequence context can sometimes hinder the coupling of bulky 2'-O-MOE phosphoramidites.[] |
| Action: For particularly difficult couplings, consider extending the coupling time further for that specific cycle. | |
| Incomplete Deprotection (Deblocking) | Failure to completely remove the 5'-DMT protecting group from the growing oligonucleotide chain will prevent the subsequent coupling reaction. |
| Action: Ensure the deblocking reagent (e.g., trichloroacetic acid in dichloromethane) is fresh and delivered efficiently. | |
| Poor Quality Solid Support | The pores of the solid support can become clogged, especially during the synthesis of long oligonucleotides, leading to a drop in coupling efficiency.[10] |
| Action: Use high-quality solid support appropriate for the desired length of the oligonucleotide. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Reagents
-
Acetonitrile (ACN): Use commercially available anhydrous ACN (≤ 30 ppm H₂O). For extended storage or if moisture is suspected, pass the ACN through a column of activated 3 Å molecular sieves.
-
Phosphoramidites and Activator: Store vials at -20°C under argon. Before use, allow the vials to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Molecular Sieve Treatment: To further dry reagents, add freshly activated 3 Å molecular sieves to the reagent bottle and allow it to stand for at least 48 hours before use.[11]
Protocol 2: Standard Coupling Cycle for 2'-O-MOE Phosphoramidites
This protocol is a general guideline and may need to be adapted for specific synthesizers.
-
Deblocking: Removal of the 5'-O-DMT group with 3% trichloroacetic acid in dichloromethane.
-
Washing: Thoroughly wash the solid support with anhydrous acetonitrile.
-
Coupling: Deliver the 2'-O-MOE phosphoramidite (e.g., 0.1 M in ACN) and activator (e.g., 0.45 M 1H-Tetrazole in ACN) simultaneously to the synthesis column.
-
Washing: Wash the solid support with anhydrous acetonitrile.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an iodine solution.
-
Washing: Wash the solid support with anhydrous acetonitrile before initiating the next cycle.
Data Summary
Table 1: Recommended Coupling Times for Different Phosphoramidite Types
| Phosphoramidite Type | Recommended Coupling Time (minutes) | Reference |
| Standard DNA | 1 - 2 | General Knowledge |
| 2'-O-Methyl (2'-OMe) | 6 | [8] |
| 2'-O-MOE | 6 | [1][3] |
| Morpholino (MNA) | 15 - 20 | [8] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Yield for a 20-mer (%) | Theoretical Yield for a 50-mer (%) | Theoretical Yield for a 100-mer (%) |
| 99.5 | 90.5 | 77.9 | 60.6 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 98.5 | 73.9 | 47.0 | 22.1 |
| 98.0 | 66.8 | 36.4 | 13.3 |
Visual Guides
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Navigating the Deprotection of 2'-O-MOE Modified Oligonucleotides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The deprotection of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides is a critical final step in their synthesis, directly impacting the purity, yield, and biological activity of these valuable therapeutic and research molecules. This guide provides a comprehensive technical support center with detailed troubleshooting advice and frequently asked questions to address the specific challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for 2'-O-MOE modified oligonucleotides?
A1: While there is no single universal protocol, a widely used and effective method for the deprotection of 2'-O-MOE modified oligonucleotides, particularly those with a phosphorothioate backbone, involves the use of aqueous ammonium hydroxide at elevated temperatures. A common starting point is treatment with 28-30% aqueous ammonium hydroxide at 55°C for 8 to 16 hours. For faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used, often at 65°C for as little as 10-15 minutes.[1][2][3] However, the optimal conditions can vary depending on the other modifications present in the oligonucleotide and the specific protecting groups used for the nucleobases.
Q2: Can I use the same deprotection protocol for 2'-O-MOE oligos as I use for standard DNA or other 2'-modified RNAs like 2'-O-Methyl?
A2: Generally, deprotection protocols for 2'-O-MOE oligonucleotides are similar to those for other 2'-alkoxy modifications like 2'-O-Methyl (2'-OMe) RNA.[4][5] These modifications are stable to the basic conditions used for nucleobase deprotection. Therefore, standard DNA deprotection protocols using ammonium hydroxide or AMA are often a good starting point.[1] However, it is crucial to consider any other sensitive moieties in the sequence, such as dyes or complex conjugations, which may necessitate milder deprotection conditions.
Q3: What are the most common challenges encountered during the deprotection of 2'-O-MOE oligos?
A3: The most frequent challenges include:
-
Incomplete deprotection: Residual protecting groups on the nucleobases can interfere with hybridization and biological activity. This is often the rate-determining step, particularly for the guanine base.[4]
-
Side reactions: The formation of unwanted adducts or modifications to the oligonucleotide can occur under harsh deprotection conditions. A notable side reaction is the formation of N4-methyl-dC when using AMA with benzoyl-protected cytidine.[3]
-
Degradation of the oligonucleotide: Although 2'-O-MOE modifications enhance nuclease resistance, the phosphodiester or phosphorothioate backbone can be susceptible to cleavage under excessively harsh basic or acidic conditions.
-
Formation of acrylonitrile adducts: The cyanoethyl protecting group on the phosphate backbone is removed via β-elimination, generating acrylonitrile, which can subsequently react with the nucleobases.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the deprotection of 2'-O-MOE modified oligonucleotides.
Issue 1: Incomplete Deprotection
Symptoms:
-
Appearance of additional peaks or shoulders in the HPLC chromatogram, typically eluting later than the main product.
-
Mass spectrometry data showing masses corresponding to the oligonucleotide with one or more protecting groups still attached.
-
Reduced biological activity of the purified oligonucleotide.
Logical Troubleshooting Workflow:
Troubleshooting Incomplete Deprotection
Possible Causes & Solutions:
| Cause | Recommended Action |
| Deprotection reagent is old or has lost potency. | Always use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. |
| Insufficient deprotection time or temperature. | Increase the deprotection time or temperature according to the recommendations in the table below. Monitor the progress by analyzing small aliquots at different time points. |
| Inefficient removal of sterically hindered protecting groups (e.g., on dG). | Consider switching to a stronger deprotection reagent like AMA (Ammonium Hydroxide/Methylamine). |
| Oligonucleotide has precipitated out of the deprotection solution. | Ensure the oligonucleotide remains fully dissolved during the deprotection process. Gentle agitation may be necessary. |
Recommended Deprotection Conditions (Quantitative Data Summary):
| Deprotection Reagent | Temperature (°C) | Time | Typical Purity (by HPLC) | Notes |
| 28-30% Ammonium Hydroxide | 55 | 8-16 hours | >85% | Standard condition for routine deprotection. |
| 28-30% Ammonium Hydroxide | 65 | 4-8 hours | >85% | Faster deprotection, but monitor for potential degradation. |
| AMA (1:1 NH4OH:40% MeNH2) | 65 | 10-15 minutes | >90% | "UltraFAST" deprotection. Requires acetyl-protected dC to avoid side reactions.[1][3] |
| 0.05 M K2CO3 in Methanol | Room Temp | 4 hours | >80% | "UltraMILD" condition for highly sensitive modifications.[4] |
Issue 2: Presence of Side Products
Symptoms:
-
Unexpected peaks in the HPLC or UPLC chromatogram.
-
Mass spectrometry data indicating masses that do not correspond to the target product or simple incomplete deprotection.
Logical Relationship of Side Product Formation:
Side Product Formation Pathways
Possible Causes & Solutions:
| Side Product | Cause | Recommended Action |
| N4-Methyl-dC | Use of AMA with benzoyl-protected dC. | Use acetyl-protected dC phosphoramidite during synthesis when planning to use AMA for deprotection.[3] |
| Acrylonitrile Adducts | Reaction of acrylonitrile (from cyanoethyl deprotection) with nucleobases. | Consider a two-step deprotection where the cyanoethyl groups are removed first under milder conditions before the final base deprotection. The use of scavengers in the deprotection solution can also mitigate this issue. |
| Depurination/Depyrimidination | Exposure to overly acidic or harsh basic conditions. | Ensure the pH of the deprotection solution is maintained within the recommended range. Avoid unnecessarily long exposure to high temperatures. |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
After synthesis, dry the solid support containing the 2'-O-MOE oligonucleotide under a stream of argon or nitrogen.
-
Transfer the support to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated (28-30%) ammonium hydroxide.
-
Seal the vial tightly.
-
Place the vial in a heating block or oven set to 55°C for 8-16 hours.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5-1 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the combined solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Protocol 2: UltraFAST Deprotection with AMA
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a fume hood. Caution: AMA is highly volatile and corrosive.
-
Add 1-2 mL of the freshly prepared AMA solution to the solid support.
-
Seal the vial tightly.
-
Place the vial in a heating block set to 65°C for 10-15 minutes.
-
Follow steps 6-11 from Protocol 1.
Protocol 3: Analysis of Deprotection by RP-HPLC
-
Column: Use a C18 reverse-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 260 nm.
-
Analysis: Incomplete deprotection will typically result in broader peaks or the appearance of post-peaks eluting after the main product peak.
Workflow for Quality Control Analysis:
Analytical Workflow for Deprotected Oligos
By following these guidelines and protocols, researchers can effectively navigate the challenges of deprotecting 2'-O-MOE modified oligonucleotides, ensuring the generation of high-quality material for their research and therapeutic development endeavors.
References
Technical Support Center: Enhancing the In Vivo Stability of 2'-O-MOE ASOs
Welcome to the technical support center for 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the in vivo stability and efficacy of your 2'-O-MOE ASO experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key features of 2'-O-MOE modifications that enhance in vivo stability?
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation antisense technology that significantly improves the properties of ASOs for in vivo applications.[1][2] The primary advantages include:
-
Increased Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by nucleases present in plasma and tissues.[1][2][3] This is achieved by replacing the 2'-hydroxyl group of the ribose sugar, which is susceptible to nuclease cleavage.[1]
-
Enhanced Binding Affinity: 2'-O-MOE modifications increase the binding affinity of the ASO to its target RNA.[1][2] This leads to a more stable duplex formation and can increase the melting temperature (Tm) by 0.9 to 1.6 °C per modification.[1]
-
Favorable Pharmacokinetics: ASOs with 2'-O-MOE modifications generally exhibit favorable pharmacokinetic properties, including longer tissue half-lives.[1][4]
Q2: How does the phosphorothioate (PS) backbone contribute to the stability of 2'-O-MOE ASOs?
The phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, is a crucial first-generation modification often used in conjunction with 2'-O-MOE.[2][5] Its main contributions are:
-
Improved Nuclease Resistance: The PS backbone provides significant protection against nuclease degradation.[2][6]
-
Increased Protein Binding: PS-modified ASOs have a higher affinity for plasma proteins, which reduces their renal clearance and prolongs their half-life in the body.[3][5][6]
-
Facilitated Cellular Uptake: The protein binding of PS ASOs can also promote their uptake into tissues.[5]
A balance of the stability provided by the 2'-O-MOE modification and the favorable pharmacokinetic properties conferred by the PS backbone is often necessary for optimal in vivo performance.[3]
Q3: What is a "gapmer" design and why is it used for 2'-O-MOE ASOs?
A "gapmer" is a common design for ASOs that utilize RNase H-mediated degradation of the target mRNA.[2][5] It consists of a central "gap" of DNA or PS-modified DNA nucleotides, flanked by "wings" of modified nucleotides, such as 2'-O-MOE.[2] This design is necessary because 2'-O-MOE modifications themselves do not support RNase H activity.[7][8] The central DNA gap allows for the recruitment of RNase H to cleave the target mRNA, while the 2'-O-MOE wings provide nuclease resistance and increased binding affinity.[2][8]
Q4: What are the common causes of poor efficacy of 2'-O-MOE ASOs in animal models?
Observing lower than expected efficacy in vivo can be due to several factors:
-
Rapid Degradation: Although 2'-O-MOE and PS modifications enhance stability, suboptimal synthesis or impurities can lead to faster degradation.[9]
-
Inefficient Delivery to Target Tissue: Poor biodistribution can prevent the ASO from reaching its intended site of action in sufficient concentrations.[9][10]
-
Suboptimal Dose or Dosing Frequency: The dose and frequency of administration need to be optimized based on the ASO's half-life and the desired level of target engagement.[9]
-
Poor Cellular Uptake: Even if the ASO reaches the target tissue, it may not be efficiently internalized by the cells.[9]
Troubleshooting Guides
Issue 1: Lower than Expected ASO Efficacy in Animal Models
If you are observing poor efficacy with your 2'-O-MOE ASO in vivo, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Rapid Degradation | 1. Verify the integrity and purity of your ASO preparation using methods like HPLC or mass spectrometry.2. Assess ASO stability in plasma or tissue homogenates in vitro.[11]3. Consider reformulating the ASO in a protective delivery vehicle, such as lipid nanoparticles (LNPs).[9] |
| Inefficient Delivery | 1. Perform a biodistribution study using a labeled ASO to determine its localization in different organs.2. If using a targeting ligand (e.g., GalNAc for hepatocytes), confirm the expression of the corresponding receptor in your target tissue.[9]3. Optimize the route of administration (e.g., subcutaneous, intravenous, intrathecal) for your target organ.[9] |
| Suboptimal Dose | 1. Conduct a dose-response study to identify the optimal ASO concentration for target engagement.[9]2. Ensure the dosing frequency is appropriate based on the known half-life of your ASO chemistry.[9] |
| Poor Cellular Uptake | 1. Consider conjugating the ASO to a cell-penetrating peptide or a targeting ligand to enhance cellular entry.[9]2. If using a delivery vehicle, evaluate and optimize its formulation for efficient cellular uptake. |
Issue 2: Observed Toxicity in Animal Models
Toxicity with ASO treatment can manifest as weight loss, elevated liver enzymes (e.g., ALT, AST), or injection site reactions.
| Potential Cause | Troubleshooting Step |
| Hybridization-Dependent Toxicity (Off-target effects) | 1. Perform a thorough bioinformatics analysis to identify potential off-target binding sites and redesign the ASO sequence if necessary.[9]2. Reduce the dose of the ASO to minimize off-target engagement.[9] |
| Hybridization-Independent Toxicity | 1. High phosphorothioate content can sometimes lead to non-specific protein binding and immune stimulation. Consider alternative chemical modifications or a different ASO design with reduced PS content in non-critical regions.[9]2. Evaluate the purity of your ASO preparation for potential contaminants from the synthesis process. |
| Delivery Vehicle Toxicity | 1. If using a formulation, assess the toxicity of the delivery vehicle alone (e.g., empty lipid nanoparticles).2. Optimize the formulation to reduce the concentration of potentially toxic components. |
Experimental Protocols
Protocol 1: Assessment of 2'-O-MOE ASO Stability in Serum
This protocol provides a method to evaluate the stability of your ASO in the presence of nucleases found in serum.
Materials:
-
2'-O-MOE ASO
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
10x Annealing Buffer
-
Gel loading dye
-
Polyacrylamide gel (or other suitable gel for oligonucleotide analysis)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare ASO: Resuspend the ASO to a desired concentration (e.g., 200 µM) in nuclease-free water.[12]
-
Incubation: Mix the ASO with FBS (e.g., to a final concentration of 25-50% FBS) and incubate at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop Reaction: Stop the degradation by adding a solution that inactivates nucleases (e.g., by adding EDTA or a formamide-containing loading dye and heating).
-
Gel Electrophoresis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) to visualize the integrity of the ASO over time.[12] Run an untreated ASO sample as a control.
-
Analysis: Quantify the amount of intact ASO at each time point to determine its degradation kinetics.
Protocol 2: In Vivo Efficacy Study in a Rodent Model
This protocol outlines a general workflow for assessing the efficacy of a 2'-O-MOE ASO in a rodent model.
Materials:
-
2'-O-MOE ASO formulated in a suitable vehicle (e.g., saline)
-
Rodent model of the disease of interest
-
Appropriate controls (e.g., saline-treated, mismatch ASO-treated)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the start of the experiment.
-
Dosing: Administer the ASO to the animals via the chosen route (e.g., subcutaneous injection). Include different dose groups to assess dose-response.[4]
-
Monitoring: Monitor the animals regularly for any signs of toxicity (e.g., changes in body weight, behavior).
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Target mRNA Analysis: Extract RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA.[4]
-
Protein Analysis: Extract protein from the tissues and perform Western blotting or ELISA to measure the levels of the target protein.
-
Data Analysis: Compare the target mRNA and protein levels between the ASO-treated groups and the control groups to determine the efficacy of the ASO.
Visualizations
Caption: RNase H-mediated degradation of target mRNA by a gapmer 2'-O-MOE ASO.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of 2'-O-MOE Gapmers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and enhance the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with 2'-O-MOE gapmers?
A1: Off-target effects of 2'-O-MOE gapmers are predominantly hybridization-dependent. This means the ASO binds to unintended RNA sequences that have a high degree of complementarity, leading to the RNase H-mediated degradation of those non-target transcripts.[1][2] The likelihood of these off-target effects is influenced by factors such as the length of the gapmer, the number and position of mismatches between the ASO and the off-target RNA, and the overall binding affinity of the ASO.[2][3]
Q2: How can I proactively design 2'-O-MOE gapmers to minimize off-target effects?
A2: A thorough in silico analysis is the first critical step in designing specific 2'-O-MOE gapmers. Utilize bioinformatics tools to screen your candidate ASO sequences against relevant transcriptome databases (including pre-mRNA) to identify potential off-target sites.[1][4] Aim for sequences with minimal homology to other transcripts. Generally, ASOs between 16 and 20 nucleotides in length provide a good balance of specificity and potency.[5]
Q3: What are mismatch, and scrambled controls, and why are they important?
A3: Mismatch and scrambled controls are essential for validating that the observed biological effect is due to the intended on-target activity of your ASO.
-
Mismatch Control: This is an ASO with the same length and chemical modification pattern as your active ASO but contains a few (typically 2-4) nucleotide mismatches to the target sequence. This control helps to demonstrate the sequence specificity of the ASO's effect.
-
Scrambled Control: This control has the same length, base composition, and chemical modifications as the active ASO, but the nucleotide sequence is randomized. It helps to control for any non-sequence-specific effects of the ASO chemistry or delivery.
Using both types of controls is highly recommended to strengthen the interpretation of your results.[6][7]
Troubleshooting Guide
Problem 1: My 2'-O-MOE gapmer shows significant downregulation of a known off-target gene.
This is a common issue arising from the hybridization of the gapmer to an unintended RNA transcript. Here’s a step-by-step approach to troubleshoot and mitigate this effect:
Step 1: Confirm the Off-Target Effect
-
Validation with RT-qPCR: Independently validate the off-target knockdown observed in your initial screen (e.g., microarray or RNA-seq) using quantitative real-time PCR (RT-qPCR). This ensures the initial finding is not an artifact of the high-throughput method.
Step 2: Redesign the Gapmer
If the off-target effect is confirmed, consider the following redesign strategies:
-
Shift the Target Site: Design a new ASO that targets a different region of your intended RNA. Even a small shift in the target site can significantly alter the off-target profile.
-
Optimize Gapmer Length: The length of the ASO can influence its specificity. While longer ASOs may have higher binding affinity, they can also tolerate more mismatches, potentially increasing off-target effects.[2] Conversely, shorter ASOs may have fewer off-target binding sites but could have reduced on-target potency. Experiment with slightly shorter or longer designs to find an optimal balance.
Step 3: Introduce Chemical Modifications
Strategic chemical modifications can enhance the specificity of your gapmer:
-
Incorporate 2'-O-Methyl (2'-OMe) Modifications: Introducing a single 2'-OMe modification at specific positions within the DNA gap (e.g., position 2) has been shown to reduce off-target effects and toxicity without significantly compromising on-target activity.[8]
-
Explore Other Modifications: Depending on the nature of the off-target interaction, other modifications to the sugar, backbone, or nucleobase could be considered to fine-tune the binding affinity and specificity.
Table 1: Impact of Design and Modification Strategies on Off-Target Effects
| Strategy | Rationale | Potential Outcome on Off-Target Effects | Key Consideration |
| Shift Target Site | Alters the sequence and therefore the potential off-target hybridization profile. | Can eliminate specific off-target effects. | Requires re-validation of on-target activity. |
| Shorten ASO Length | Reduces the number of potential off-target binding sites with high complementarity. | May decrease the number of off-target hits. | Can also lead to reduced on-target potency. |
| Lengthen ASO Length | Increases binding affinity, which can sometimes improve discrimination against mismatched targets. | Can reduce off-target effects if the extended region introduces mismatches with the off-target transcript. | May increase tolerance for mismatches, potentially creating new off-target effects.[2] |
| Add 2'-OMe in DNA Gap | Alters the conformation of the ASO-RNA duplex, potentially reducing RNase H cleavage of mismatched targets. | Can significantly reduce off-target knockdown and toxicity.[8] | The optimal position for modification may need to be empirically determined. |
Problem 2: I'm observing an unexpected cellular phenotype or toxicity that doesn't correlate with the knockdown of my target gene.
This could be due to hybridization-independent off-target effects or the induction of an immune response.
Step 1: Assess Cytotoxicity
-
Perform a Lactate Dehydrogenase (LDH) Assay: This is a common method to measure cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[9][10][11][12] A significant increase in LDH release in ASO-treated cells compared to controls suggests a cytotoxic effect.
Step 2: Investigate Immune Stimulation
Certain ASO sequence motifs or the phosphorothioate backbone can trigger innate immune responses, primarily through Toll-like receptors (TLRs), such as TLR7, TLR8, and TLR9.[13][14] This can lead to the activation of downstream signaling pathways, like those involving NF-κB and the production of interferons.[15]
-
Analyze for Immune-Related Gene Expression: Use RT-qPCR to measure the expression of genes known to be involved in innate immune responses (e.g., interferons, cytokines, and chemokines). An upregulation of these genes in ASO-treated cells can indicate an immune-stimulatory off-target effect.
Step 3: Mitigate Immune-Related Off-Target Effects
-
Sequence Modification: If your ASO contains known immune-stimulatory motifs (e.g., CpG motifs for TLR9), redesign the ASO to avoid these sequences.
-
Chemical Modification: Certain chemical modifications, such as the inclusion of 2'-O-MOE wings, can help to reduce the immune-stimulatory potential of the ASO.
Experimental Protocols
Protocol 1: RT-qPCR for Off-Target Validation
This protocol provides a general framework for validating potential off-target gene knockdown identified from a primary screen.
-
RNA Extraction:
-
Culture and treat cells with your 2'-O-MOE gapmer, mismatch control, scrambled control, and a vehicle-only control.
-
Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a suitable qPCR enzyme mix, forward and reverse primers for your off-target gene of interest, and a fluorescent probe or intercalating dye (e.g., SYBR Green).
-
Also, prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) to be used for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the off-target gene to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative expression of the off-target gene in ASO-treated samples compared to control-treated samples using the ΔΔCt method.
-
Protocol 2: LDH Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with your ASO, controls, and a positive control for cytotoxicity (e.g., lysis buffer). Include a no-cell control for background measurement.
-
Incubate for the desired treatment duration.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate and dye) to the supernatant samples in a new 96-well plate.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
-
Measurement:
-
Stop the reaction by adding the provided stop solution.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of 2'-O-MOE gapmers.
Caption: Simplified overview of a potential off-target signaling pathway (TLR9) activated by ASOs.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data published in Molecular Diagnostics & Therapy demonstrate how Secarna’s powerful bioinformatics generate improved LNA-modified antisense oligonucleotide therapies [secarna.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. researchgate.net [researchgate.net]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'-O-MOE Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2'-O-MOE oligonucleotides?
A1: During solid-phase synthesis of 2'-O-MOE oligonucleotides, several types of impurities can arise. The most common include:
-
Truncated Sequences (Shortmers): These are oligonucleotides that are shorter than the desired full-length product (FLP) due to incomplete coupling at each cycle.[1]
-
Failure Sequences (n-1, n-2): These are specific types of shortmers that are missing one or more nucleotides from the 5' end.
-
Incompletely Deprotected Oligonucleotides: Residual protecting groups from the synthesis that have not been fully removed can lead to impurities.[2]
-
By-products from Cleavage and Deprotection: Small molecules generated during the final cleavage from the solid support and deprotection steps can contaminate the final product.[1]
-
Phosphodiester (P=O) Species: In the synthesis of phosphorothioate (PS) oligonucleotides, incomplete sulfurization can lead to the presence of phosphodiester linkages instead of the desired phosphorothioate linkages.
Q2: Which purification method is most suitable for 2'-O-MOE oligonucleotides?
A2: The choice of purification method depends on the desired purity, yield, length of the oligonucleotide, and its intended application.[2] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for purifying 2'-O-MOE oligonucleotides.[3] Both Ion-Exchange (IEX) HPLC and Reversed-Phase (RP) HPLC are commonly employed.[4][5] Solid-Phase Extraction (SPE) is another viable option, particularly for desalting and removing some impurities.[6]
Q3: What purity level can I expect from different purification methods for my 2'-O-MOE oligonucleotides?
A3: The achievable purity varies with the method used. The following table summarizes typical purity levels:
| Purification Method | Typical Purity of Full-Length Product |
| Desalting | Removes small molecules, but not failure sequences. |
| Cartridge Purification (RP) | 65 - 80%[1] |
| Reversed-Phase HPLC (RP-HPLC) | >85%[3][4] |
| Ion-Exchange HPLC (IEX-HPLC) | >85% |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[4] |
Q4: Can I use the same purification protocol for both standard and 2'-O-MOE modified oligonucleotides?
A4: While the general principles of purification remain the same, the presence of the 2'-O-MOE modification can influence the oligonucleotide's properties, potentially requiring adjustments to the purification protocol. For instance, the hydrophobicity of the oligonucleotide may be altered, which could affect its retention on a reversed-phase column. It is recommended to optimize the purification conditions for your specific 2'-O-MOE oligonucleotide.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my 2'-O-MOE oligonucleotide during purification. What could be the cause and how can I troubleshoot it?
A: Low recovery can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal HPLC Conditions:
-
Incorrect Gradient: The elution gradient may be too steep, causing your product to co-elute with impurities or not elute at all. Try optimizing the gradient to ensure proper separation and elution.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase might not be suitable for your 2'-O-MOE oligonucleotide. Ensure the pH is appropriate for the chosen column and that the mobile phase components are of high quality. For RP-HPLC, ensure the ion-pairing reagent concentration is optimal.
-
-
Precipitation of Oligonucleotide:
-
Sample Overload: Injecting too much crude oligonucleotide onto the HPLC column can lead to precipitation and low recovery. Try reducing the sample load.[7]
-
Poor Solubility: Your purified oligonucleotide might be precipitating in the collection tube. Ensure the collection buffer is appropriate to maintain solubility.
-
-
Inefficient Solid-Phase Extraction (SPE):
-
Improper Conditioning/Elution: Ensure the SPE cartridge is properly conditioned before loading the sample and that the elution solvent is strong enough to recover your oligonucleotide.
-
Analyte Breakthrough: The oligonucleotide may not be retained on the cartridge during loading or washing. This can be due to an inappropriate sorbent or incorrect loading/washing conditions.
-
Issue 2: Poor Purity After HPLC Purification
Q: My 2'-O-MOE oligonucleotide is not pure enough after HPLC. I see multiple peaks in the analytical chromatogram. How can I improve the purity?
A: Achieving high purity often requires careful optimization of the HPLC method. Here are some troubleshooting tips:
-
Optimize HPLC Parameters:
-
Gradient Slope: A shallower gradient can improve the resolution between the full-length product and closely eluting impurities like n-1 shortmers.[7]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
Flow Rate: A lower flow rate can enhance separation, but will also increase the run time.
-
-
Check for Secondary Structures: Oligonucleotides, including those with 2'-O-MOE modifications, can form secondary structures that may lead to peak broadening or splitting. Adding a denaturing agent (e.g., formamide) to the mobile phase or increasing the column temperature can help to disrupt these structures.[8]
-
Column Selection:
-
Different Stationary Phase: If you are using RP-HPLC, consider trying a column with a different stationary phase (e.g., C8 vs. C18) or a different pore size.
-
Orthogonal Method: If RP-HPLC is not providing sufficient purity, consider using an orthogonal method like IEX-HPLC for a second purification step.[5]
-
Issue 3: Co-elution of Impurities
Q: I am having trouble separating my full-length 2'-O-MOE oligonucleotide from a closely eluting impurity. What can I do?
A: Co-elution is a common challenge, especially with n-1 and other closely related impurities. Here are some strategies to improve separation:
-
Fine-tune the HPLC Gradient: Even small adjustments to the gradient can significantly impact resolution. Try running a very shallow gradient around the elution time of your product.
-
Change the Ion-Pairing Reagent (for RP-HPLC): The type and concentration of the ion-pairing reagent can affect selectivity. Experiment with different ion-pairing reagents (e.g., triethylammonium acetate - TEAA, hexylammonium acetate - HAA) or adjust its concentration.
-
Adjust Mobile Phase pH: A small change in the pH of the mobile phase can alter the charge of the oligonucleotide and impurities, potentially improving separation in IEX-HPLC.
-
Employ a Two-Step Purification Strategy: A combination of two different purification methods, such as RP-HPLC followed by IEX-HPLC, can be very effective in removing stubborn impurities.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of 2'-O-MOE Oligonucleotides
This protocol provides a general guideline for the purification of DMT-on 2'-O-MOE oligonucleotides. Optimization will be required for specific sequences.
Materials:
-
Crude 2'-O-MOE oligonucleotide (DMT-on)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
RP-HPLC column (e.g., C18, 5 µm, 100 Å)
-
HPLC system with UV detector
-
Detritylation Solution: 80% Acetic Acid in water
-
Desalting columns
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70% B
-
40-45 min: 10% B (re-equilibration)
-
-
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the major peak, which is the DMT-on full-length product.
-
Detritylation: Pool the collected fractions and add 1/4 volume of 80% acetic acid. Let the solution stand at room temperature for 30 minutes.
-
Desalting: Desalt the detritylated oligonucleotide using a desalting column according to the manufacturer's protocol.
-
Analysis: Analyze the purity of the final product by analytical HPLC.
Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Partial Purification
This protocol is suitable for removing salts and some hydrophobic impurities from 2'-O-MOE oligonucleotides.
Materials:
-
Crude 2'-O-MOE oligonucleotide
-
Reversed-phase SPE cartridge
-
Acetonitrile
-
0.1 M TEAA, pH 7.0
-
2 M TEAA, pH 7.0
-
5% Acetonitrile in water
-
Deionized water
Procedure:
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of acetonitrile.
-
Equilibrate the cartridge with 5 mL of 2 M TEAA.
-
Wash with 5 mL of 0.1 M TEAA.
-
-
Sample Loading: Dissolve the crude oligonucleotide in 1 mL of 0.1 M TEAA and load it slowly onto the cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M TEAA to remove hydrophilic impurities.
-
Wash with 5 mL of 5% acetonitrile in water to remove truncated sequences.
-
-
Elution: Elute the full-length oligonucleotide with 2 mL of 50% acetonitrile in water.
-
Drying: Evaporate the solvent to obtain the purified oligonucleotide.
Visualizations
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Oligonucleotide Purification [sigmaaldrich.com]
- 4. labcluster.com [labcluster.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
Technical Support Center: Mitigating Motor Phenotypes Induced by 2'-O-MOE ASOs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding motor phenotypes observed during in vivo experiments with 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-MOE ASOs and why are they a common choice for therapeutic development?
A1: 2'-O-Methoxyethyl (2'-O-MOE) is a second-generation chemical modification applied to the sugar moiety of an oligonucleotide.[1][2] This modification enhances binding affinity to target RNA, increases resistance to nuclease degradation, and reduces cellular toxicity compared to earlier ASO chemistries.[1][2] These improved properties lead to better potency and pharmacokinetics, making 2'-O-MOE ASOs a prevalent choice for therapeutic applications, including those targeting the central nervous system (CNS).[3][4][5] For instance, Nusinersen, an FDA-approved drug for Spinal Muscular Atrophy (SMA), is a fully modified 2'-O-MOE ASO.[3][5][6][7]
Q2: What kind of motor phenotypes are associated with ASO administration to the CNS?
A2: Following direct injection into the cerebrospinal fluid (CSF), such as intracerebroventricular (i.c.v.) administration, some ASOs can induce transient motor phenotypes.[8][9][10][11][12] These are typically most severe within the first 1-3 hours post-administration and can range from reduced motor activity and ataxia to more acute seizure-like events.[8][9][10][11][12] Fortunately, these effects are often transient, with most animals recovering fully within 24 hours.[12]
Q3: Are motor phenotypes a significant issue with 2'-O-MOE ASOs specifically?
A3: The motor phenotypes are more profoundly associated with the phosphorothioate (PS) backbone and the type of sugar modification used.[6][8][9][10] ASOs with a DNA sugar component in the PS backbone (like gapmers) are the most toxic.[6][8][11][12] In contrast, ASOs composed entirely of 2'-O-substituted RNA modifications, such as 2'-O-MOE or 2'-O-methyl RNA, are significantly less toxic and better tolerated.[6][8][12] Therefore, while not completely immune, fully modified 2'-O-MOE ASOs (which do not recruit RNase H) generally have a better safety profile regarding acute motor phenotypes compared to PS-DNA gapmers.[6][8]
Q4: What is the proposed mechanism for these ASO-induced motor side effects?
A4: The exact mechanism is not fully elucidated, but research suggests it is not mediated by the major nucleic acid-sensing innate immune pathways.[6][9][10][11] A leading hypothesis is that the toxicity is related to the extensive, non-specific binding of the phosphorothioate (PS) backbone to various proteins, including cell-surface proteins.[8] PS-DNA shows greater protein binding affinity than PS-RNA (like 2'-O-MOE), which correlates with its higher toxicity.[8] Additionally, formulation with divalent cations like Ca2+ and Mg2+ has been shown to modestly improve tolerability, suggesting ion chelation may play a partial role.[6][8][10]
Troubleshooting Guide
Q1: I'm observing acute motor deficits (ataxia, seizures) shortly after i.c.v. injection of my 2'-O-MOE gapmer ASO. What are my options to mitigate this?
A1: This is a common issue, particularly with gapmer ASOs that contain a PS-DNA gap.[9][10][11] Several strategies can be employed to reduce this acute neurotoxicity.
Potential Causes & Recommended Solutions:
-
High Phosphorothioate (PS) Content: The PS backbone is a primary driver of acute toxicity.[8]
-
ASO Chemistry: The DNA "gap" in gapmer ASOs contributes significantly to neurotoxicity.[6][8][9]
-
Formulation Buffer: The buffer used to dissolve the ASO can impact its tolerability.
-
Solution: Avoid phosphate-based buffers like PBS. Formulating ASOs in buffers containing divalent cations (e.g., Ca2+, Mg2+) or using HEPES-based artificial CSF (aCSF) or Lactated Ringer's solution has been shown to modestly improve the safety profile.[8][11] Pre-saturating the ASO with Ca2+ before injection can also enhance tolerability.[6][10]
-
Caption: Workflow for troubleshooting acute motor phenotypes.
Q2: How can I quantitatively assess the motor phenotypes I'm observing?
A2: A systematic and quantitative scoring method is crucial for comparing the toxicity of different ASO designs and formulations. Relying on qualitative observations can be subjective and hinder progress.
Recommended Solution:
-
Implement a Standardized Behavioral Assay: A behavioral scoring assay specifically designed for ASO-induced motor phenotypes, such as the "Evaluation of Acute Dose-limiting NeuroToxicity" (EvADINT) assay, is recommended.[8] This involves observing the mice at set time points (e.g., peak toxicity 1-3 hours post-injection) and scoring a range of behaviors.[8][12]
Experimental Protocols
Protocol 1: EvADINT Behavioral Scoring Assay
This protocol is adapted from methodologies developed to quantify transient motor phenotypes post-i.c.v. injection.[8]
-
Animal Acclimation: Allow animals to acclimate to the observation environment before injection.
-
ASO Administration: Administer ASO via intracerebroventricular (i.c.v.) injection.
-
Observation Period: Observe each mouse for a set duration (e.g., 2-5 minutes) at predefined time points (e.g., 1, 2, 3, and 24 hours post-injection). The 1-hour time point is often where the most severe phenotypes are observed.[13]
-
Scoring Categories: Score the animals based on a scale (e.g., 0-4) across several categories. A higher score indicates greater toxicity.
-
Hyperactivity: Note excessive movement, popcorning/jumping.[12][13]
-
Decreased Activity: Note lack of movement, lethargy, or unresponsiveness.[13]
-
Motor Dysfunction/Ataxia: Observe for gait abnormalities, limb splaying, tremor, or loss of balance.[13]
-
Seizures/Convulsions: Document seizure activity, including tonic-clonic seizures.[13]
-
Abnormal Posture: Look for signs like a hunched back.[13]
-
-
Data Analysis: Sum the scores for each category to get a total neurotoxicity score for each animal at each time point. Compare the average scores between different ASO treatment groups.
Protocol 2: ASO Efficacy Assessment by qPCR
After modifying an ASO to improve safety, you must confirm that its efficacy is retained.
-
Tissue Collection: At a predetermined endpoint (e.g., 3 weeks post-injection), collect CNS tissues of interest (e.g., motor cortex, striatum, spinal cord).[8]
-
RNA Extraction: Isolate total RNA from the tissue samples using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to your target RNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method. Compare the level of target knockdown between the original and modified ASOs to ensure efficacy is maintained.
Data Presentation
Table 1: Impact of ASO Chemistry on Acute Neurotoxicity
This table summarizes the effect of different sugar and backbone modifications on motor phenotypes, as measured by the EvADINT assay score. A lower score indicates better tolerability.
| ASO ID | Backbone | Sugar Modification | Target | EvADINT Score (Avg. at 1h) | Reference |
| ASO-1 | Full PS | DNA | Malat1 | High (e.g., ~8-10) | [6][8] |
| ASO-2 | Full PS | 2'-O-Methyl | Malat1 | Low (e.g., ~1-2) | [6][8] |
| ASO-3 | Full PS | 2'-O-MOE | Malat1 | Low (e.g., ~1-2) | [6][8] |
| ASO-4 | Mixed PS/PO | 2'-O-MOE (Gapmer) | C9orf72 | Lower than Full PS | [6][8] |
Data are illustrative based on published findings showing PS-DNA is most toxic, while 2'-O-alkyl modifications are well-tolerated.[6][8]
Caption: Relationship between ASO chemistry and neurotoxicity.
Caption: Hypothesized pathways of ASO-induced neurotoxicity.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides (ASOs) in Motor Neuron Diseases: A Road to Cure in Light and Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Antisense oligonucleotides (ASOs) in motor neuron diseases: a road to cure in light and shade[v1] | Preprints.org [preprints.org]
- 8. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying and Mitigating Motor Phenotypes Induced by Antisense Oligonucleotides in the Central Nervous System [ouci.dntb.gov.ua]
- 10. DSpace [repository.escholarship.umassmed.edu]
- 11. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 2'-O-MOE ASO Tolerability through Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address tolerability issues encountered during the formulation and experimental application of 2'-O-methoxyethyl (2'-O-MOE) antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the most common tolerability issues observed with 2'-O-MOE ASOs?
A1: The most frequently reported adverse events associated with subcutaneously administered 2'-O-MOE ASOs are injection site reactions (ISRs) and flu-like reactions (FLRs).[1] ISRs can manifest as erythema (redness), pain, tenderness, pruritus (itching), and local swelling.[1] FLRs are systemic constitutional symptoms that can include chills and myalgia (muscle pain).[1] While generally manageable, these reactions can impact patient compliance and, in some cases, lead to discontinuation of treatment.[1]
Q2: How can formulation improvements enhance the tolerability of 2'-O-MOE ASOs?
A2: Formulation optimization plays a crucial role in improving the tolerability of 2'-O-MOE ASOs. Key strategies include:
-
Selection of Appropriate Excipients: The choice of buffers, tonicity-adjusting agents, and other excipients can significantly impact injection site pain and irritation.[2][3] For instance, using histidine or acetate buffers may be less painful than citrate buffers.[2][3]
-
Conjugation Strategies: Conjugating the ASO to a targeting moiety, such as N-acetylgalactosamine (GalNAc3), can enhance delivery to specific cell types (e.g., hepatocytes).[4] This increases potency, allowing for lower doses and subsequently reducing the incidence and severity of both ISRs and FLRs.
-
Advanced Delivery Systems: Encapsulating ASOs in delivery systems like lipid nanoparticles (LNPs) can protect the ASO from degradation, modify its pharmacokinetic profile, and potentially reduce off-target effects and associated toxicities.
Q3: What is the underlying mechanism of flu-like reactions (FLRs) associated with phosphorothioate ASOs?
A3: Flu-like reactions are often linked to the innate immune response triggered by the phosphorothioate (PS) backbone of the ASO. Unmethylated CpG motifs within the ASO sequence can be recognized by Toll-like receptor 9 (TLR9) in immune cells.[5] This recognition initiates a downstream signaling cascade, primarily through the MyD88 adaptor protein, leading to the production of pro-inflammatory cytokines and chemokines, which manifest as systemic flu-like symptoms.[6][7]
Troubleshooting Guides
Issue 1: High Incidence and Severity of Injection Site Reactions (ISRs)
Potential Causes and Troubleshooting Steps:
-
Inappropriate Formulation Excipients:
-
Buffer Selection: Citrate buffers have been associated with a higher incidence of injection pain compared to histidine or acetate buffers.[2][3]
-
Recommendation: If using a citrate buffer, consider replacing it with a histidine or phosphate buffer. Keeping the buffer strength as low as possible while maintaining product stability can also help.[2]
-
-
Tonicity Agents: The choice of tonicity-adjusting agent can influence injection pain.
-
Recommendation: Formulations containing sodium chloride or propylene glycol may be more painful than those with sugar alcohols like mannitol or sucrose.[3] Evaluate alternative tonicity agents in your formulation.
-
-
-
High Local Concentration of ASO: A high concentration of the ASO at the injection site can contribute to local inflammation.
-
Recommendation: If possible, consider increasing the injection volume to reduce the local concentration of the ASO, staying within acceptable limits for subcutaneous administration (typically ≤ 2 mL).[8] For ASOs conjugated with ligands like GalNAc3 that increase potency, a lower dose and injection volume can be used, which has been shown to significantly reduce ISRs.
-
-
Injection Technique: The method of administration can influence local tolerability.
-
Recommendation: Ensure proper subcutaneous injection technique. The temperature of the formulation can also play a role; administering a cooled solution may reduce pain for some formulations.[9]
-
Issue 2: Occurrence of Systemic Flu-Like Reactions (FLRs)
Potential Causes and Troubleshooting Steps:
-
ASO Sequence-Dependent Immune Stimulation: The presence of specific sequence motifs, particularly unmethylated CpG dinucleotides, in the ASO can trigger an innate immune response via TLR9 activation.[5]
-
Recommendation: During the ASO design phase, screen sequences to avoid or minimize CpG motifs. Advances in ASO screening and design have been shown to significantly reduce the incidence of FLRs.[1]
-
-
Phosphorothioate Backbone-Mediated Inflammation: The PS backbone itself can contribute to inflammatory responses.
-
Recommendation: While the PS backbone is crucial for nuclease resistance and protein binding, exploring alternative chemical modifications in conjunction with 2'-O-MOE may help mitigate inflammatory potential. However, 2'-O-MOE modification itself has been shown to reduce pro-inflammatory effects compared to other modifications.[10]
-
-
High Systemic Exposure: Higher doses of ASOs can lead to a greater systemic inflammatory response.
-
Recommendation: Investigate dose-response relationships for FLRs in preclinical models. The use of targeted delivery strategies, such as GalNAc3 conjugation, can increase potency, allowing for lower doses and thereby reducing the risk of FLRs.
-
Data Presentation
Table 1: Impact of Formulation Buffer and Tonicity Agent on Injection Site Pain
| Buffer Type (20 mM) | Tonicity Agent (Isotonic) | Mean Injection Site Pain (Visual Analogue Scale, mm) | Reference |
| Citrate | Sodium Chloride | High | [3] |
| Acetate | Sodium Chloride | Moderate | [3] |
| Saline | - | Low | [3] |
| Histidine | Sodium Chloride (150 mM) | High | [3] |
| Histidine | Arginine-HCl (150 mM) | Very Low | [3] |
| Citrate | Propylene Glycol | High | [3] |
| Citrate | Mannitol | Low | [3] |
| Citrate | Sucrose | Low | [3] |
Table 2: Comparison of Tolerability between Unconjugated and GalNAc3-Conjugated 2'-O-MOE ASOs in Healthy Volunteers
| Tolerability Measure | Unconjugated 2'-O-MOE ASO Group | GalNAc3-Conjugated 2'-O-MOE ASO Group | Reference |
| Mean % of Injections with Local Cutaneous Reaction | 28.6% | 0.9% | [11] |
| Incidence of Flu-Like Reactions | 0.7% | 0.0% | [11] |
| Subjects Discontinuing Dosing | 4.2% | 0.0% | [11] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in Rats
Objective: To evaluate the local tolerability of different 2'-O-MOE ASO formulations following a single subcutaneous injection in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Formulations: Prepare different 2'-O-MOE ASO formulations with varying excipients (e.g., different buffers, tonicity agents). Include a saline control group.
-
Administration: Administer a single bolus subcutaneous injection of 1 mL of each formulation into the dorsal thoracic region of the rats.[12]
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Macroscopic Observation: Observe the injection sites at 24 and 48 hours post-injection for signs of erythema, edema, and other local reactions. Score the reactions based on a predefined scale.
-
Microscopic Examination: At 48 hours post-injection, euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Histopathology: Fix the tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
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Evaluation: A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and tissue degeneration. Local tolerability is ranked based on the severity and incidence of these findings.[12]
Protocol 2: In Vitro Assessment of ASO-Induced Immune Stimulation
Objective: To screen 2'-O-MOE ASO candidates for their potential to induce an innate immune response.
Methodology:
-
Cell Model: Use human peripheral blood mononuclear cells (PBMCs) or a human plasmacytoid dendritic cell line.
-
ASO Treatment: Treat the cells with different concentrations of the 2'-O-MOE ASO candidates for 24 hours. Include a known TLR9 agonist (e.g., CpG ODN) as a positive control and a non-targeting ASO as a negative control.
-
Cytokine Analysis: After the incubation period, collect the cell culture supernatant.
-
Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-α) in the supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels induced by the test ASOs to the controls. A significant increase in cytokine production indicates a potential for in vivo immunotoxicity.
Visualizations
Caption: Troubleshooting workflow for injection site reactions.
Caption: TLR9-mediated signaling pathway for ASO-induced FLRs.
Caption: Workflow for preclinical ASO tolerability assessment.
References
- 1. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Subcutaneous Injection Site Pain of Formulation Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual or triple activation of TLR7, TLR8, and/or TLR9 by single-stranded oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR9 and MyD88 are crucial for the development of protective immunity to malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hepatotoxicity of Modified Antisense Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential hepatotoxicity in your experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your ASO experiments.
Issue 1: Unexpected Elevation of Liver Transaminases (ALT/AST) in In Vivo Studies
Q: My in vivo study shows a significant, dose-dependent increase in serum ALT and AST levels in animals treated with my modified ASO. How can I investigate and troubleshoot this?
A: Elevated ALT and AST are primary indicators of hepatocellular injury. To understand the cause, a systematic investigation is required.
Recommended Actions:
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Confirm On-Target vs. Off-Target Effect: It's crucial to determine if the hepatotoxicity is due to an exaggerated effect of silencing your target gene or an unintended "off-target" effect. Some ASOs with high-affinity modifications like Locked Nucleic Acid (LNA) have shown hepatotoxicity independent of the target mRNA modulation.[1][2]
-
Experiment: Include a control group treated with an ASO of a different sequence that does not target any known mRNA. If this group also shows elevated transaminases, the toxicity is likely sequence-dependent but not target-dependent.[1]
-
-
Conduct a Streamlined In Vivo Hepatotoxicity Screen: A rapid in vivo screen can help rank the hepatotoxic potential of different ASO candidates early in development.[3][4] A 3-day, single-dose screen in mice with endpoints of plasma transaminase levels and liver-to-body weight ratio has been shown to be predictive of toxicity in longer-term studies.[3]
-
Perform Histopathological Analysis: Assess liver tissue for signs of injury.
-
Investigate Hybridization-Dependent Off-Target Effects: High-affinity ASOs can bind to and promote the degradation of unintended mRNA transcripts with partial sequence complementarity.[2][6]
-
Action: Perform transcriptome-wide analysis (RNA sequencing) on liver tissue from treated and control animals to identify off-target gene knockdown.[2][3] See "Experimental Protocol 3: RNA Sequencing for Off-Target Analysis."
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target binding sites for your ASO sequence in the relevant transcriptome (both exonic and intronic regions).[6][7][8][9]
-
Issue 2: In Vitro Assay Shows Cytotoxicity in Primary Hepatocytes
Q: I'm using an in vitro assay with primary hepatocytes to screen my ASOs, and some candidates are showing significant cytotoxicity (e.g., increased LDH release, decreased ATP levels). What are the next steps?
A: In vitro hepatocyte assays are valuable for early screening and can recapitulate in vivo hepatotoxicity.[10][11]
Recommended Actions:
-
Confirm Dose-Response Relationship: Ensure the observed cytotoxicity is dose-dependent.
-
Measure Target Knockdown: Confirm that the ASO is active and engaging its target in your in vitro system.[11] This helps to distinguish between general cytotoxicity and potent, on-target-related effects.
-
Use a Translational Biomarker: Measurement of miR-122 in the cell culture supernatant can be a sensitive and specific biomarker for ASO-induced hepatocyte injury.[11]
-
Compare with In Vivo Data: If available, correlate your in vitro findings with any in vivo hepatotoxicity data for the same ASOs to validate your in vitro model's predictive power.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ASO-induced hepatotoxicity?
A1: ASO-induced hepatotoxicity is multifactorial and can be broadly categorized into:
-
Hybridization-Dependent Off-Target Effects: This is a major driver of toxicity for high-affinity ASOs (e.g., LNA, cEt). The ASO binds to unintended mRNAs with partial sequence complementarity, leading to their degradation via RNase H1.[1][2][12] This promiscuous gene silencing can disrupt essential cellular pathways, leading to a "death by a thousand cuts" scenario.[2]
-
Hybridization-Independent (Sequence-Motif) Effects: Certain nucleotide sequences or motifs (e.g., TGC, TCC) have been associated with increased hepatotoxicity, potentially through interactions with cellular proteins, leading to cellular stress and apoptosis.[13]
-
Chemical Modification-Dependent Effects: The type of chemical modification significantly influences the hepatotoxic potential. High-affinity modifications like LNA and cEt, while increasing potency, also have a higher propensity to cause hepatotoxicity compared to modifications like 2'-O-methoxyethyl (MOE).[1][2][13][14] 2'-Fluoro (2'F) modified ASOs have also been shown to cause hepatotoxicity that correlates with increased intracellular protein binding.[15]
Q2: How can I mitigate the hepatotoxicity of my ASO candidate?
A2: Several strategies can be employed to reduce hepatotoxicity:
-
In Silico Screening: Before synthesis, screen ASO candidate sequences against the relevant transcriptome to identify and avoid those with a high potential for off-target hybridization.[6][9]
-
Chemical Modification Strategy:
-
Sequence Optimization: Avoid known hepatotoxic sequence motifs. Even single nucleotide changes can significantly alter the toxicity profile.
Q3: Are in vitro models predictive of in vivo hepatotoxicity for ASOs?
A3: Yes, in vitro models using primary hepatocytes (both mouse and human) have been shown to be predictive of in vivo hepatotoxicity.[10][11] These assays, which measure endpoints like LDH, ATP, and miR-122, can be used as a valuable screening tool to prioritize ASO candidates before moving into animal studies.[11]
Q4: What is the role of RNase H1 in ASO-induced hepatotoxicity?
A4: RNase H1 is the enzyme that cleaves the RNA strand of an RNA:DNA duplex. For gapmer ASOs, this is the intended mechanism for on-target mRNA degradation. However, this mechanism is also responsible for the degradation of unintended off-target transcripts, which is a major cause of hepatotoxicity for high-affinity ASOs.[1][2] Studies have shown that reducing RNase H1 levels can attenuate the hepatotoxicity of these ASOs.[2]
Data Presentation
Table 1: Comparative Hepatotoxicity of ASO Chemical Modifications
| Chemical Modification | Potency | Hepatotoxicity Risk | Key Findings |
| LNA (Locked Nucleic Acid) | High | High | Increased potency up to 5-fold over MOE, but frequently associated with profound hepatotoxicity (10 to >100-fold increase in transaminases).[1] Toxicity is dose- and sequence-dependent.[1][2][13] |
| cEt (Constrained Ethyl) | High | Moderate to High | Offers high potency similar to LNA but with a generally improved safety profile, though toxicity risks remain.[2][13] |
| 2'-MOE (2'-O-Methoxyethyl) | Moderate | Low | Generally well-tolerated with no evidence of hepatotoxicity in studies where corresponding LNA ASOs were highly toxic.[1][13] |
| 2'-F (2'-Fluoro) | Moderate | High | Can cause severe hepatotoxicity, which has been correlated with increased binding to intracellular proteins, including the DBHS family.[15] |
Table 2: Example of In Vivo Hepatotoxicity Data for Different ASO Sequences
| ASO ID | Target | Dose (mg/kg) | Dosing Schedule | Plasma ALT (U/L, Mean ± SD) | Plasma AST (U/L, Mean ± SD) |
| Non-toxic LNA ASO | Gene X | 300 | Single s.c. dose | Within normal range | Within normal range |
| Hepatotoxic LNA ASO 1 | Gene Y | 11 | Single s.c. dose | > 1000 | > 1000 |
| Hepatotoxic LNA ASO 2 | Gene Z | 75 | Single s.c. dose | ~2500 ± 500 | ~3000 ± 600 |
| 2'-MOE ASO (vs. LNA) | TRADD | 4.5 µmol/kg | 6 doses over 21 days | Within normal range | Within normal range |
| LNA ASO (vs. MOE) | TRADD | 4.5 µmol/kg | 3-6 doses over 21 days | > 10-fold increase | > 10-fold increase |
Note: Data are illustrative and compiled from findings reported in cited literature.[1][2] Actual values will vary based on the specific ASO sequence, mouse strain, and experimental conditions.
Experimental Protocols
Experimental Protocol 1: Measurement of Serum ALT and AST
This protocol outlines the general steps for quantifying alanine aminotransferase (ALT) and aspartate aminotransferase (AST) from mouse serum using a commercial ELISA kit.
-
Sample Collection:
-
Collect whole blood from mice via a suitable method (e.g., tail vein, cardiac puncture) into serum separator tubes.
-
Allow blood to clot at room temperature for 1-2 hours or overnight at 4°C.[16][17]
-
Carefully collect the serum (supernatant) and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[16][17]
-
-
ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the provided standard to generate a standard curve.
-
Add 10-100 µL (as per kit instructions) of standards and samples in duplicate to the wells of the pre-coated microplate.[16][18]
-
Incubate the plate as per the kit's instructions (e.g., 1 hour at 37°C).[16]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection reagent (e.g., biotinylated antibody) and incubate.[16]
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.[19]
-
Wash the wells a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.[16][17]
-
-
Data Analysis:
-
Read the absorbance of the plate at the specified wavelength (e.g., 450 nm) using a microplate reader.[16][19]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of ALT and AST in your samples by interpolating their absorbance values from the standard curve.
-
Experimental Protocol 2: Liver Histology and Necrosis Scoring
This protocol describes the process of preparing liver tissue for histological examination and a scoring system to quantify liver injury.
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize the animal and immediately excise the liver.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.[20]
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Look for key pathological features including:
-
-
Necrosis Scoring:
-
Use a semi-quantitative scoring system to grade the severity of necrosis:[20]
-
Grade 0: No pathological changes.
-
Grade 1: Degenerated hepatocytes with rare foci of necrosis.
-
Grade 2: Small area of mild centrilobular necrosis around the central vein.
-
Grade 3: More severe mild centrilobular necrosis than grade 2.
-
Grade 4: More severe centrilobular necrosis than grade 3.
-
-
Experimental Protocol 3: RNA Sequencing for Off-Target Analysis
This protocol provides a high-level workflow for using RNA sequencing (RNA-seq) to identify unintended transcript knockdown in the liver.
-
RNA Extraction:
-
Collect liver tissue samples from ASO-treated and vehicle-treated animals and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent (e.g., RNAlater).
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy from Qiagen) or Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
Assess the quality and quantity of the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome (e.g., mouse mm10).
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the ASO-treated group compared to the control group.
-
Off-Target Identification: Correlate the list of significantly downregulated genes with the results from your in silico off-target prediction analysis to identify high-confidence off-target effects.
-
Visualizations
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 15. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. abcam.com [abcam.com]
- 18. mmpc.org [mmpc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 2'-O-MOE Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing synthesis impurities encountered during the production of 2'-O-Methoxyethyl (2'-O-MOE) oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2'-O-MOE oligonucleotides, providing potential causes and solutions in a clear question-and-answer format.
Q1: My analysis (HPLC, LC-MS) shows a significant peak corresponding to an n-1 impurity. What is the primary cause and how can I resolve this?
A: The presence of n-1 impurities, or failure sequences, is most commonly due to incomplete coupling of a phosphoramidite monomer in a synthesis cycle.[1][2] This results in a population of oligonucleotides that are one nucleotide shorter than the desired full-length product (FLP).[2]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality Phosphoramidites | Ensure that the 2'-O-MOE phosphoramidites and other reagents are of high purity and stored under anhydrous conditions.[2] Impurities within the phosphoramidite starting material can be reactive and critical, leading to their incorporation into the oligonucleotide chain.[3][4] |
| Presence of Moisture | Moisture in the acetonitrile (ACN) solvent or on the synthesis lines can significantly reduce coupling efficiency.[5] Implement stringent anhydrous techniques and use fresh, high-quality anhydrous ACN for all solutions. |
| Suboptimal Coupling Time | For sterically hindered monomers like 2'-O-MOE phosphoramidites, the standard coupling time may be insufficient. Increase the coupling time to ensure the reaction goes to completion. |
| Inefficient Capping | If the capping step is inefficient, unreacted 5'-hydroxyl groups from a failed coupling will be available for elongation in the subsequent cycle, leading to the formation of n-1 sequences.[6] Verify that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.[7] |
| Activator Issues | Ensure the activator (e.g., tetrazole or a non-nucleophilic activator) is fresh and used at the correct concentration. |
To quantify the coupling efficiency at each step, a trityl cation assay can be performed.[5] This assay measures the amount of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of successfully coupled nucleotides.[8]
Q2: I am observing a significant n+1 peak in my analytical results. What leads to the formation of these extended sequences?
A: The formation of n+1 impurities, which are oligonucleotides with an additional nucleotide, is often attributed to the premature detritylation of the incoming phosphoramidite during the coupling step.[6]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Acidic Activator | Some activators are sufficiently acidic to remove the DMT protecting group from the 5'-hydroxyl of the phosphoramidite in solution.[6] This detritylated amidite can then couple to another activated amidite, forming a dimer that is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[6] |
| Solution: Switch to a less acidic activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), to minimize this side reaction.[6] | |
| Phosphoramidite Quality | Impurities in the phosphoramidite solution, such as the corresponding H-phosphonate, can also contribute to n+1 formation. Ensure high-purity phosphoramidites are used. |
Q3: My final product is showing signs of degradation, particularly depurination. What causes this and how can it be minimized?
A: Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar moiety, leading to an abasic site.[9] This can result in chain cleavage during the final basic deprotection step, generating truncated oligonucleotides.[9]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Strong Acidic Deblocking | The use of strong acids, such as trichloroacetic acid (TCA), for the removal of the DMT protecting group can lead to depurination, especially at guanosine residues.[6][9] |
| Solution: Use a weaker acid, such as dichloroacetic acid (DCA), for the deblocking step.[9] Optimizing the deblocking time to be just sufficient for complete DMT removal can also minimize depurination.[10] | |
| Extended Acid Exposure | Prolonged or repeated exposure to acidic conditions throughout the synthesis can increase the incidence of depurination. |
| Solution: Ensure efficient and rapid delivery and removal of the deblocking solution. |
It is noteworthy that oligonucleotides containing 2'-O-MOE modifications show significant resistance to acid-mediated cleavage of the nucleoside link compared to unmodified deoxynucleotides.[2] However, depurination of DNA bases within a chimeric oligonucleotide can still occur.[2]
Q4: I am observing unexpected modifications to the nucleobases in my final 2'-O-MOE oligonucleotide product. What are the likely causes?
A: Base modifications can occur as side reactions during the final deprotection step.[1]
Potential Causes and Solutions:
| Cause | Recommended Action |
| N3-Cyanoethylation of Thymidine | During deprotection with ammonia, acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate the N3 position of thymidine.[6] This results in an impurity with a mass increase of +53 Da.[6] |
| Solution: Use a larger volume of ammonia for deprotection, or use a mixture of aqueous ammonia and methylamine (AMA), as methylamine is a better scavenger for acrylonitrile.[6] A pre-cleavage wash with a solution of 10% diethylamine (DEA) in acetonitrile can completely eliminate this side reaction.[6] | |
| Incomplete Deprotection | Incomplete removal of base-protecting groups (e.g., isobutyryl on guanine) will result in impurities with a higher mass than the full-length product.[2] |
| Solution: Optimize deprotection conditions, such as increasing the temperature or duration of the deprotection step, to ensure complete removal of all protecting groups.[11] |
Q5: How does the quality of 2'-O-MOE phosphoramidites affect the final product purity?
A: The quality of the starting materials, particularly the phosphoramidites, is critical in solid-phase oligonucleotide synthesis due to the repetitive nature of the process.[2] Even small amounts of impurities in the phosphoramidites can accumulate and lead to a significant percentage of impurities in the final product.[3]
Classification of Phosphoramidite Impurities: [3]
-
Non-reactive and non-critical: These do not get incorporated into the oligonucleotide chain.
-
Reactive but non-critical: These may be incorporated but are easily removed during purification.
-
Reactive and critical: These are incorporated and are difficult or impossible to separate from the desired product.[3]
Specific 2'-O-MOE Amidite Impurities:
-
2'-O alkylation impurities: These can be incorporated during synthesis and are considered critical impurities.[4]
-
Regioisomeric impurities (inverted amidites): These arise from incorrect tritylation and phosphitylation at the 3' and 5' hydroxyls, respectively. These are also critical as they are not easily removed during downstream processing.[4]
Solution: Always use high-purity 2'-O-MOE phosphoramidites from a reputable supplier. Ensure that the Certificate of Analysis (CoA) indicates low levels of critical impurities.
Data Presentation: Purity and Yield
The final purity and yield of 2'-O-MOE oligonucleotides are influenced by the synthesis efficiency and the purification method employed.
Table 1: Typical Coupling Efficiencies and Impact on Theoretical Yield
| Coupling Efficiency per Step | Theoretical Yield of a 20-mer Oligonucleotide | Theoretical Yield of a 30-mer Oligonucleotide |
| 98.0% | ~67% | ~55% |
| 99.0% | ~83% | ~75% |
| 99.5% | ~91% | ~86% |
Note: Actual yields will be lower due to losses during purification and handling.
Table 2: Comparison of Common Purification Methods for 2'-O-MOE Oligonucleotides
| Purification Method | Principle of Separation | Typical Purity | Advantages | Disadvantages | Best For |
| Desalting | Size exclusion chromatography to remove small molecules (salts, residual protecting groups).[7] | >80% (removes non-oligo impurities) | Fast, cost-effective.[1] | Does not remove failure sequences (n-1, etc.).[12] | Non-critical applications like routine PCR. |
| Cartridge Purification | Reverse-phase chromatography to separate the hydrophobic DMT-on full-length product from DMT-off failure sequences.[7] | >85% | Removes many failure sequences.[13] | Purity is sequence and length-dependent; not ideal for long oligos.[9] | Standard applications requiring removal of most truncated sequences. |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity.[13] | >90% | High purity and resolution, good for modified oligos.[14] | Resolution decreases with increasing oligo length.[15] | Demanding applications, purification of fluorescently labeled oligos. |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on the number of negatively charged phosphate groups in the backbone. | >95% | Excellent resolution for shorter oligos, can resolve some sequences with secondary structures. | Limited by oligo length (typically up to 40-mers).[15] | Purification of oligos with significant secondary structure. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and conformation.[12] | >95% | "Gold standard" for purity, excellent for resolving long oligos.[9] | Low yield, labor-intensive.[12] | Applications requiring the highest purity, such as crystallography or gene synthesis. |
Experimental Protocols
Detailed methodologies for key experiments cited in the troubleshooting guide are provided below.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Profiling
This method is widely used for the analysis of synthetic oligonucleotides and their impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide C18, Agilent PLRP-S)
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample, desalted and dissolved in water
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.
-
Inject 5-10 µL of the oligonucleotide sample (approximately 1-5 µg).
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
The full-length product will typically elute as the main peak, with n-1 and other failure sequences eluting earlier. N+1 impurities may elute slightly later.
Protocol 2: LC-MS Analysis of 2'-O-MOE Oligonucleotides
This protocol provides a general guideline for confirming the mass of the full-length product and identifying impurities.
Materials:
-
LC-MS system (e.g., UPLC coupled to a time-of-flight (TOF) or quadrupole mass spectrometer)
-
C18 column suitable for oligonucleotides
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[13]
-
Mobile Phase B: Methanol[14]
-
Oligonucleotide sample, desalted and dissolved in water
Procedure:
-
Equilibrate the column with the starting gradient conditions (e.g., 90% A, 10% B).
-
Inject the sample.
-
Run a suitable gradient to elute the oligonucleotide (e.g., 10% to 60% B over 20 minutes).
-
Acquire mass spectra in negative ion mode over a mass range of m/z 500-2500.[16]
-
Process the data using deconvolution software to obtain the intact mass of the main peak and any impurities. Compare the measured masses to the theoretical masses of the expected product and potential impurities (n-1, n+1, depurinated species, etc.).
Protocol 3: Trityl Cation Assay for Coupling Efficiency
This assay provides a semi-quantitative measure of the efficiency of each coupling step during synthesis.
Materials:
-
DNA synthesizer with a fraction collector
-
UV-Vis spectrophotometer
-
Deblocking solution (e.g., 3% DCA in dichloromethane)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
During the synthesis, collect the orange-colored trityl cation solution eluted during each deblocking step.
-
Dilute each fraction to a fixed volume with the quenching solution.
-
Measure the absorbance of each solution at 498 nm.
-
The absorbance is directly proportional to the number of moles of DMT cation released.
-
Calculate the stepwise coupling efficiency by comparing the absorbance of a given cycle to the previous one. A consistent absorbance value from cycle to cycle indicates high coupling efficiency.[5]
Visualizations
Diagram 1: Solid-Phase 2'-O-MOE Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Diagram 2: Formation Pathways of Common Synthesis Impurities
Caption: Key steps in the synthesis cycle leading to common impurities.
Diagram 3: Troubleshooting Workflow for Synthesis Impurities
References
- 1. genscript.com [genscript.com]
- 2. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. biofabresearch.com [biofabresearch.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. 寡核苷酸纯化 [sigmaaldrich.com]
- 8. metabion.com [metabion.com]
- 9. genelink.com [genelink.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. labcluster.com [labcluster.com]
- 16. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 2'-O-MOE and LNA Modified Antisense Oligonucleotides
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of two leading antisense oligonucleotide chemistries.
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, enabling the specific modulation of gene expression. The evolution of ASO chemistry has led to the development of second and third-generation modifications designed to enhance their drug-like properties. Among the most prominent are 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA). This guide provides an objective, data-driven comparison of these two critical chemistries to aid researchers in the selection and design of ASO-based therapeutics.
Introduction to 2'-O-MOE and LNA Modifications
Both 2'-O-MOE and LNA are modifications to the ribose sugar of the nucleotide, a key position for enhancing the properties of ASOs. These modifications are typically incorporated into the "wings" of a "gapmer" ASO design. This design features a central block of unmodified DNA nucleotides, which is necessary to recruit RNase H for the degradation of the target RNA, flanked by the modified nucleotides that confer desirable properties.
2'-O-Methoxyethyl (2'-O-MOE) is a second-generation modification characterized by the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2] This modification bestows increased binding affinity to the target RNA, excellent nuclease resistance, and a well-established safety profile, with several 2'-O-MOE ASO drugs approved by the FDA.[1][3]
Locked Nucleic Acid (LNA) is a third-generation modification where the ribose ring is "locked" into an A-form conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[4][5] This rigid structure results in an unprecedented increase in binding affinity for the target RNA.[5][6]
Comparative Performance Data
The following tables summarize the key performance characteristics of 2'-O-MOE and LNA ASOs based on experimental data from head-to-head comparison studies.
Table 1: Binding Affinity (Thermal Stability)
Melting temperature (Tm) is a measure of the thermal stability of the ASO-RNA duplex, with a higher Tm indicating stronger binding affinity.
| Modification | ΔTm per Modification (°C) | Representative Tm (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | 40 | [1][7] |
| LNA | +2 to +8 | Not directly comparable in the same format | [8] |
Note: Direct comparison of absolute Tm values can be sequence and context-dependent. The ΔTm per modification provides a standardized measure of the affinity enhancement.
Table 2: In Vitro Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an ASO required to reduce the target RNA level by 50% in cell culture. A lower IC50 indicates higher potency.
| Target Gene | ASO Design | 2'-O-MOE IC50 (nM) | LNA IC50 (nM) | Fold Difference | Reference |
| TRADD | 4-10-4 | ~8 | ~32 | ~0.25x | [9] |
| PTEN | 5-10-5 | Similar to LNA | Similar to 2'-O-MOE | ~1x | [10] |
Note: In vitro potency can be highly sequence- and target-dependent. While LNA can offer higher potency, it is not universally superior to 2'-O-MOE in all contexts.
Table 3: In Vivo Efficacy (Target mRNA Reduction in Mouse Liver)
This table shows the in vivo efficacy of ASOs in reducing target mRNA levels in the liver of mice.
| Target Gene | ASO Design | 2'-O-MOE Dose (µmol/kg) | 2'-O-MOE % Reduction | LNA Dose (µmol/kg) | LNA % Reduction | Fold Potency Increase (LNA vs. MOE) | Reference |
| TRADD | 4-10-4 | 4.5 | 77% | 4.5 | ~50% (estimated from graph) | ~0.65x | [9] |
| ApoB | 5-10-5 | 2.5 | 84% | N/A | N/A | N/A | [9] |
| ApoB | 2-16-2 | 2.5 | ~50% | 2.5 | ~75% (estimated from graph) | ~5x | [9] |
Note: LNA ASOs can demonstrate significantly higher potency in vivo, requiring lower doses to achieve the same level of target reduction. However, this increased potency is often accompanied by toxicity concerns.
Table 4: In Vivo Hepatotoxicity (Serum Transaminase Levels in Mice)
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage. Elevated levels indicate hepatotoxicity.
| ASO Design | 2'-O-MOE ALT (U/L) | 2'-O-MOE AST (U/L) | LNA ALT (U/L) | LNA AST (U/L) | Fold Increase (LNA vs. MOE) | Reference |
| 4-10-4 | Within normal range | Within normal range | >10-fold increase | >10-fold increase | Significant | [1][9] |
| 2-14-2 | Within normal range | Within normal range | >100-fold increase | >100-fold increase | Profound | [1][9] |
Note: A consistent finding in multiple studies is the profound hepatotoxicity associated with many LNA ASO sequences, a characteristic not typically observed with 2'-O-MOE ASOs at therapeutic doses.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ASO performance.
Thermal Melting (Tm) Analysis
This protocol determines the binding affinity of an ASO to its complementary RNA target.
-
Sample Preparation: Anneal the ASO and its target RNA oligomer at equimolar concentrations (e.g., 4 µM) in a buffered solution (e.g., PBS: 0.01 M phosphate buffer, 2.7 mM KCl, 137 mM NaCl, pH 7.4).[12]
-
Denaturation and Annealing: Heat the mixture to 90°C for 5 minutes to denature the strands, followed by slow cooling to room temperature to allow for duplex formation.[12]
-
UV Absorbance Measurement: Monitor the UV absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/min).[12]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.
In Vitro ASO Efficacy Assay
This protocol assesses the ability of an ASO to reduce target mRNA levels in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, bEND) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of transfection.[13]
-
ASO Transfection: Prepare ASO-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Add the complexes to the cells at various ASO concentrations to generate a dose-response curve.[13] Include non-targeting or scrambled ASO sequences as negative controls.
-
Incubation: Incubate the cells with the ASO complexes for a defined period (e.g., 24-48 hours).
-
RNA Extraction and RT-qPCR: Isolate total RNA from the cells. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression levels of the target mRNA, normalized to a stable housekeeping gene.[14][15]
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO concentration compared to the negative control. Determine the IC50 value by fitting the dose-response data to a suitable model.
In Vivo ASO Efficacy and Toxicity Study in Mice
This protocol evaluates the in vivo performance and safety of ASOs in an animal model.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c). Acclimatize the animals before the start of the study.[16]
-
ASO Administration: Administer the ASOs (e.g., 2'-O-MOE and LNA gapmers) and a saline control via a relevant route, such as subcutaneous or intraperitoneal injection. Dosing can be performed multiple times a week for several weeks (e.g., twice weekly for 3 weeks).[9][16]
-
Monitoring: Monitor the animals for changes in body weight and overall health throughout the study.[10]
-
Sample Collection: At the end of the study, collect blood samples for serum chemistry analysis (including ALT and AST levels) and tissues (e.g., liver, kidney) for RNA and histological analysis.[16][17]
-
Efficacy Analysis: Extract RNA from the target tissue (e.g., liver) and perform RT-qPCR to determine the extent of target mRNA reduction.[18]
-
Toxicity Analysis: Measure serum ALT and AST levels to assess hepatotoxicity.[11] Perform histopathological evaluation of key organs to identify any tissue damage or inflammation.[11]
Visualizing Key Concepts
Diagrams illustrating the chemical structures, mechanism of action, and experimental workflows can enhance understanding.
Caption: Chemical structures of 2'-O-MOE and LNA ribonucleosides.
Caption: Mechanism of RNase H-mediated mRNA degradation by gapmer ASOs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Locked and Unlocked Nucleosides in Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 6. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. criver.com [criver.com]
- 14. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aumbiotech.com [aumbiotech.com]
- 17. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of 2'-O-MOE and Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The development of antisense oligonucleotides (ASOs) as therapeutic agents has been marked by significant advancements in chemical modifications to enhance their efficacy, stability, and safety. Among the most pivotal of these are the first-generation phosphorothioate (PS) linkage and the second-generation 2'-O-methoxyethyl (2'-O-MOE) sugar modification. This guide provides an objective, data-driven comparison of the in vitro properties of oligonucleotides incorporating these modifications, offering valuable insights for the design and evaluation of novel ASO-based therapeutics.
First-generation ASOs widely utilize a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is substituted with a sulfur atom.[1] This modification confers significant nuclease resistance compared to unmodified phosphodiester oligonucleotides.[1][2] However, the PS modification can also lead to reduced binding affinity for the target RNA and may be associated with non-specific protein binding and toxicity at higher concentrations.[1][3]
Second-generation modifications, such as the 2'-O-methoxyethyl (2'-O-MOE) modification of the ribose sugar, were developed to address some of the limitations of PS-only oligonucleotides.[3] The 2'-O-MOE modification not only enhances nuclease resistance but also significantly increases the binding affinity of an ASO to its target RNA.[3][4] To retain the crucial RNase H-mediated cleavage of the target mRNA, 2'-O-MOE modifications are typically incorporated into a "gapmer" design, where a central region of DNA or PS-DNA is flanked by 2'-O-MOE-modified nucleotides.[3][5]
This guide will delve into a direct comparison of the in vitro performance of these two key modifications, focusing on binding affinity, nuclease resistance, RNase H activation, and in vitro potency.
Quantitative Comparison of In Vitro Properties
The following tables summarize the key in vitro performance metrics of 2'-O-MOE and phosphorothioate oligonucleotides based on published experimental data.
| Parameter | Phosphorothioate (PS) Oligo | 2'-O-MOE Modified Oligo | Key Findings |
| Binding Affinity (ΔTm per modification) | Decrease of ~0.5°C | Increase of ~2.0°C | 2'-O-MOE modification significantly enhances the thermal stability and binding affinity of an ASO to its complementary RNA target compared to a standard PS oligonucleotide.[6] |
| Nuclease Resistance | High | Very High | Both modifications provide substantial protection against nuclease degradation. The 2'-O-MOE modification, especially when combined with a PS backbone, offers exceptional resistance to nucleases.[4][7] |
| RNase H Activation | Yes | No (when uniformly modified) | Uniformly 2'-O-MOE modified oligos do not support RNase H activity. They require a "gapmer" design with a central DNA-like region to enable RNase H-mediated cleavage of the target RNA.[3][5] |
| In Vitro Potency (IC50) | Target and sequence dependent | Generally more potent than PS-only oligos | Due to their higher binding affinity, 2'-O-MOE gapmer ASOs often exhibit greater potency in cell culture compared to their first-generation PS counterparts.[8][9] |
| Non-specific Protein Binding/Toxicity | Can exhibit non-specific protein binding, potentially leading to toxicity.[3] | Reduced non-specific protein binding and lower cytotoxicity compared to PS-only oligos.[3][5] | The 2'-O-MOE modification has been shown to mitigate some of the off-target effects associated with the phosphorothioate backbone.[5] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in the evaluation of oligonucleotide performance. Below are detailed methodologies for the key in vitro experiments cited in this guide.
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex with its complementary RNA target, which is a measure of its binding affinity.
Methodology:
-
Oligonucleotide and Target RNA Preparation: Synthesize and purify the ASO and the complementary single-stranded RNA target. Quantify the concentrations accurately using UV spectrophotometry.
-
Annealing: Mix the ASO and its RNA target in a 1:1 molar ratio in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample to 95°C for 5 minutes and then slowly cool to 25°C to ensure proper annealing.
-
Data Acquisition: Monitor the change in UV absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from 25°C to 95°C.
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated. This is calculated from the first derivative of the melting curve.
Nuclease Degradation Assay
Objective: To assess the stability of oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of the test oligonucleotides (e.g., PS-modified, 2'-O-MOE modified, and an unmodified control) at a known concentration.
-
Incubation: Incubate the oligonucleotides in a solution containing a nuclease source, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or cell extracts/serum, at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with SYBR Gold staining or high-performance liquid chromatography (HPLC).
-
Quantification: The percentage of intact, full-length oligonucleotide remaining at each time point is quantified to determine the rate of degradation.
In Vitro RNase H Cleavage Assay
Objective: To determine if an ASO can mediate RNase H cleavage of its target RNA.
Methodology:
-
Hybridization: Anneal the ASO with a radiolabeled or fluorescently labeled target RNA to form a duplex.
-
Enzyme Reaction: Add recombinant RNase H1 to the duplex in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: The cleavage products are separated by denaturing PAGE.
-
Visualization: Visualize the cleavage products by autoradiography (for radiolabeled RNA) or fluorescence imaging. The percentage of cleaved RNA is quantified.
Cell Culture-Based Potency Assay (IC50 Determination)
Objective: To measure the concentration of an ASO required to inhibit the expression of a target gene by 50% (IC50) in a cellular context.
Methodology:
-
Cell Culture: Plate cells expressing the target gene at an appropriate density in multi-well plates.
-
Transfection: Transfect the cells with increasing concentrations of the ASO using a suitable delivery method (e.g., lipofection or gymnosis). Include appropriate controls, such as a scrambled sequence ASO.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for ASO uptake and target mRNA knockdown.
-
Target mRNA Quantification: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA relative to a housekeeping gene.
-
Data Analysis: Plot the percentage of target mRNA reduction against the ASO concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for antisense oligonucleotides.
Caption: A typical workflow for the in vitro evaluation of ASOs.
Caption: Structural representations of PS and 2'-O-MOE modifications.
References
- 1. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. idtdna.com [idtdna.com]
- 4. Antisense part III: chemistries [cureffi.org]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validating 2'-O-MOE ASO Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). We present supporting experimental data, detailed protocols for key techniques, and visual workflows to facilitate a deeper understanding of the validation process.
Mechanism of Action: 2'-O-MOE ASO-mediated Target Knockdown
2'-O-MOE ASOs are synthetic single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) target. The "gapmer" design, which is common for 2'-O-MOE ASOs, consists of a central "gap" of deoxynucleotides flanked by 2'-O-MOE modified ribonucleotides. This configuration allows for the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.
Comparative Analysis of In Vivo Target Reduction
The efficacy of 2'-O-MOE ASOs is often compared to other antisense chemistries, such as locked nucleic acid (LNA) and constrained ethyl (cEt) ASOs. While LNA and cEt modifications can offer increased potency, they have also been associated with a higher risk of hepatotoxicity.[1][2]
Table 1: In Vivo Efficacy of 2'-O-MOE ASOs Targeting Various Genes
| Target Gene | ASO Chemistry | Species | Dose | Tissue | % mRNA Reduction | Reference |
| PTEN | 2'-O-MOE | Mouse | 60 mg/kg (single dose) | Liver | ~80% (at 48-72h) | [3] |
| PTEN | 2'-O-MOE | Mouse | 32 mg/kg | Liver | ~75% | [4] |
| PTEN | LNA | Mouse | 32 mg/kg | Liver | ~90% | [4] |
| PTEN | S-cEt | Mouse | 32 mg/kg | Liver | ~90% | [4] |
| ApoB | 2'-O-MOE | Mouse (LDLr-/-) | 75 mg/kg/wk (12 weeks) | Liver | ~87% | [5] |
| ApoB-100 | 2'-O-MOE | Mouse (transgenic) | Not specified | Liver | ~74% | [6] |
| TRADD | 2'-O-MOE | Mouse | ~30 mg/kg (twice weekly) | Liver | 77% | [1] |
| TRADD | LNA | Mouse | ~30 mg/kg (twice weekly) | Liver | 65% | [1] |
| Malat1 | 2'-O-MOE | Mouse | 1 µg (IV injection) | Retina | >50% | [7] |
Experimental Protocols for Target Engagement Validation
A multi-faceted approach is crucial for robustly validating ASO target engagement in vivo. This typically involves quantifying the ASO concentration in tissues, measuring the direct impact on target mRNA levels, and assessing the downstream effects on protein expression.
Caption: General workflow for in vivo validation of ASO target engagement.
Quantification of 2'-O-MOE ASO in Tissues
Determining the concentration of the ASO in target tissues is fundamental to understanding its pharmacokinetic profile and correlating it with pharmacodynamic effects.
a) Hybridization-Based ELISA
This method offers high sensitivity and is a common approach for quantifying ASOs in biological matrices.
Experimental Protocol:
-
Tissue Homogenization: Homogenize harvested tissues in a suitable lysis buffer.
-
Capture Probe Immobilization: Coat a microplate with a capture probe that is complementary to a portion of the ASO sequence.
-
Hybridization: Add the tissue homogenate to the wells to allow the ASO to hybridize with the capture probe.
-
Detection Probe: Add a detection probe, labeled with an enzyme (e.g., HRP) or a tag (e.g., biotin), that is complementary to another region of the ASO.
-
Signal Generation: Add a substrate that reacts with the enzyme on the detection probe to produce a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal intensity and determine the ASO concentration by comparing it to a standard curve generated with known concentrations of the ASO.
b) Quantitative PCR (qPCR)-Based Methods
These methods, such as the SplintR qPCR assay, provide high sensitivity and a broad dynamic range for ASO quantification.
Experimental Protocol:
-
Tissue Lysate Preparation: Prepare lysates from harvested tissues.
-
Ligation Reaction: The ASO acts as a splint to facilitate the ligation of two complementary DNA probes by a ligase.
-
qPCR Amplification: The ligated product is then amplified and quantified using real-time PCR. The amount of amplified product is directly proportional to the amount of ASO in the sample.
Measurement of Target mRNA Reduction
The primary mechanism of action for RNase H-dependent ASOs is the degradation of the target mRNA. Therefore, quantifying mRNA levels is a direct measure of target engagement.
a) Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying specific mRNA transcripts.
Experimental Protocol:
-
RNA Extraction: Isolate total RNA from homogenized tissues using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers specific for the target mRNA and a reference (housekeeping) gene.
-
Data Analysis: Calculate the relative expression of the target mRNA, normalized to the reference gene, using the ΔΔCt method.
b) In Situ Hybridization (ISH)
ISH allows for the visualization of target mRNA within the cellular context of the tissue, providing spatial information on target engagement.
Experimental Protocol:
-
Tissue Preparation: Prepare fixed and sectioned tissue samples.
-
Probe Hybridization: Hybridize the tissue sections with a labeled probe that is complementary to the target mRNA.
-
Signal Detection: Use an enzymatic or fluorescent detection system to visualize the location of the hybridized probe.
-
Microscopy: Analyze the slides under a microscope to assess the distribution and abundance of the target mRNA.
Assessment of Target Protein Reduction
Confirming that the reduction in mRNA levels translates to a decrease in the target protein is a critical validation step.
a) Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Experimental Protocol:
-
Protein Extraction: Prepare protein lysates from homogenized tissues.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent or colorimetric substrate and detect the signal.
-
Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., GAPDH or β-actin).
b) Immunohistochemistry (IHC)
Similar to ISH, IHC provides information on the localization of the target protein within the tissue architecture.
Experimental Protocol:
-
Tissue Preparation: Prepare fixed and sectioned tissue samples.
-
Antigen Retrieval: Perform antigen retrieval to unmask the target epitope.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a labeled secondary antibody.
-
-
Detection and Visualization: Use a chromogenic or fluorescent detection system and visualize under a microscope.
Conclusion
The in vivo validation of 2'-O-MOE ASO target engagement requires a multi-pronged approach, combining pharmacokinetic analysis with direct measures of target mRNA and protein modulation. The methodologies outlined in this guide provide a robust framework for researchers to comprehensively assess the efficacy and mechanism of action of their ASO-based therapeutics. The choice of specific techniques will depend on the research question, the target of interest, and the available resources. By employing these well-established protocols, researchers can generate high-quality, reproducible data to support the preclinical and clinical development of 2'-O-MOE ASO drugs.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Modulation of Gene Expression in the Eye with Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides: A Comparative Guide to 2' Sugar Modifications
In the landscape of oligonucleotide-based therapeutics and research, the chemical modification of the sugar moiety, particularly at the 2' position of the ribose, is a cornerstone for enhancing the drug-like properties of these molecules. Among the plethora of modifications, 2'-O-Methoxyethyl (2'-O-MOE) has emerged as a widely adopted and successful second-generation modification. This guide provides a comparative analysis of 2'-O-MOE with other prominent 2' sugar modifications, supported by experimental data and detailed methodologies for key evaluation assays.
A Comparative Analysis of 2' Sugar Modifications
The development of antisense oligonucleotides (ASOs) and other nucleic acid-based tools has been marked by continuous chemical innovation to overcome the inherent limitations of unmodified oligonucleotides, such as rapid degradation by nucleases and suboptimal binding affinity to their target RNA. The 2' position of the ribose sugar has proven to be a fertile ground for modifications that address these challenges.
The following table summarizes the key performance characteristics of 2'-O-MOE in comparison to other notable 2' sugar modifications, including 2'-O-Methyl (2'-O-Me), 2'-Fluoro (2'-F), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).
| Modification | Binding Affinity (ΔTm per modification) | Nuclease Resistance | In Vivo Potency | Notes |
| 2'-O-MOE | +1.5 to +2.0 °C | High | Good | Well-tolerated safety profile; widely used in approved therapies. |
| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 °C | Moderate | Moderate | One of the earliest and simplest 2' modifications. |
| 2'-Fluoro (2'-F) | +2.0 to +2.5 °C | High | Good | High affinity, can sometimes lead to off-target effects. |
| Locked Nucleic Acid (LNA) | +3 to +8 °C | Very High | Very High | Highest affinity; associated with a risk of hepatotoxicity. |
| constrained Ethyl (cEt) | +3 to +7 °C | Very High | Very High | Similar to LNA in affinity and potency, with a potentially improved safety profile. |
Experimental Protocols
To ensure the robust and reproducible evaluation of modified oligonucleotides, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare the performance of 2' sugar modifications.
Nuclease Resistance Assay (using Snake Venom Phosphodiesterase)
This assay evaluates the stability of oligonucleotides against exonuclease degradation.
Materials:
-
Modified and unmodified oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
-
Stop Solution (e.g., 50 mM EDTA in formamide)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of the oligonucleotide to be tested in nuclease-free water.
-
In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease-free water to the desired final concentration and volume.
-
Initiate the reaction by adding a pre-determined amount of SVPD to the tube.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the stop solution to quench the reaction.
-
Analyze the samples by PAGE to visualize the degradation of the oligonucleotide over time. The disappearance of the full-length oligonucleotide band indicates degradation.
-
Quantify the band intensity to determine the half-life of the oligonucleotide.
In Vitro Gene Expression Knockdown Assay
This assay measures the ability of an antisense oligonucleotide to reduce the expression of a target gene in a cell culture system.
Materials:
-
Mammalian cell line expressing the target gene
-
Modified antisense oligonucleotide (ASO) and control oligonucleotides (e.g., scrambled sequence, mismatch control)
-
Cell culture medium and supplements
-
Transfection reagent (if required for cellular uptake)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative PCR (qPCR) system and reagents (e.g., SYBR Green or TaqMan probes)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Prepare the ASO-transfection reagent complexes according to the manufacturer's protocol (if using a transfection reagent). For gymnotic delivery, prepare the ASO in the appropriate delivery buffer.
-
Treat the cells with varying concentrations of the ASO and control oligonucleotides. Include an untreated control.
-
Incubate the cells for a specified period (typically 24-72 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target gene and a housekeeping gene (for normalization) using qPCR.
-
Calculate the percentage of target gene knockdown relative to the untreated or control-treated cells.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo activity of an ASO in a mouse model.
Materials:
-
Appropriate mouse model (e.g., transgenic, disease model, or wild-type)
-
Modified ASO and control oligonucleotides formulated in a sterile, physiologically compatible buffer (e.g., saline)
-
Administration equipment (e.g., syringes, needles)
-
Anesthesia and surgical equipment (if required for specific administration routes)
-
Tissue collection and processing reagents
Procedure:
-
Acclimate the mice to the housing conditions for at least one week before the start of the study.
-
Administer the ASO and control oligonucleotides to the mice via the desired route (e.g., intravenous, subcutaneous, intraperitoneal). Dose and frequency will depend on the specific ASO and target.
-
Monitor the health of the animals throughout the study.
-
At the end of the treatment period, euthanize the animals and collect the target tissues.
-
Process the tissues for subsequent analysis, which may include:
-
RNA extraction and qPCR to measure target mRNA reduction.
-
Protein extraction and Western blotting or ELISA to measure target protein reduction.
-
Histological analysis to assess any tissue-specific effects or toxicity.
-
-
Analyze the data to determine the in vivo efficacy and safety profile of the ASO.
Visualizing Key Processes and Workflows
To further elucidate the mechanisms and experimental procedures involved in the evaluation of modified oligonucleotides, the following diagrams have been generated using the DOT language.
The Rise of 2'-O-Methoxyethyl Antisense Oligonucleotides: A Comparative Guide to Efficacy in Disease Models
For researchers, scientists, and drug development professionals, the landscape of oligonucleotide therapeutics is rapidly evolving. Among the frontrunners are 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs), a second-generation chemistry that has demonstrated significant promise in preclinical and clinical settings. This guide provides an objective comparison of the efficacy of 2'-O-MOE ASOs across various disease models, supported by experimental data and detailed protocols, to aid in the informed design and development of next-generation therapies.
2'-O-MOE ASOs are characterized by a modification at the 2' position of the ribose sugar, which enhances their binding affinity to target RNA, increases nuclease resistance, and improves their pharmacokinetic and pharmacodynamic properties.[1][2] These attributes have translated into successful therapeutic applications, most notably with the approval of drugs like Nusinersen for Spinal Muscular Atrophy (SMA).[3][4] This guide will delve into the efficacy of this chemical class in key disease areas, comparing it with other ASO modifications and presenting the underlying data in a clear, structured format.
Efficacy of 2'-O-MOE ASOs in Neurodegenerative Diseases
Neurodegenerative disorders have been a prime target for 2'-O-MOE ASO development due to their ability to modulate gene expression in the central nervous system.
Spinal Muscular Atrophy (SMA)
SMA is an autosomal recessive neuromuscular disorder caused by mutations in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein.[5] A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[6]
Nusinersen (ISIS-SMNRx) , a 2'-O-MOE ASO, is designed to correct the splicing of SMN2 pre-mRNA to include exon 7 and increase the production of full-length, functional SMN protein.[7][8][9]
Mechanism of Action: Splicing Modulation
The following diagram illustrates the mechanism by which Nusinersen corrects the splicing of SMN2 pre-mRNA.
Quantitative Efficacy Data
| Disease Model | ASO | Dose | Route of Administration | Key Efficacy Readout | Result | Reference |
| Severe SMA Mouse Model | ASO-10-27 (2'-O-MOE) | 21 nmol/g | Subcutaneous Injection | Median Survival | Increased from 15 days to over 250 days | [10] |
| Severe SMA Mouse Model | ASO-10-27 (2'-O-MOE) | 21 nmol/g | Subcutaneous Injection | SMN Protein Levels in CNS (P30) | ~2-fold increase vs. untreated | [11] |
| Children with SMA (Phase 1) | Nusinersen | 1-9 mg | Intrathecal Injection | CSF SMN Protein Concentration | Dose-dependent increase | [5][9] |
| Children with Later-Onset SMA (Phase 3 CHERISH) | Nusinersen | 12 mg | Intrathecal Injection | HFMSE Score Change from Baseline | Mean improvement of 4.0 points vs. a decline of 1.9 points in the control group | [3] |
Experimental Protocol: ASO Administration and Efficacy Assessment in SMA Mouse Model
A typical experimental workflow for evaluating ASO efficacy in a severe SMA mouse model is outlined below.
Huntington's Disease (HD)
Huntington's disease is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine expansion.[12]
IONIS-HTTRx (RG6042) is a 2'-O-MOE ASO designed to reduce the production of the huntingtin protein, including the mutant form, by targeting the HTT mRNA for degradation.[12]
Mechanism of Action: RNase H-Mediated Degradation
The following diagram illustrates the RNase H-mediated mechanism of action for IONIS-HTTRx.
Quantitative Efficacy Data
| Disease Model | ASO | Dose | Route of Administration | Key Efficacy Readout | Result | Reference |
| BACHD Mouse Model of HD | HuASO (2'-O-MOE) | 50 µ g/day for 2 weeks | Intracerebroventricular Infusion | Human mHTT mRNA in Striatum | Reduced to ~30% of vehicle-treated levels | [13] |
| BACHD Mouse Model of HD | MoHuASO (2'-O-MOE) | 75 µg for 2 weeks | Intracerebroventricular Infusion | Human and Mouse HTT mRNA | Human reduced to 31%, Mouse reduced to 17% of vehicle-treated levels | [13] |
| Early Stage HD Patients (Phase 1/2a) | IONIS-HTTRx | 10-120 mg | Intrathecal Injection | CSF mutant HTT (mHTT) | Significant, dose-dependent reductions | [14] |
Comparison with Other ASO Chemistries
While 2'-O-MOE ASOs have shown significant success, it is important to compare their performance with other ASO modifications, such as 2'-O-methyl (2'-OMe) and phosphorodiamidate morpholino oligomers (PMOs).
| Feature | 2'-O-MOE | 2'-O-Methyl (2'-OMe) | Phosphorodiamidate Morpholino (PMO) |
| Binding Affinity to RNA | High | Moderate | High |
| Nuclease Resistance | High | Moderate | Very High |
| RNase H Activation | Yes (in gapmer design) | Yes (in gapmer design) | No |
| In Vivo Potency | High | Moderate | High (sequence dependent) |
| Toxicity Profile | Generally well-tolerated, potential for thrombocytopenia with some sequences.[15][16] | Can have pro-inflammatory effects.[17] | Generally low toxicity.[18] |
A direct comparison in a severe SMA mouse model showed that a 2'-O-MOE modified ASO (MOE10-29) was more efficacious than a PMO-modified ASO (PMO10-29) at the same molar dose, as evidenced by longer survival and greater body-weight gain.[10][19] However, the PMO appeared to have a faster onset of action in peripheral tissues.[10]
Conclusion
2'-O-MOE ASOs represent a robust and versatile platform for the development of therapeutics for a range of diseases, particularly those affecting the central nervous system. Their favorable characteristics of high binding affinity, nuclease resistance, and amenability to RNase H-mediated degradation have been successfully translated into clinically effective treatments. While alternative chemistries like PMOs also offer distinct advantages, the extensive preclinical and clinical data supporting 2'-O-MOE ASOs solidify their position as a leading modality in the field of antisense therapy. Continued research and development, including advancements in screening and design, are expected to further enhance the therapeutic profile of this promising class of molecules.[20]
References
- 1. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 3. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antisense oligonucleotides and spinal muscular atrophy: skipping along - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 9. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Data from IONIS-HTT Rx Phase 1/2 Study Demonstrates Correlation Between Reduction of Disease-causing Protein and Improvement in Clinical Measures of Huntington's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 13. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Immunogenicity of 2'-O-MOE Modified ASOs
Introduction
Antisense oligonucleotides (ASOs) are a class of synthetic nucleic acid-based drugs that can modulate gene expression, offering therapeutic potential for a wide range of diseases.[1] First-generation ASOs, characterized by a phosphorothioate (PS) backbone, showed promise but were often associated with immune stimulation. Second-generation modifications, most notably the 2'-O-methoxyethyl (2'-O-MOE) group, were developed to enhance potency, stability, and nuclease resistance while reducing these off-target inflammatory effects.[2][3] The 2'-O-MOE modification involves replacing the 2'-hydroxyl group of the ribose sugar with an O-methoxyethyl group.[2]
Despite these improvements, assessing the immunogenicity of 2'-O-MOE ASOs remains a critical component of preclinical safety evaluation.[4][5] These molecules, which share characteristics of both small molecules and biologics, can trigger innate immune responses through various mechanisms.[6][7] This guide provides a comparative overview of the immunogenicity of 2'-O-MOE modified ASOs, details the experimental protocols used for their assessment, and presents supporting data for researchers, scientists, and drug development professionals.
Mechanisms of ASO-Induced Immune Activation
The immunomodulatory effects of ASOs are complex and can be triggered through several pathways. The primary mechanism involves the recognition of nucleic acid sequences by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs).
-
TLR9-Dependent Pathway: TLR9, located in the endosome, is the classical receptor for recognizing unmethylated CpG dinucleotides, which are common in bacterial DNA but suppressed in vertebrate genomes.[8][9] ASOs containing these CpG motifs can potently activate TLR9, leading to a downstream signaling cascade via the MyD88 adaptor protein and subsequent activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines.[9][10]
-
TLR9-Independent Pathway: Notably, even 2'-O-MOE ASOs designed without CpG motifs can induce a milder pro-inflammatory response, especially at higher doses.[9] Studies have shown that this response can occur independently of TLR9 and its adaptor protein MyD88, suggesting the involvement of alternative recognition pathways that are not yet fully elucidated.[9]
-
Other Nucleic Acid Sensors: Research on related 2'-O-methyl (2'OMe) modified ASOs has revealed a complex pattern of immunomodulation, including sequence-dependent inhibition of other nucleic acid sensors like cyclic GMP-AMP synthase (cGAS) and TLR7.[11][12] This highlights that the interaction between modified oligonucleotides and the innate immune system is multifaceted, involving both activation and inhibition of different pathways depending on the specific sequence and chemical modification.[11]
References
- 1. Intracerebroventricular Administration of a 2'-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Immunogenicity Potential for Oligonucleotide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity Risk Assessment for Nucleic Acid Therapeutics: A Comprehensive Evaluation for ASO, siRNA, and Nonvaccine mRNA/LNP Therapies by the IQ Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-CpG-containing antisense 2'-methoxyethyl oligonucleotides activate a proinflammatory response independent of Toll-like receptor 9 or myeloid differentiation factor 88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sequence-dependent inhibition of cGAS and TLR9 DNA sensing by 2′-O-methyl gapmer oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2'-O-MOE and cEt Modified Antisense Oligonucleotides
In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the most significant advancements are the second-generation 2'-O-methoxyethyl (2'-O-MOE) and the more recent constrained ethyl (cEt) modifications. This guide provides a detailed, data-supported comparison of these two critical chemistries for researchers, scientists, and drug development professionals.
Executive Summary
Both 2'-O-MOE and cEt modifications significantly improve the therapeutic profile of ASOs compared to their unmodified counterparts. 2'-O-MOE is a well-established, second-generation modification known for its excellent safety profile and efficacy, forming the backbone of several approved ASO drugs.[1][2] The cEt modification, a bicyclic nucleic acid, represents a further evolution, often demonstrating superior binding affinity and nuclease resistance, which can translate to enhanced potency.[3][4] However, this increased potency can sometimes be associated with a less favorable toxicity profile compared to 2'-O-MOE.[5][6]
Performance Comparison: 2'-O-MOE vs. cEt ASOs
The selection between 2'-O-MOE and cEt modifications for an ASO therapeutic candidate often involves a trade-off between potency and potential toxicity. The following tables summarize the key performance characteristics based on available preclinical and clinical data.
| Property | 2'-O-MOE (Second Generation) | cEt (Constrained Ethyl BNA) | Key Insights |
| Structure | 2'-O-methoxyethyl substituent on the ribose sugar.[1][3] | 2',4'-constrained 2'-O-ethyl modification, locking the sugar in a C3'-endo pucker.[3] | cEt's bicyclic structure pre-organizes the ASO for binding to target RNA, enhancing affinity.[3] |
| Binding Affinity (ΔTm) | Increases Tm by approximately 0.9 to 1.6 °C per modification.[1] | Similar or greater enhancement in duplex thermal stability as Locked Nucleic Acid (LNA), which is generally higher than 2'-O-MOE.[3][4] | Higher binding affinity of cEt can lead to more potent target engagement. |
| Nuclease Resistance | Superior stability compared to unmodified and 2'-O-methyl modified oligonucleotides.[1] | Greatly enhanced nuclease stability profile compared to both LNA and 2'-O-MOE modified oligonucleotides.[3][7] | The constrained nature of cEt provides superior steric hindrance against nuclease degradation.[3] |
| In Vitro Potency (IC50) | Potent reduction of target mRNA, often used as a benchmark for newer modifications.[6][8] | Generally demonstrates similar or improved IC50 values compared to LNA, and superior potency to 2'-O-MOE in many cases.[6][8] | The combination of high affinity and nuclease resistance contributes to the high in vitro potency of cEt ASOs. |
| In Vivo Potency (ED50) | Effective target reduction in animal models, with established dose-response relationships.[5][8] | Can be 3- to 5-fold more potent than 2'-O-MOE ASOs in animal models.[6][9] | Increased potency of cEt may allow for lower dosing. |
| Toxicity Profile | Excellent safety record in human clinical trials with a low incidence of significant adverse effects.[2][5] | Can be associated with hepatotoxicity at higher doses, although generally has an improved therapeutic profile compared to LNA.[4][5][6] | The more hydrophobic nature of cEt may contribute to increased protein binding and potential off-target effects.[10][11] |
| Clinical Status | Incorporated in seven FDA-approved ASO drugs.[1] | A key modification in several ASOs currently in clinical development.[9][12] | 2'-O-MOE is a clinically validated chemistry, while cEt is a promising next-generation modification. |
Experimental Methodologies
The following are generalized protocols for key experiments used to evaluate and compare 2'-O-MOE and cEt modified ASOs. Specific details may vary between studies.
In Vitro ASO Potency Assessment
Objective: To determine the concentration-dependent inhibition of a target mRNA by ASOs in a cell culture system.
Protocol:
-
Cell Culture: Plate cells (e.g., bEND, HeLa, or a disease-relevant cell line) in 24-well plates and allow them to adhere overnight.[6][13]
-
ASO Transfection: Prepare a series of ASO dilutions in a suitable transfection reagent (e.g., Lipofectamine).
-
Add the ASO-transfection reagent complexes to the cells and incubate for a specified period (typically 4-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Gene Expression Analysis: Quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: Normalize the target mRNA levels to a housekeeping gene. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
In Vivo ASO Efficacy and Toxicity Evaluation in Animal Models
Objective: To assess the in vivo potency and safety profile of ASOs.
Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., mice or non-human primates) for the disease indication.[5][6]
-
ASO Administration: Administer the ASOs via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. Dosing frequency can range from a single dose to multiple doses per week for several weeks.[5][6]
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney) and blood samples.
-
Pharmacodynamic Analysis:
-
Measure target mRNA reduction in tissues using RT-qPCR.
-
Analyze target protein reduction via Western blot or ELISA.
-
-
Toxicity Assessment:
-
Monitor animal body weight and general health throughout the study.
-
Measure serum levels of liver transaminases (ALT, AST) and other markers of organ function.[6]
-
Perform histopathological examination of key organs.
-
-
Data Analysis: Determine the median effective dose (ED50) for target reduction. Compare toxicity parameters between treatment groups and a control group.
Visualizing ASO Mechanisms and Experimental Workflows
Conclusion
The choice between 2'-O-MOE and cEt modified ASOs is context-dependent, relying on the specific therapeutic target and desired drug profile. 2'-O-MOE offers a proven platform with a well-established safety profile, making it a reliable choice for many applications. cEt provides an opportunity for enhanced potency, which may be crucial for challenging targets or for indications where lower doses are advantageous. However, careful evaluation of the therapeutic index is necessary due to the potential for increased toxicity. As ASO technology continues to advance, a deeper understanding of the structure-activity relationships of these and other novel modifications will be critical for the development of the next generation of antisense therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antisense part III: chemistries [cureffi.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 12. researchgate.net [researchgate.net]
- 13. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, offering the ability to modulate gene expression at the RNA level with high specificity. Chemical modifications to the ASO structure are crucial for enhancing their drug-like properties, including stability, binding affinity, and in vivo performance. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of commonly used ASO modifications, supported by experimental data.
Introduction to ASO Modifications
Unmodified ASOs are susceptible to rapid degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, various chemical modifications have been developed, primarily targeting the phosphate backbone, the ribose sugar, and the nucleobases. These modifications are often categorized into "generations," with each generation aiming to improve upon the last in terms of efficacy and safety.[1]
First-generation modifications , most notably the phosphorothioate (PS) backbone, enhance nuclease resistance and protein binding, which in turn prolongs their half-life in the body.[1][2][3] Second-generation modifications focus on the 2'-position of the ribose sugar, such as 2'-O-methoxyethyl (2'-MOE) and locked nucleic acid (LNA), which increase binding affinity to the target RNA and further enhance nuclease resistance.[2] These modifications have significantly improved the potency and duration of ASO activity.
Mechanisms of Action
Modified ASOs primarily exert their effects through three main mechanisms:
-
RNase H-mediated degradation: This is a common mechanism for ASOs designed to reduce the expression of a target protein. "Gapmer" ASOs, which have a central DNA-like region flanked by modified nucleotides, bind to the target mRNA and recruit the enzyme RNase H1 to cleave the RNA strand.[4][5]
-
Steric hindrance: Some ASOs are designed to physically block the binding of cellular machinery to the RNA, thereby inhibiting processes like translation or splicing. These ASOs do not typically induce RNA degradation.[4][5]
-
Splice modulation: ASOs can be targeted to specific sites on pre-mRNA to alter splicing patterns. This can be used to correct splicing defects, skip exons containing mutations, or shift the production of different protein isoforms.[6][7][8]
Pharmacokinetic and Pharmacodynamic Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for different ASO modifications based on preclinical and clinical data.
Table 1: Pharmacokinetic Properties of Modified ASOs
| Modification | Plasma Half-life | Tissue Half-life | Primary Tissue Distribution | Excretion |
| Phosphodiester (PO) | ~5 minutes (monkeys)[9] | Very short | Rapidly cleared | Urine[9] |
| Phosphorothioate (PS) | Biphasic: 0.5-0.8 hours (initial), 35-50 hours (terminal) (animals)[9] | 1-4 weeks[10] | Liver, Kidney[9][11] | Urine (up to 30% in 24h)[9] |
| 2'-MOE | Terminal plasma half-life of ~25-31 days in humans for specific drugs.[2] | Weeks to months | Liver, Kidney[11] | Primarily metabolized, with limited renal excretion of intact drug.[12] |
| LNA | Similar to other 2'-modified ASOs, with long terminal half-lives. | 110-190 hours in mouse tissues.[11] | Liver, Kidney, with generally higher concentrations than 2'-MOE in some tissues.[11] | Primarily through metabolism. |
Table 2: Pharmacodynamic Properties of Modified ASOs
| Modification | Potency (Target Reduction) | Duration of Action | Common Design | Potential Toxicities |
| Phosphorothioate (PS) | Moderate | Days to weeks | Gapmer, Steric-blocking | Thrombocytopenia, Complement activation, Pro-inflammatory effects[3][13] |
| 2'-MOE | High | Weeks to months | Gapmer, Steric-blocking | Generally well-tolerated, potential for renal and hepatic effects at high doses. |
| LNA | Very High (up to 5-fold higher than 2'-MOE in some cases)[14] | Weeks to months | Gapmer | Hepatotoxicity is a significant concern.[14][15] |
| Gapmer | High (induces target degradation) | Dependent on modification | DNA gap with modified wings | Dependent on specific modifications. |
| Steric-blocking | Moderate to High (inhibits translation/splicing) | Dependent on modification | Fully modified | Generally lower toxicity than RNase H-dependent ASOs. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a modified ASO in a mouse model.
1. ASO Administration:
- Prepare the ASO formulation in a sterile, endotoxin-free buffer (e.g., saline).
- Administer the ASO to mice via the desired route (e.g., subcutaneous or intravenous injection) at a specified dosage.[16]
2. Sample Collection:
- Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-administration.[16][17]
- At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen).[11][16]
3. ASO Quantification:
- Extract the ASO from plasma and tissue homogenates.
- Quantify the ASO concentration using a validated analytical method such as hybridization ELISA or LC-MS/MS.[18]
4. Data Analysis:
- Calculate pharmacokinetic parameters including plasma and tissue half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax).[17]
Evaluation of ASO-Mediated Target mRNA Reduction In Vivo
This protocol describes a method to determine the pharmacodynamic effect of an ASO by measuring the reduction of its target mRNA.
1. Animal Dosing and Tissue Collection:
- Administer the ASO to animals as described in the pharmacokinetic study protocol.
- Include a control group treated with a saline vehicle or a non-targeting control ASO.[19]
- Euthanize the animals at predetermined time points and collect the target tissues.[16]
2. RNA Extraction and Quantification:
- Isolate total RNA from the collected tissues using a suitable RNA isolation kit, ensuring RNase-free conditions.[16]
- Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of the target mRNA.[16]
- Normalize the target mRNA levels to one or more stable housekeeping genes.[16]
3. Data Analysis:
- Calculate the percentage of target mRNA reduction in the ASO-treated group compared to the control group.
- Determine the dose-response relationship and the duration of the target knockdown effect.[19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Splicing modulation therapy in the treatment of genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aumbiotech.com [aumbiotech.com]
- 17. Pharmacokinetic-pharmacodynamic modeling for reduction of hepatic apolipoprotein B mRNA and plasma total cholesterol after administration of antisense oligonucleotide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2'-O-methoxyethyl uridine (2'-O-MOE-U)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of 2'-O-MOE-U
The proper disposal of 2'-O-methoxyethyl uridine (this compound), a modified nucleoside analog, is critical for maintaining laboratory safety and ensuring environmental compliance. Due to its chemical nature and associated hazard classifications, this compound and any materials contaminated with it must be handled as hazardous chemical waste. This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety Protocols
Before handling this compound in any form (solid powder or in solution), it is imperative to be aware of its potential hazards. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles
-
A laboratory coat
When handling the powdered form, work should be conducted in a chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the general guidelines for hazardous laboratory waste.[2][3][4]
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Contaminated gloves, weigh paper, and pipette tips.
-
Empty product vials.
-
Any absorbent material used for cleaning spills.
-
-
Liquid Waste: All solutions containing this compound should be collected as hazardous liquid waste. This includes:
-
Leftover or expired solutions.
-
Solvents used to rinse glassware that contained this compound.
-
2. Waste Collection and Containment:
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and chemical-resistant container (e.g., a high-density polyethylene carboy). Never mix incompatible waste streams.
3. Labeling: All waste containers must be properly labeled. The label should include:
-
The full chemical name: "2'-O-methoxyethyl uridine Waste."
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date (the date the first item of waste was added).
-
The name of the Principal Investigator and the laboratory location.
4. Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be clearly marked, located at or near the point of generation, and away from general laboratory traffic. Ensure that all containers are kept tightly sealed when not in use.[2]
5. Final Disposal: Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup from your Environmental Health and Safety (EHS) department.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [4]
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart |
Note: While it is not explicitly stated that this compound is a P-listed waste, it is best practice to minimize the volume of waste accumulated.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Figure 1: Disposal Workflow for this compound
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
